molecular formula C19H23NO5 B14748435 Sinomenine N-oxide

Sinomenine N-oxide

カタログ番号: B14748435
分子量: 345.4 g/mol
InChIキー: IQCNMIIBBLJCAC-XMPQHNGSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sinomenine N-oxide is a useful research compound. Its molecular formula is C19H23NO5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H23NO5

分子量

345.4 g/mol

IUPAC名

(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+,20?/m0/s1

InChIキー

IQCNMIIBBLJCAC-XMPQHNGSSA-N

異性体SMILES

C[N+]1(CC[C@@]23CC(=O)C(=C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)[O-]

正規SMILES

C[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-]

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and neuroprotective effects. Its metabolic and synthetic derivatives are actively being explored to enhance its therapeutic potential. This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, Sinomenine N-oxide. Detailed experimental protocols for its preparation via N-oxidation are presented, alongside a thorough summary of its analytical characterization using modern spectroscopic and chromatographic techniques. Furthermore, this guide elucidates the role of Sinomenine and its derivatives in relevant biological signaling pathways, offering valuable insights for researchers in drug discovery and development.

Introduction

Sinomenine is a morphinan-derived alkaloid with a well-established profile of biological activities. The modification of its structure, including the formation of N-oxides, is a strategic approach to modulate its pharmacokinetic and pharmacodynamic properties. This compound, a primary metabolite of Sinomenine, has demonstrated notable biological effects, including potent inhibition of nitric oxide (NO) production, a key mediator in inflammation.[1] This guide serves as a technical resource for the controlled synthesis and comprehensive characterization of this compound, facilitating further research into its therapeutic applications.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of the tertiary amine group of Sinomenine. While several oxidizing agents can be employed for N-oxidation of alkaloids, meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are commonly utilized.[2][3] Below is a detailed protocol for the synthesis of this compound.

Experimental Protocol: N-oxidation of Sinomenine

Materials:

  • Sinomenine (Starting Material)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolution: Dissolve Sinomenine in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.

  • Oxidation:

    • Using m-CPBA: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.1 to 1.5 equivalents) portion-wise while stirring.

    • Using Hydrogen Peroxide: Add hydrogen peroxide (up to 11 molar equivalents) to the solution of Sinomenine in methanol at room temperature.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel. A gradient of methanol in dichloromethane is a common eluent system.

  • Isolation and Drying: Collect the fractions containing the purified product, combine them, and evaporate the solvent. Dry the resulting solid under vacuum to obtain pure this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of synthesized this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for confirming the molecular weight and fragmentation pattern of this compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, this compound is expected to show a protonated molecule [M+H]⁺ at m/z 346.[1][4]

  • Tandem Mass Spectrometry (MS/MS): The fragmentation of the precursor ion at m/z 346.2 predominantly yields a product ion at m/z 314.1, corresponding to the loss of an oxygen atom and a hydrogen atom.[4][5]

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference(s)
Molecular FormulaC₁₉H₂₃NO₅[6]
Molecular Weight345.39 g/mol [6]
ESI-MS
Precursor Ion [M+H]⁺m/z 346.2[4][5]
MS/MS Fragmentation
Precursor Ion → Product Ionm/z 346.2 → m/z 314.1[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The N-oxidation of the tertiary amine in the D-ring of Sinomenine induces characteristic downfield shifts of the neighboring protons and carbons.[7]

Table 2: NMR Spectroscopic Data (Predicted Shifts based on Related Structures)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-CH₃~3.0-3.5~50-55
C-9 H~4.5-5.0~85-90
C-10 H~3.0-3.5~40-45
C-14 H~3.0-3.5~45-50

Note: Actual chemical shifts may vary depending on the solvent and instrument used. The values presented are estimations based on the known effects of N-oxidation on similar alkaloid structures.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound.

Table 3: HPLC Method Parameters for Analysis of Sinomenine and its Derivatives

ParameterConditionReference(s)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[8][9]
Mobile Phase Isocratic or gradient mixture of Methanol/Acetonitrile and a buffer (e.g., phosphate buffer)[8][9]
Flow Rate ~1.0 mL/min[8]
Detection UV at ~265 nm[9]
Injection Volume 10-20 µL[9]

Note: The specific retention time for this compound will need to be determined empirically under the chosen HPLC conditions.

Biological Activity and Signaling Pathways

Sinomenine and its derivatives, including the N-oxide, exert their biological effects by modulating key signaling pathways involved in inflammation and immune responses. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. Sinomenine has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibitory effect is a key mechanism behind its anti-inflammatory properties.

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation. Sinomenine has been demonstrated to suppress the phosphorylation of key MAPK proteins, such as p38, thereby attenuating the inflammatory response.[10]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Sinomenine_N_oxide Sinomenine N-oxide Sinomenine_N_oxide->p38_MAPK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Figure 2. Modulation of the p38 MAPK signaling pathway by this compound.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is summarized below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Sinomenine (Starting Material) reaction N-oxidation (m-CPBA or H₂O₂) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product ms Mass Spectrometry (ESI-MS, MS/MS) product->ms nmr NMR Spectroscopy (¹H, ¹³C) product->nmr hplc HPLC Analysis product->hplc structure Structure Confirmation ms->structure nmr->structure purity Purity Assessment hplc->purity

Figure 3. Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical data summaries will aid researchers in the preparation and validation of this promising Sinomenine derivative. The elucidation of its interaction with key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential for further investigation as a therapeutic agent. This document is intended to be a valuable resource for scientists and professionals engaged in the exploration of novel anti-inflammatory and immunomodulatory drugs.

References

Sinomenine N-oxide: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, has a long history in traditional medicine for treating inflammatory conditions like rheumatoid arthritis.[1][2] Its derivatives are a subject of intense research to enhance its therapeutic properties and overcome limitations such as low water solubility.[2] Among these derivatives is Sinomenine N-oxide (SNO), a major metabolite of Sinomenine.[3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory effects and associated molecular mechanisms.

Biological Activities

This compound is primarily recognized for its anti-inflammatory, anti-angiogenic, and anti-rheumatic properties.[3] A key aspect of its anti-inflammatory action is the inhibition of nitric oxide (NO) production.[3] While its parent compound, Sinomenine, exhibits a broad range of activities including immunosuppressive and neuroprotective effects, the specific bioactivities of this compound are less extensively characterized.[2] However, studies on Sinomenine and its metabolites collectively suggest that SNO plays a role in the overall pharmacological profile. Interestingly, while Sinomenine is noted for its anti-inflammatory effects, its metabolite SNO has been observed to induce the production of reactive oxygen species (ROS).[3]

Quantitative Data on Biological Activity

The available quantitative data for this compound is limited but points to a potent inhibitory effect on inflammatory mediators. The most cited activity is its ability to inhibit nitric oxide production.

CompoundTarget/AssayMetricValueReference
This compound Nitric Oxide (NO) Production InhibitionIC5023.04 µM[3]

Molecular Mechanisms & Signaling Pathways

The biological activities of Sinomenine and its derivatives, including this compound, are mediated through the modulation of key cellular signaling pathways. While much of the research focuses on the parent compound, these pathways are considered relevant to its metabolites.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sinomenine has been shown to inhibit the activation of NF-κB.[4][5] This is achieved by preventing the degradation of its inhibitor, IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][6] By inhibiting NF-κB, Sinomenine and its derivatives suppress the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS.[5][6]

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus SNO This compound & Derivatives IkBa IκBα SNO->IkBa inhibits degradation IkB_Kinase IKK IkB_Kinase->IkBa phosphorylates p50_p65_active NF-κB (p65/p50) IkBa->p50_p65_active releases p50_p65 NF-κB (p65/p50) p50_p65->IkBa bound to Nucleus Nucleus p50_p65_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes activates MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (LPS) SNO This compound & Derivatives MAPK MAPK (p38, JNK, ERK) SNO->MAPK inhibits phosphorylation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm SNO This compound & Derivatives Keap1 Keap1 SNO->Keap1 disrupts binding Nrf2_active Nrf2 Keap1->Nrf2_active releases Degradation Ubiquitination & Degradation Keap1->Degradation Nrf2 Nrf2 Nrf2->Keap1 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nucleus->ARE binds Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes activates

References

In-Depth Technical Guide: The Mechanism of Action of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinomenine N-oxide (SNO) is a major metabolite of Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum. While Sinomenine has well-documented anti-inflammatory, immunosuppressive, and neuroprotective properties, current research indicates that this compound possesses a distinct and more nuanced pharmacological profile. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the mechanism of action of this compound, with a focus on its effects on key signaling pathways, quantitative data from relevant assays, and detailed experimental protocols. In contrast to its parent compound, this compound demonstrates limited direct anti-inflammatory activity and exhibits a capacity to induce reactive oxygen species (ROS). A notable exception is its potent inhibition of nitric oxide (NO) production. This guide aims to equip researchers and drug development professionals with the critical information needed to evaluate the therapeutic potential and understand the biological implications of this significant metabolite.

Core Mechanisms of Action

This compound's mechanism of action appears to be primarily characterized by two opposing effects: the inhibition of nitric oxide synthase and the induction of reactive oxygen species. Its interaction with major inflammatory signaling pathways, such as NF-κB and MAPK, is limited compared to its parent compound, Sinomenine.

Inhibition of Nitric Oxide Production

One of the most significant reported biological activities of this compound is its potent inhibition of nitric oxide (NO) production. A study by Zeng et al. reported that this compound had a strong inhibitory effect on NO release[1].

Quantitative Data: Nitric Oxide Inhibition

CompoundIC50 for NO Release Inhibition (μM)Positive ControlIC50 of Positive Control (μM)Reference
This compound23.04L-NMMA28.03Zeng et al. (2005, 2006)[1]
Induction of Reactive Oxygen Species (ROS)

In contrast to the antioxidant properties often associated with natural product derivatives, this compound has been shown to induce the production of reactive oxygen species (ROS)[2]. This pro-oxidant activity suggests a different biological role compared to Sinomenine.

Signaling Pathway: ROS Induction

ROS_Induction SNO This compound Cell Cellular Environment SNO->Cell Mitochondria Mitochondria / Cellular Enzymes Cell->Mitochondria Interaction ROS Increased ROS Production Mitochondria->ROS

Caption: Induction of Reactive Oxygen Species (ROS) by this compound.

Limited Impact on NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. While Sinomenine is a known inhibitor of this pathway, its metabolite, this compound, exhibits limited activity. A study by Wei et al. (2020) demonstrated that even at high concentrations, this compound did not significantly attenuate the nuclear translocation of NF-κB in LPS-induced RAW264.7 cells, nor did it substantially reduce the levels of the pro-inflammatory cytokines IL-6 and TNF-α[2].

Quantitative Data: Effect on Inflammatory Cytokines

CompoundConcentration (μM)Effect on IL-6 LevelsEffect on TNF-α LevelsEffect on NF-κB Nuclear TranslocationReference
SinomeninePretreatmentAmelioratedAmelioratedAmelioratedWei et al. (2020)[2]
This compoundup to 200Limited attenuationLimited attenuationLimited attenuationWei et al. (2020)[2]

Signaling Pathway: NF-κB (Limited Effect of SNO)

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation SNO This compound (Limited Effect) SNO->IKK DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: The NF-κB signaling pathway and the limited inhibitory effect of this compound.

Effects on MAPK and Nrf2 Signaling Pathways

Currently, there is a lack of direct scientific evidence detailing the specific effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. The extensive research on Sinomenine's modulation of these pathways provides a critical point of comparison. Sinomenine is known to affect the phosphorylation of p38 MAPK and ERK and to activate the Nrf2 antioxidant response. Given the contrasting pro-oxidant nature of this compound, it is plausible that it does not share the Nrf2-activating properties of its parent compound. Further research is required to elucidate the precise interactions, or lack thereof, between this compound and these crucial cellular signaling cascades.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the literature regarding this compound.

Nitric Oxide Inhibition Assay
  • Objective: To quantify the inhibitory effect of this compound on nitric oxide production in stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology (based on general protocols, as specific details from Zeng et al. are not fully available):

    • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A positive control (e.g., L-NMMA) and a vehicle control are also included.

    • Stimulation: After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide synthase (iNOS) expression and subsequent NO production. A set of wells with unstimulated cells serves as a negative control.

    • Incubation: The plate is incubated for 24 hours at 37°C.

    • Nitrite Measurement (Griess Assay):

      • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.

      • 50 µL of supernatant from each well is transferred to a new 96-well plate.

      • 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

      • 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added, and the plate is incubated for another 10 minutes.

      • The absorbance at 540 nm is measured using a microplate reader.

    • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Reactive Oxygen Species (ROS) Production Assay
  • Objective: To measure the induction of intracellular ROS by this compound.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology (based on Wei et al., 2020 and general protocols):

    • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in a 96-well plate as described above.

    • Probe Loading: The culture medium is removed, and cells are washed with a serum-free medium or PBS. Cells are then incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA; e.g., 10 µM), in serum-free medium for a specified time (e.g., 30 minutes) at 37°C in the dark.

    • Treatment: After incubation with the probe, the medium is removed, and cells are washed again. Fresh medium containing this compound (e.g., 10 µM) is added. A vehicle control and a positive control for ROS induction (e.g., H2O2) are included.

    • Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) using a fluorescence microplate reader. Measurements can be taken at different time points to assess the kinetics of ROS production.

Experimental Workflow: ROS Production Assay

ROS_Workflow Start Start Culture Culture RAW 264.7 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Load Load with DCFH-DA probe Seed->Load Wash1 Wash cells Load->Wash1 Treat Treat with this compound Wash1->Treat Incubate Incubate Treat->Incubate Measure Measure fluorescence Incubate->Measure End End Measure->End

Caption: Workflow for the measurement of ROS production induced by this compound.

Conclusion and Future Directions

The available evidence paints a complex picture of this compound's biological activity. Its potent inhibition of nitric oxide production suggests a potential therapeutic application in conditions where excessive NO is pathogenic. However, its pro-oxidant nature and limited impact on the NF-κB pathway differentiate it significantly from its parent compound, Sinomenine. This dual character underscores the importance of studying drug metabolites, as they can possess unique and sometimes opposing pharmacological profiles.

Future research should focus on several key areas to fully elucidate the mechanism of action and therapeutic potential of this compound:

  • Elucidation of MAPK and Nrf2 Pathway Interactions: Rigorous investigation is needed to determine if this compound has any effect, whether direct or indirect, on the MAPK and Nrf2 signaling pathways.

  • In Vivo Studies: The majority of the current data is from in vitro studies. In vivo experiments are crucial to understand the physiological relevance of this compound's NO inhibitory and ROS-inducing properties.

  • Metabolic Stability and Interconversion: A deeper understanding of the enzymatic processes governing the conversion of Sinomenine to this compound and any potential reverse conversion is necessary for predicting its in vivo behavior.

  • Toxicological Profile: The pro-oxidant nature of this compound warrants a thorough toxicological evaluation to assess its safety profile for any potential therapeutic application.

By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound's role in pharmacology and explore its potential, if any, as a therapeutic agent.

References

Sinomenine N-oxide: A Technical Overview of its Role as a Metabolite of Sinomenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant interest for its anti-inflammatory, immunosuppressive, and analgesic properties. The clinical application and therapeutic potential of sinomenine are intrinsically linked to its metabolic fate within the body. One of the key metabolic pathways is the formation of Sinomenine N-oxide. This technical guide provides a comprehensive overview of this compound, focusing on its generation, pharmacokinetic profile, and analytical determination. This document is intended to serve as a resource for researchers and professionals involved in the development and study of sinomenine and its derivatives.

Metabolic Formation of this compound

Sinomenine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a result of N-oxygenation, a common metabolic reaction for compounds containing a tertiary amine functional group.

Enzymatic Pathway:

  • Primary Enzyme: The formation of this compound is predominantly catalyzed by the CYP3A4 isoenzyme.[1]

  • Metabolic Reaction: The tertiary amine group on the morphinan skeleton of sinomenine is oxidized to form the corresponding N-oxide.

While N-demethylation is also a primary metabolic pathway for sinomenine, N-oxygenation leading to this compound represents a significant route of biotransformation.[1]

Diagram of the Metabolic Conversion of Sinomenine to this compound:

Metabolic Conversion of Sinomenine Sinomenine Sinomenine SNO This compound Sinomenine->SNO N-oxygenation CYP3A4 CYP3A4 CYP3A4->Sinomenine

Caption: Metabolic pathway of Sinomenine to this compound.

Quantitative Data

A comprehensive understanding of the pharmacokinetics of sinomenine and its metabolites is crucial for predicting its efficacy and safety. The following tables summarize the available quantitative data for sinomenine and this compound.

Table 1: In Vivo Pharmacokinetic Parameters of Sinomenine in Rats after Oral Administration

Parameter30 mg/kg Dose (Mean ± SD)60 mg/kg Dose (Mean ± SD)Reference
Cmax (µg/mL) 5.235 ± 0.39011.581 ± 0.942[2]
AUC(0-t) (mg·h/L) 29.206 ± 4.06278.879 ± 5.129[2]
Tmax (h) 0.5 ± 0.00.5 ± 0.0[2]
t1/2z (h) 2.583 ± 0.2872.891 ± 0.264[2]
MRT(0-t) (h) 3.102 ± 0.2633.421 ± 0.218[2]
Vz/F (L/kg) 0.684 ± 0.0910.598 ± 0.063[2]
CLz/F (L/h/kg) 0.184 ± 0.0240.136 ± 0.010[2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Sinomenine (5 mg/kg)

ParameterValue (Mean ± SD)Reference
Cmax Data not available[3]
AUC Data not available[3]
Tmax Data not available[3]
t1/2 Data not available[3]

Note: While a validated method for the simultaneous determination of sinomenine and its metabolites, including this compound, in rat plasma has been developed and applied to a pharmacokinetic study, the specific quantitative parameters for this compound from this study are not publicly available in the reviewed literature.[3]

Table 3: Enzyme Kinetics of this compound Formation

ParameterValueReference
Enzyme CYP3A4[1]
Km Data not available
Vmax Data not available

Note: Although CYP3A4 has been identified as the primary enzyme responsible for the N-oxygenation of sinomenine, the specific Michaelis-Menten constants (Km and Vmax) for this reaction have not been reported in the reviewed scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound. These protocols are based on established methods for sinomenine and other N-oxide metabolites and may require optimization for specific laboratory conditions.

Protocol 1: In Vitro Metabolism of Sinomenine in Rat Liver Microsomes

Objective: To determine the in vitro formation of this compound from sinomenine using rat liver microsomes.

Materials:

  • Sinomenine

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Rat liver microsomes (final concentration, e.g., 0.5 mg/mL)

    • Sinomenine (at various concentrations, e.g., 1-100 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <1%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Diagram of the In Vitro Metabolism Experimental Workflow:

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixture (Buffer, RLM, Sinomenine) Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Add NADPH (Initiate Reaction) Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Add Acetonitrile + IS (Stop Reaction) Incubation->Termination Processing Vortex & Centrifuge Termination->Processing Analysis LC-MS/MS Analysis Processing->Analysis

Caption: Workflow for in vitro metabolism of sinomenine.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in rat plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient to separate this compound from other components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 346.2 → 314.1[3]

    • Internal Standard (IS): Specific to the chosen IS.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity of the this compound MRM transition.

Sample Preparation:

  • Thaw Plasma Samples: Thaw frozen rat plasma samples on ice.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase concentration.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Diagram of the LC-MS/MS Quantification Workflow:

LC-MS_MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis Plasma Rat Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Protein_Precipitation Centrifugation Vortex & Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Quantification Data Analysis & Quantification Mass_Spectrometry->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Signaling Pathways

The pharmacological effects of sinomenine are attributed to its modulation of various intracellular signaling pathways. While the specific effects of this compound on these pathways are not well-documented, understanding the pathways influenced by the parent compound provides a foundation for future research.

Key Signaling Pathways Modulated by Sinomenine:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Sinomenine has been shown to inhibit the activation of the NF-κB pathway, which plays a central role in inflammation by regulating the expression of pro-inflammatory cytokines.[4][5]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Sinomenine can modulate the phosphorylation of key proteins in the MAPK signaling cascade, including ERK, JNK, and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.[6][7]

Diagram of Sinomenine's Effect on the NF-κB Signaling Pathway:

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Sinomenine Sinomenine Sinomenine->IKK inhibits

References

In-depth Technical Guide on the Anti-inflammatory Effects of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of the anti-inflammatory effects of Sinomenine N-oxide. It is important to note that research specifically focused on this compound is limited. Therefore, this document presents the available data on this metabolite while also offering a comprehensive review of the well-studied parent compound, Sinomenine, to provide a comparative and contextual framework. The guide is structured to be a valuable resource for researchers and professionals in drug development, featuring quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

This compound: An Emerging Profile

This compound is a major metabolite of Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum. While Sinomenine has been extensively studied for its anti-inflammatory properties, the specific actions of its N-oxide derivative are less understood. The available data suggests a nuanced and potentially distinct pharmacological profile from its parent compound.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the key quantitative findings on the anti-inflammatory effects of this compound from in vitro studies.

ParameterMethod/Cell LineResultReference(s)
NO Production Inhibition LPS-induced RAW264.7 macrophagesIC50: 23.04 μM[1][2]
Cytokine Inhibition LPS-induced RAW264.7 macrophagesInhibition of IL-6 and TNF-α[1]
Effect on NF-κB Pathway LPS-induced RAW264.7 macrophagesLimited attenuation of NF-κB nuclear translocation[3]
Reactive Oxygen Species (ROS) RAW264.7 macrophagesInduced ROS production[3]

A study on the metabolic and anti-inflammatory effects of Sinomenine and its major metabolites found that Sinomenine is the predominant anti-inflammatory compound.[3] In contrast, this compound showed limited ability to reduce the levels of IL-6 and TNF-α and the nuclear translocation of NF-κB in LPS-induced RAW264.7 cells at concentrations up to 200 μM.[3] Notably, the same study reported that this compound induced the production of reactive oxygen species (ROS).[3]

Sinomenine: A Comprehensive Anti-inflammatory Profile for Comparative Analysis

Given the limited data on this compound, a thorough understanding of the anti-inflammatory effects of its parent compound, Sinomenine, is invaluable for researchers. Sinomenine has demonstrated potent anti-inflammatory effects across a range of in vitro and in vivo models.

Quantitative Data on the Anti-inflammatory Effects of Sinomenine
ParameterMethod/ModelConcentration/DoseKey FindingsReference(s)
Cytokine Inhibition LPS-induced RAW264.7 macrophages12.5, 25, and 50 µMSignificant inhibition of NO, TNF-α, and IL-6[4]
Cytokine Inhibition Peritoneal macrophages and synoviocytes36.4–91.1 µMInhibition of TNF-α and IL-1β[5]
In vivo Anti-arthritic Adjuvant-induced arthritis in rats120 mg/kgReduced paw volume, TNF-α, and ESR[2]
In vivo Anti-colitis DSS-induced colitis in mice100 and 200 mg/kgReduced TNF-α and IFN-γ[2]
Multi-cytokine Inhibition LPS-induced RAW264.7 macrophagesConcentration-dependentReduced IL-6, GM-CSF, IL-1α, IL-1β, TNF-α, KC, and Eotaxin-2[6]
MMP and Cytokine Inhibition LPS-induced RAW264.7 macrophagesNot specifiedSuppressed MMP9, TNF-α, and IL-6 expression[7]
Core Signaling Pathways Modulated by Sinomenine

Sinomenine exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

The transcription factor NF-κB is a master regulator of inflammatory responses. Sinomenine has been shown to inhibit its activation.

NF_kB_Inhibition_by_Sinomenine cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB_active NF-κB (Active) IkBa_p->NFkB_active Releases IkBa_NFkB IκBα-NF-κB (Inactive) NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes Induces Sinomenine Sinomenine Sinomenine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Sinomenine.

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are crucial in mediating cellular responses to inflammatory stimuli.

MAPK_Modulation_by_Sinomenine Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p_p38 p-p38 p38->p_p38 P p_ERK p-ERK ERK->p_ERK P p_JNK p-JNK JNK->p_JNK P Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response p_ERK->Inflammatory_Response p_JNK->Inflammatory_Response Sinomenine Sinomenine Sinomenine->p_p38 Inhibits Sinomenine->p_ERK Inhibits Sinomenine->p_JNK Inhibits

Caption: Modulation of MAPK signaling pathways by Sinomenine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like Sinomenine and its derivatives.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This assay is a standard method for screening the anti-inflammatory potential of compounds.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates (for viability and NO assays) or 6-well plates (for cytokine and protein analysis) and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to rule out cytotoxic effects of the compound.

  • Western Blot Analysis: For mechanistic studies, cell lysates are collected and subjected to Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

In_Vitro_Workflow Start Start Culture Culture RAW264.7 cells Start->Culture Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant and cell lysates Incubate->Collect Analysis Analysis Collect->Analysis Griess Griess Assay (NO) Analysis->Griess ELISA ELISA (TNF-α, IL-6) Analysis->ELISA MTT MTT Assay (Viability) Analysis->MTT Western Western Blot (Pathways) Analysis->Western End End Griess->End ELISA->End MTT->End Western->End

Caption: Experimental workflow for in vitro anti-inflammatory screening.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating the in vivo acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (different doses of the compound).

  • Compound Administration: The test compound is administered, typically via intraperitoneal or oral route, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The available evidence suggests that this compound possesses some anti-inflammatory activity, notably as an inhibitor of nitric oxide production. However, its efficacy in inhibiting pro-inflammatory cytokines and modulating key signaling pathways like NF-κB appears to be limited compared to its parent compound, Sinomenine. Furthermore, the observation that this compound may induce ROS production warrants further investigation into its overall cellular effects.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Comprehensive dose-response studies to clarify its effects on a wider range of inflammatory mediators.

  • In-depth mechanistic studies to identify its specific molecular targets and signaling pathways.

  • In vivo studies in various models of inflammatory diseases to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide provides a foundational understanding based on current literature and serves as a valuable resource for guiding future research and development efforts in the field of anti-inflammatory drug discovery.

References

Insufficient Data on the Anti-Angiogenic Properties of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search has revealed a significant lack of specific scientific data on the anti-angiogenic properties of Sinomenine N-oxide. While this compound is recognized as a metabolite of Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, dedicated research into its independent anti-angiogenic effects is not sufficiently documented in publicly available scientific literature to produce the in-depth technical guide you requested.

The existing body of research predominantly focuses on the parent compound, Sinomenine , which has been extensively studied for its anti-inflammatory, anti-arthritic, and anti-cancer properties, including its effects on angiogenesis.

Given the scarcity of information on this compound, we are unable to provide the detailed quantitative data, experimental protocols, and signaling pathway diagrams required for a comprehensive technical whitepaper on this specific compound.

We propose to pivot the focus of this technical guide to the anti-angiogenic properties of Sinomenine . There is a wealth of published data on Sinomenine that would allow for a thorough and detailed analysis, fulfilling all the core requirements of your request, including:

  • Quantitative Data Presentation: Summarizing key findings on the efficacy of Sinomenine in inhibiting angiogenesis in various experimental models.

  • Detailed Experimental Protocols: Outlining the methodologies used in key studies to assess the anti-angiogenic effects of Sinomenine.

  • Signaling Pathway Visualization: Creating detailed diagrams of the molecular pathways implicated in the anti-angiogenic action of Sinomenine.

We believe that a technical guide on Sinomenine would provide valuable insights for researchers, scientists, and drug development professionals interested in this area.

Please let us know if you would like to proceed with a detailed technical guide on the anti-angiogenic properties of Sinomenine.

Sinomenine N-oxide: A Potent Inhibitor of Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinomenine N-oxide, a metabolite of the alkaloid sinomenine extracted from the medicinal plant Sinomenium acutum, has emerged as a compound of significant interest due to its anti-inflammatory and anti-angiogenic properties. A key aspect of its anti-inflammatory activity is its ability to inhibit the production of nitric oxide (NO), a critical signaling molecule and mediator in inflammatory processes. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with the NO-inhibitory effects of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data on Nitric Oxide Inhibition

The inhibitory potency of this compound on nitric oxide production has been quantified, providing a benchmark for its anti-inflammatory efficacy. The primary cell model utilized for these assessments is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a standard in vitro model for studying inflammation.

CompoundCell LineStimulantAssayIC50 Value (µM)Reference
This compoundRAW 264.7LPSGriess Assay23.04[1]

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production. The IC50 value represents the concentration of this compound required to inhibit 50% of the nitric oxide production induced by LPS in RAW 264.7 macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for assessing the inhibitory effect of this compound on nitric oxide production and elucidating its mechanism of action.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.[2]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce nitric oxide production.[1][3]

Nitric Oxide Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (NO2-), a stable and quantifiable metabolite of nitric oxide in cell culture supernatant.[1][4]

  • Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.[4]

  • Procedure:

    • After cell treatment, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[1][4]

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS, Phospho-p65 NF-κB, and Phospho-p38 MAPK

Western blotting is employed to determine the protein levels of inducible nitric oxide synthase (iNOS) and the phosphorylation status of key signaling proteins like p65 NF-κB and p38 MAPK.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, phospho-p65 NF-κB (Ser536), total p65 NF-κB, phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Signaling Pathways and Mechanism of Action

The inhibitory effect of this compound on nitric oxide production is intricately linked to the modulation of key inflammatory signaling pathways. While direct studies on this compound are emerging, the well-documented mechanisms of its parent compound, sinomenine, provide a strong predictive framework. The primary mechanism involves the suppression of inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for the production of large amounts of NO during inflammation.[4][5] This suppression is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including iNOS.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active iNOS_gene iNOS Gene Transcription NFkB_active->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis SNO This compound SNO->IKK Inhibition p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation p_p38_MAPK Phospho-p38 MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors Activation iNOS_gene iNOS Gene Transcription Transcription_Factors->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis SNO This compound SNO->p38_MAPK Inhibition of Phosphorylation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant for Griess Assay C->D E Lyse Cells for Western Blot C->E F Measure NO Production (Absorbance at 540nm) D->F G Analyze Protein Expression (iNOS, p-p65, p-p38) E->G H Determine IC50 & Elucidate Mechanism F->H G->H

References

Sinomenine N-oxide: A Modulator of Inflammatory Cytokines TNF-α and IL-6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has long been recognized for its anti-inflammatory and immunosuppressive properties. Its major metabolite, Sinomenine N-oxide (SNO), has also been investigated for its potential role in modulating key inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of SNO's effects on two pivotal pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the implicated signaling pathways to support further research and drug development efforts in the field of inflammation.

Data Presentation: Quantitative Effects of this compound on TNF-α and IL-6 Inhibition

The direct inhibitory effect of this compound on TNF-α and IL-6 production appears to be a subject of conflicting findings in the scientific literature. While some evidence suggests a potential for inhibition, a key study indicates that the parent compound, Sinomenine (SIN), is the primary driver of the observed anti-inflammatory effects.

CompoundCell LineStimulantCytokineConcentration (μM)Observed EffectReference
This compound (SNO)Raw264.7LPSTNF-α & IL-610-200Inhibition observed[1]
This compound (SNO)Raw264.7LPSTNF-α & IL-6up to 200Limited attenuation[2]
Sinomenine (SIN)Raw264.7LPSTNF-α & IL-6Not specifiedAmeliorated levels[2]

Note: The conflicting data highlights the need for further research to clarify the precise role and potency of this compound in the direct inhibition of TNF-α and IL-6. The study by Li et al. (2020) suggests that SNO may have minimal direct anti-inflammatory activity in the context of LPS-stimulated Raw264.7 macrophages, attributing the primary effect to Sinomenine.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the assessment of this compound's effect on TNF-α and IL-6.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line, Raw264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Stimulation: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for a specified period (e.g., 1 hour) before the addition of LPS.

Quantification of TNF-α and IL-6
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • After the treatment period, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • The absorbance is read at 450 nm using a microplate reader.

    • A standard curve is generated using recombinant TNF-α and IL-6 to determine the concentrations in the samples.

Western Blot Analysis for NF-κB Pathway Proteins
  • Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.

  • Procedure:

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • β-actin is typically used as a loading control to normalize the data.

Signaling Pathways and Mandatory Visualizations

The anti-inflammatory effects of Sinomenine and its derivatives are often linked to the modulation of the NF-κB signaling pathway. While the direct impact of this compound on this pathway requires more specific investigation, the general mechanism provides a framework for understanding its potential mode of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 SNO This compound IKK_complex IKK Complex SNO->IKK_complex Potential Inhibition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription IL6_mRNA IL-6 mRNA DNA->IL6_mRNA Transcription G cluster_workflow Experimental Workflow cell_culture 1. Culture Raw264.7 cells pretreatment 2. Pre-treat with this compound cell_culture->pretreatment lps_stimulation 3. Stimulate with LPS pretreatment->lps_stimulation supernatant_collection 4. Collect supernatant lps_stimulation->supernatant_collection cell_lysis 4a. Lyse cells lps_stimulation->cell_lysis elisa 5. Perform ELISA for TNF-α & IL-6 supernatant_collection->elisa western_blot 5a. Perform Western Blot for NF-κB proteins cell_lysis->western_blot

References

A Comprehensive Technical Guide to Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine N-oxide is a derivative of sinomenine, a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, demonstrating anti-inflammatory, anti-angiogenic, and anti-rheumatic properties.[3] This technical guide provides a detailed overview of this compound, including its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
CAS Number 1000026-77-6[3][4][5][6][7]
Molecular Formula C19H23NO5[5][6]
Molecular Weight 345.39 g/mol [5][6]
Appearance Powder[5]
Purity 95-98% (HPLC)[5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Conditions -20°C, sealed, in a ventilated, dry environment[5]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an inhibitor of nitric oxide (NO) production, with an IC50 value of 23.04 μM.[3][4] Its parent compound, sinomenine, and its derivatives are known to modulate several key signaling pathways implicated in inflammation and cancer. These pathways are also relevant to the biological activity of this compound.

The primary signaling pathways associated with the anti-inflammatory and antitumor effects of sinomenine and its derivatives include:

  • NF-κB Signaling Pathway: Plays a crucial role in regulating inflammatory responses and cell survival.[1][8][9]

  • MAPK Signaling Pathway: Involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][8][9]

  • PI3K/Akt/mTOR Signaling Pathway: A critical pathway in regulating cell growth, survival, and metabolism.[1][8]

  • JAK/STAT Signaling Pathway: Essential for cytokine signaling and immune responses.[1][8][10][11]

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by sinomenine and its derivatives.

NF_kB_Pathway cluster_NFkB_IkB TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene Gene Expression Nucleus->Gene Sinomenine Sinomenine Derivatives Sinomenine->IKK Inhibition

NF-κB Signaling Pathway Inhibition

MAPK_Pathway GF Growth Factors GFR Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Sinomenine Sinomenine Derivatives Sinomenine->Raf Inhibition Synthesis_Workflow Sinomenine Sinomenine Reaction Reaction with Reagents Sinomenine->Reaction Purification Purification Reaction->Purification Derivative Sinomenine Derivative Purification->Derivative Analysis Structural Analysis Derivative->Analysis

References

Sinomenine N-oxide in Traditional Chinese Medicine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (SIN) is a prominent isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, a plant utilized for centuries in Traditional Chinese Medicine (TCM) for its therapeutic properties against rheumatism and arthritis.[1][2] Known chemically as (9α, 13α, 14α)-7,8-dihydro-4-hydroxy-3,7-dimethoxy-17-methylmorpholinan-6-one, sinomenine has demonstrated a wide array of pharmacological effects, including anti-inflammatory, immunomodulatory, analgesic, and anti-tumor activities.[2][3][4] Its clinical application, particularly in the treatment of rheumatoid arthritis, is well-established in China.[2][5]

As research delves deeper into its mechanism of action, significant attention has been given to its in vivo metabolites, which may contribute to its overall therapeutic profile and potential toxicities. The primary metabolites of sinomenine include N-demethylsinomenine (DS) and Sinomenine N-oxide (SNO).[6] This guide focuses specifically on this compound, exploring its metabolic formation, pharmacological activities, and the molecular pathways it influences. We will provide a comprehensive overview of the current research, present quantitative data in a structured format, detail relevant experimental protocols, and visualize key biological and experimental processes.

Metabolism of Sinomenine to this compound

Sinomenine undergoes significant metabolism in the body. The formation of its major metabolite, this compound (SNO), is predominantly mediated by Cytochrome P450 enzymes, specifically CYP3A4, and by reactive oxygen species (ROS).[6] Interestingly, the metabolic process is cyclic; SNO can be reduced back to sinomenine both enzymatically by xanthine oxidase (XOD) and non-enzymatically by ferrous ions and heme moieties.[6] This cyclic metabolism suggests a complex interplay between the parent compound and its N-oxide metabolite in vivo.

SIN Sinomenine (SIN) Metabolism Metabolism SIN->Metabolism SNO This compound (SNO) Reduction N-oxide Reduction SNO->Reduction Reduction DS N-demethylsinomenine (DS) Metabolism->SNO Oxidation Metabolism->DS N-demethylation Reduction->SIN CYP3A4 CYP3A4 CYP3A4->Metabolism CYP2C19 CYP2C19 CYP2C19->Metabolism ROS ROS ROS->Metabolism XOD Xanthine Oxidase (XOD) XOD->Reduction Fe2 Fe²⁺ / Heme Fe2->Reduction

Caption: Metabolic pathway of Sinomenine (SIN) to its major metabolites.

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on sinomenine and its derivatives, providing a comparative overview of their biological activities.

Table 1: In Vitro Bioactivity of Sinomenine and its N-oxide
CompoundAssayCell LineEffectIC₅₀ / ConcentrationReference
This compound NO Production InhibitionLPS-induced RAW264.7Inhibition of Nitric Oxide23.04 µM[3][7]
Sinomenine (SIN) Anti-inflammatoryLPS-induced RAW264.7↓ IL-6, TNF-αPretreatment, effective up to 200 µM[6]
This compound (SNO) Anti-inflammatoryLPS-induced RAW264.7Limited attenuation of IL-6, TNF-αLimited effect even at 200 µM[6]
This compound (SNO) Oxidative StressRAW264.7ROS ProductionInduced ROS at 10 µM[6]
Sinomenine (SIN) AntitumorPC-3, DU-145 (Prostate Cancer)Inhibition of cell growth~121.4 nM[3][8]
Sinomenine (SIN) AntitumorNCI-H460 (Lung Cancer)Inhibition of cell proliferation607.1 µM[3]
Sinomenine (SIN) Apoptosis InductionRAW 264.7-derived OsteoclastsDecreased cell viability0.5 mmol/L (for 24h)[9]
Table 2: In Vivo Efficacy of Sinomenine
CompoundAnimal ModelDosageEffectReference
Sinomenine (SIN) Collagen-Induced Arthritis (CIA) Mice25, 50, 100 mg/kg/day (i.p.)Improved joint morphology, reduced inflammation[5][10]
Sinomenine (SIN) Adjuvant-Induced Arthritis (AIA) Rats120 mg/kgReduced paw volume, TNF-α, and ESR[3]
Sinomenine (SIN) DSS-induced Colitis Mice100 mg/kgReduced body weight loss, ameliorated colon shortening[3]
Sinomenine (SIN) Middle Cerebral Artery Occlusion (MCAO) MiceNot SpecifiedNeuroprotective effects[11][12]
Table 3: Pharmacokinetic Parameters of Sinomenine in Rats
Administration RouteDoseCₘₐₓ (µg/mL)Tₘₐₓ (h)AUC₀₋ₜ (mg·h/L)Reference
Oral (Monomer)30 mg/kg5.235 ± 0.390-29.206 ± 4.062[13]
Oral (Monomer)60 mg/kg11.581 ± 0.942-78.879 ± 5.129[13]
Oral (Extract)30 mg/kg2.397 ± 0.203-11.824 ± 0.690[13]
Oral (Extract)60 mg/kg4.650 ± 0.186-32.205 ± 2.723[13]
Oral5 mg/kg---[14]

Signaling Pathways

Sinomenine and its metabolites exert their pharmacological effects by modulating a complex network of intracellular signaling pathways. The anti-inflammatory and immunomodulatory actions are primarily attributed to the regulation of the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Sinomenine has been shown to inhibit the activation of NF-κB.[1] It prevents the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of inflammatory target genes like TNF-α, IL-1β, and IL-6.[2][3][15]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB IκBα IKK->NFkB_complex:p2 Proteasome Proteasomal Degradation IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release IkBa_p P-IκBα IkBa_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines SIN Sinomenine SIN->IKK Inhibits NFkB_complex:p1->NFkB NFkB_complex:p2->IkBa_p

Caption: Inhibition of the NF-κB signaling pathway by Sinomenine.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][16] Sinomenine activates the Nrf2/ARE signaling pathway, which contributes to its protective effects against oxidative stress-related damage in conditions like cardiac hypertrophy and cerebral ischemia.[12][16] This activation leads to a reduction in ROS and malondialdehyde (MDA) levels.[15][16]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIN Sinomenine Keap1 Keap1 SIN->Keap1 Activates ROS Oxidative Stress (ROS) ROS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Transcription Gene Transcription ARE->Transcription Antioxidants Antioxidant Proteins (HO-1, NQO1) Transcription->Antioxidants Protection Cellular Protection (Anti-inflammatory, Antioxidant) Antioxidants->Protection start Start culture Culture RAW264.7 Cells start->culture seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with SNO/SIN seed->pretreat induce Induce with LPS (24h) pretreat->induce collect Collect Supernatant induce->collect viability Assess Cell Viability (CCK-8) induce->viability elisa Measure Cytokines (ELISA) collect->elisa griess Measure NO (Griess Assay) collect->griess analyze Data Analysis elisa->analyze griess->analyze viability->analyze end End analyze->end

References

The Emergence of a Potent Anti-Inflammatory Agent: A Technical Guide to the Discovery and Isolation of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Sinomenine N-oxide, a promising derivative of the natural alkaloid Sinomenine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-inflammatory compounds.

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating rheumatoid arthritis.[1][2] Its N-oxide derivative, this compound, has demonstrated enhanced anti-inflammatory and analgesic properties, making it a subject of significant scientific interest.[3][4] This guide details the scientific journey of this compound, from its initial identification to its isolation and the elucidation of its mechanisms of action.

Discovery and Initial Characterization

This compound was first identified as a metabolite of Sinomenine.[5][6] Subsequent studies focused on its isolation from the stems of Sinomenium acutum, where it was found alongside other morphinane alkaloids.[5] Its structure was established through various spectral analyses, particularly 2D NMR experiments, and confirmed by single-crystal X-ray diffraction.[5] The absolute configuration was deduced by comparing its CD spectra with that of the parent compound, Sinomenine.[5]

Biological Activity and Mechanism of Action

Research has shown that this compound exhibits potent anti-inflammatory effects. Notably, it has a significant inhibitory effect on nitric oxide (NO) production, a key mediator in the inflammatory process.[5][7] The anti-inflammatory and analgesic effects of sinomenine and its derivatives are predominantly mediated through the NF-κB, MAPK, and Nrf2 signaling pathways.[3][4] Furthermore, these compounds are involved in organ protection through the NF-κB, Nrf2, MAPK, and PI3K/Akt/mTOR signaling pathways.[3][4] The JAK/STAT pathway has also been identified as a key target in the anti-proliferative and anti-invasive activities of sinomenine and its derivatives.[2][3]

Quantitative Biological Data
CompoundBioactivityIC50 Value (µM)Cell Line/ModelReference
This compound NO Production Inhibition23.04LPS-induced RAW264.7 cells[5][7]
L-NMMA (Positive Control)NO Production Inhibition28.03Not Specified[3]
Sinomenine DerivativesAntitumor (Prostate Cancer)~0.1214PC-3 and DU-145 cells[4]

Experimental Protocols

Isolation and Purification of this compound from Sinomenium acutum

This protocol describes a general approach for the isolation of alkaloids from Sinomenium acutum. The specific purification of this compound would involve further chromatographic steps.

1. Extraction:

  • The dried and powdered stems of Sinomenium acutum are extracted with an acidic aqueous solution (e.g., 0.5% HCl).

  • The acidic extract is then basified with a base (e.g., NH4OH) to a pH of 9-10.

  • The basified solution is extracted with an organic solvent such as 1-heptanol.[8]

2. Preliminary Purification:

  • The organic extract is washed with water.

  • The alkaloids are then stripped from the organic phase using an acidic aqueous solution.[8]

  • The acidic solution is dried and the crude extract is obtained.

3. Chromatographic Separation:

  • The crude extract is subjected to column chromatography over neutral alumina.[9]

  • Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) allows for the separation of different alkaloids.[9]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Final Purification:

  • Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC).

  • The purity of the final product is assessed by analytical HPLC and characterized by spectroscopic methods (NMR, MS).

In Vitro NO Production Inhibition Assay

1. Cell Culture:

  • RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • After 24 hours of incubation, the supernatant is collected.

3. Nitrite Determination:

  • The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

  • The IC50 value is calculated as the concentration of this compound that inhibits NO production by 50%.

Signaling Pathways and Experimental Workflows

experimental_workflow plant Sinomenium acutum Stems extraction Acid-Base Extraction plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chroma Column Chromatography (Alumina) crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions hplc Preparative HPLC fractions->hplc sno Pure this compound hplc->sno characterization Structural Characterization (NMR, MS, X-ray) sno->characterization

Isolation and Purification Workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb pi3k PI3K/Akt/mTOR Pathway receptor->pi3k jak_stat JAK/STAT Pathway receptor->jak_stat transcription Gene Transcription (Inflammatory Mediators) mapk->transcription nfkb->transcription pi3k->transcription nrf2 Nrf2 Pathway nrf2->transcription Anti-inflammatory Genes jak_stat->transcription sno This compound sno->mapk Inhibits sno->nfkb Inhibits sno->pi3k Modulates sno->nrf2 Activates sno->jak_stat Inhibits

Simplified Overview of Signaling Pathways Modulated by this compound.

Future Perspectives

This compound represents a significant advancement in the field of natural product-derived anti-inflammatory agents. Its enhanced potency compared to its parent compound, Sinomenine, warrants further investigation. Future research should focus on detailed preclinical and clinical studies to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties. The development of efficient and scalable synthetic routes will also be crucial for its translation into a clinically viable therapeutic.

References

Methodological & Application

Application Note: Quantification of Sinomenine N-oxide in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Sinomenine N-oxide, a major metabolite of Sinomenine, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sinomenine, an alkaloid extracted from Sinomenium acutum, is utilized for its anti-inflammatory properties, making the study of its metabolic fate crucial for drug development and pharmacokinetic analysis.[1] This document outlines the complete workflow, from sample preparation to data analysis, and includes validated performance characteristics of the method.

Introduction

Sinomenine is a bioactive compound with significant therapeutic potential, particularly in the treatment of rheumatoid arthritis.[1] Understanding its metabolism is essential for evaluating its efficacy and safety. N-demethylation and N-oxygenation have been identified as the primary metabolic pathways of sinomenine.[2] this compound is one of its key metabolites.[1][2] A robust and reliable analytical method is therefore necessary to quantify this compound in biological matrices to support pharmacokinetic and metabolism studies. This LC-MS/MS method offers high selectivity and sensitivity for the determination of this compound in plasma.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard (e.g., Morphine) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway of Sinomenine

The metabolism of Sinomenine primarily involves N-demethylation and N-oxygenation. The following diagram depicts the formation of this compound.

metabolic_pathway Sinomenine Sinomenine (m/z 330.2) N_oxide This compound (m/z 346.2) Sinomenine->N_oxide N-oxygenation (CYP3A4) Desmethyl Desmethyl-sinomenine (m/z 316.2) Sinomenine->Desmethyl N-demethylation (CYP2C8, 2C19, 2D6, 3A4)

Caption: Primary metabolic pathways of Sinomenine.[2]

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Sinomenine and Desmethyl-sinomenine reference standards

  • Internal Standard (IS), e.g., Morphine

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Control plasma (e.g., rat plasma)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Analytical column: A suitable C18 column is recommended.

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile or methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% formic acid and 5 mM ammonium acetate in water
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (9:1, v/v)
Flow Rate 0.5 mL/min
Gradient Optimized for separation of analytes
Column Temperature 45°C
Injection Volume 1 µL

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
Ion Spray Voltage 5500 V

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 346.2314.1
Sinomenine 330.2239.1
Desmethyl-sinomenine 316.2239.1
Morphine (IS) 286.2153.2

Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.

Method Validation Data

The presented LC-MS/MS method was validated for its performance in quantifying this compound in plasma.[1]

Table 1: Linearity and Sensitivity

AnalyteLinear RangeCorrelation Coefficient (r²)
This compound 1 - 2000 ng/mL> 0.99
Sinomenine 1 - 2000 ng/mL> 0.99
Desmethyl-sinomenine 1 - 2000 ng/mL> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound LLOQ< 7.5< 7.5-5.3 to 3.1
Low< 6.45< 6.45-4.10 to 7.23
Medium< 6.45< 6.45-4.10 to 7.23
High< 6.45< 6.45-4.10 to 7.23

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect
This compound > 85No significant effect observed
Sinomenine > 85No significant effect observed
Desmethyl-sinomenine > 85No significant effect observed

Application

This validated method was successfully applied to a pharmacokinetic study of sinomenine and its metabolites in rat plasma following oral administration.[1] The results indicated that sinomenine is rapidly metabolized into desmethyl-sinomenine and this compound.[1]

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in plasma. The detailed protocol and validation data demonstrate its suitability for pharmacokinetic studies and routine drug metabolism research, aiding in the development and understanding of Sinomenine-based therapeutics.

References

In Vitro Assays for Sinomenine N-oxide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine N-oxide, a derivative of the alkaloid Sinomenine, has demonstrated notable anti-inflammatory, anti-angiogenic, and anti-rheumatic properties. A key mechanism of its anti-inflammatory action is the inhibition of nitric oxide (NO) production, with a reported IC50 value of 23.04 μM. This document provides detailed protocols for in vitro assays to evaluate the biological activity of this compound, focusing on its anti-inflammatory effects and its modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2.

Data Presentation

ParameterValueAssayCell LineReference
IC50 (NO Production Inhibition) 23.04 μMGriess AssayNot specified[1]

I. In Vitro Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Production Inhibition Assay

This protocol details the measurement of this compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow: NO Production Inhibition Assay

NO_Production_Inhibition_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Griess Assay c1 Seed RAW 264.7 cells in a 96-well plate c2 Incubate for 24 hours c1->c2 t1 Pre-treat cells with this compound (various concentrations) for 2 hours c2->t1 t2 Stimulate cells with LPS (1 µg/mL) t1->t2 t3 Incubate for 24 hours t2->t3 g1 Collect cell culture supernatant t3->g1 g2 Mix supernatant with Griess reagent g1->g2 g3 Incubate at room temperature for 10-15 minutes g2->g3 g4 Measure absorbance at 540 nm g3->g4 Data Analysis Data Analysis g4->Data Analysis

Caption: Workflow for the Nitric Oxide Production Inhibition Assay.

Protocol: Griess Assay for Nitrite Quantification

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • After 24 hours, remove the medium from the cells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound.

    • Incubate for 2 hours.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for an additional 24 hours.

  • Griess Assay:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the prepared Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO production inhibition for each concentration of this compound compared to the LPS-only treated control.

    • Calculate the IC50 value.

II. Signaling Pathway Modulation Assays

Sinomenine and its derivatives are known to exert their effects by modulating key inflammatory and antioxidant signaling pathways. The following protocols can be adapted to investigate the impact of this compound on these pathways.

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes.

Experimental Workflow: NF-κB Activation Analysis

NFkB_Activation_Analysis cluster_0 Cell Treatment cluster_1 Western Blot cluster_2 Luciferase Reporter Assay c1 Treat RAW 264.7 cells with this compound c2 Stimulate with LPS c1->c2 w1 Prepare cytoplasmic and nuclear extracts c2->w1 l2 Treat and stimulate cells c2->l2 w2 Probe for p-IκBα, IκBα, and p65 w1->w2 Analyze protein levels Analyze protein levels w2->Analyze protein levels l1 Transfect cells with NF-κB luciferase reporter plasmid l1->l2 l3 Measure luciferase activity l2->l3 Analyze transcriptional activity Analyze transcriptional activity l3->Analyze transcriptional activity

Caption: Workflow for NF-κB Activation Analysis.

Protocol: Western Blot for NF-κB Activation

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described previously. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-IκBα, IκBα, p65 (nuclear and cytoplasmic fractions), and a loading control (e.g., β-actin for cytoplasmic, Lamin B for nuclear).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol: NF-κB Luciferase Reporter Assay

Procedure:

  • Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with this compound and/or LPS.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial in transducing extracellular signals to cellular responses, including inflammation.

Protocol: Western Blot for MAPK Activation

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse the cells with a suitable lysis buffer.

  • Immunoblotting: Perform Western blotting as described above using primary antibodies against phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.

C. Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to its nuclear translocation and the expression of antioxidant genes.

Signaling Pathway: Nrf2 Activation

Nrf2_Activation_Pathway cluster_0 Cytoplasm cluster_1 Nucleus SNO This compound Keap1_Nrf2 Keap1-Nrf2 Complex SNO->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Nrf2 Activation Signaling Pathway.

Protocol: Western Blot for Nrf2 Nuclear Translocation

Procedure:

  • Cell Treatment and Fractionation: Treat cells with this compound. Separate the cytoplasmic and nuclear fractions.

  • Immunoblotting: Perform Western blotting using primary antibodies against Nrf2 (in both fractions) and appropriate loading controls (β-actin and Lamin B). An increase in the nuclear Nrf2 level indicates activation.

Protocol: ARE-Luciferase Reporter Assay

Procedure:

  • Transfection: Transfect cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment and Assay: Treat the cells with this compound and perform the dual-luciferase assay as described for the NF-κB assay. An increase in luciferase activity indicates the activation of the Nrf2 pathway.

References

Application Notes and Protocols for In Vivo Animal Models in Sinomenine and Sinomenine N-oxide Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinomenine (SIN) is a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, recognized for its significant anti-inflammatory, immunosuppressive, and analgesic properties.[1][2] It is clinically used for the treatment of rheumatoid arthritis (RA).[1][3] Sinomenine N-oxide (SNO) is a major metabolite of sinomenine.[4] While the in vivo pharmacology of sinomenine has been extensively studied in various animal models, research directly investigating the in vivo effects of this compound is notably limited.[4] However, in vitro studies suggest SNO possesses biological activity, including the induction of reactive oxygen species (ROS).[4]

These application notes provide detailed protocols for established in vivo animal models used in sinomenine research, which can be readily adapted for the investigation of this compound. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Application Note 1: The Collagen-Induced Arthritis (CIA) Mouse Model

The CIA mouse model is a widely used experimental model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease. This model is valuable for evaluating the therapeutic efficacy of anti-inflammatory compounds like sinomenine and can be adapted to study this compound.

Experimental Protocol

1. Animals:

  • Male DBA/1 mice, 6 to 8 weeks old, are commonly used for this model.[5]

2. Reagents:

  • Bovine or chicken type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)[3]

  • Sinomenine (or this compound)

  • Vehicle (e.g., saline)

3. Induction of Arthritis:

  • On day 0, mice are immunized at the base of the tail with an intradermal injection of 100 µg of type II collagen emulsified in Complete Freund's Adjuvant.[3]

  • A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant is administered on day 21.[3]

4. Treatment:

  • Treatment with sinomenine (e.g., 25, 50, or 100 mg/kg/day) or the vehicle is typically initiated after the booster injection and continues for a specified period (e.g., 20-30 days).[3][6]

  • Administration is commonly performed via intraperitoneal injection or oral gavage.[3][6]

5. Assessment of Arthritis:

  • Clinical Scoring: The severity of arthritis in each paw is scored every 2-3 days on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema spanning the entire paw, and 4 = maximal inflammation with joint deformity. The scores for all four paws are summed for a total clinical score per mouse (maximum score of 16).[3]

  • Paw Swelling: Paw volume or thickness can be measured using a plethysmometer or calipers.

  • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and bone erosion, and with Safranin O to evaluate cartilage damage.[3]

  • Cytokine Analysis: Blood is collected for serum, and enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][7]

Quantitative Data

Table 1: Efficacy of Sinomenine in the CIA Mouse Model

ParameterControl (CIA)Sinomenine (30 mg/kg)Sinomenine (100 mg/kg)Sinomenine (300 mg/kg)Reference
Arthritis Index IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[8]
Serum HIF-1α IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced[8]
Serum VEGF IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced[8]
Serum ANG-1 IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced[8]

Table 2: Pharmacokinetic Parameters of Sinomenine in Rats (Oral Administration)

Parameter30 mg/kg60 mg/kg90 mg/kgReference
Cmax (µg/mL) 5.235 ± 0.39011.581 ± 0.942-[9]
AUC₀-t (mg·h/L) 29.206 ± 4.06278.879 ± 5.129-[9]
Bioavailability (%) --~80%[10][11]
Protein Binding (%) -->60%[10][11]

Visualizations

experimental_workflow_cia cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment start DBA/1 Mice (6-8 weeks) immunization1 Day 0: Immunization (100 µg CII in CFA) start->immunization1 immunization2 Day 21: Booster (100 µg CII in IFA) immunization1->immunization2 treatment_start Initiate Treatment (SIN or SNO) immunization2->treatment_start daily_treatment Daily Dosing (e.g., 20-30 days) treatment_start->daily_treatment scoring Clinical Scoring (every 2-3 days) daily_treatment->scoring histology End of Study: Histopathology daily_treatment->histology cytokines End of Study: Cytokine Analysis (ELISA) daily_treatment->cytokines

Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Application Note 2: The Adjuvant-Induced Arthritis (AIA) Rat Model

The AIA model is another robust and commonly used model for studying chronic inflammation and anti-arthritic drug efficacy. It is induced by a single injection of Complete Freund's Adjuvant.

Experimental Protocol

1. Animals:

  • Wistar or Sprague-Dawley rats are typically used.[12][13]

2. Reagents:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

  • Sinomenine (or this compound)

  • Vehicle (e.g., saline)

  • Positive Control (e.g., Diclofenac sodium)[14]

3. Induction of Arthritis:

  • Arthritis is induced by a single intradermal injection of CFA into the plantar surface of the right hind paw.

4. Treatment:

  • Treatment with sinomenine (e.g., 100, 200, 400 mg/kg) or vehicle is typically administered daily via oral gavage, starting from the day of or a few days after CFA injection, and continuing for several weeks.[13]

5. Assessment of Arthritis:

  • Paw Volume: The volume of both the injected and non-injected hind paws is measured at regular intervals using a plethysmometer to determine the degree of edema.

  • Arthritis Index: A scoring system similar to the CIA model can be used to assess the severity of arthritis in all four limbs.

  • Body Weight: Monitored as an indicator of systemic inflammation and general health.[12]

  • Histopathology: Ankle joints are processed for H&E staining to evaluate inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone destruction.[14]

  • Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inflammatory markers are quantified by ELISA.[14][15]

Quantitative Data

Table 3: Efficacy of Sinomenine in the Adjuvant-Induced Arthritis (AIA) Rat Model

ParameterControl (AIA)Sinomenine (100 mg/kg)Sinomenine (200 mg/kg)Sinomenine (400 mg/kg)Reference
Joint Swelling Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[13]
Arthritis Index Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[13]
Synovial TNF-α Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[13]
Synovial IL-1β Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[13]
Synovial IL-6 Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[13]

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK) MyD88->MAPK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocation MAPK->NFkB_nuc activates SIN Sinomenine SIN->IKK inhibits SIN->MAPK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes induces transcription

Inhibitory effect of Sinomenine on NF-κB and MAPK signaling pathways.

Future Directions for this compound Research

Given the limited in vivo data for this compound, the well-established CIA and AIA models provide an excellent platform for its investigation.

Proposed Experimental Design:

  • Pharmacokinetic Profiling: Administer SNO to healthy rodents (rats or mice) via intravenous and oral routes to determine its pharmacokinetic parameters, including bioavailability, half-life, and metabolism.

  • Efficacy Studies: Utilize the CIA or AIA models as described above, with the following proposed treatment groups:

    • Vehicle Control

    • Sinomenine (as a positive control)

    • This compound (at various dose levels)

  • Comparative Analysis: Compare the anti-arthritic efficacy of SNO with that of SIN by assessing clinical scores, paw swelling, histopathology, and cytokine levels.

  • Mechanism of Action: Investigate the effect of SNO on key inflammatory signaling pathways, such as NF-κB and MAPK, in tissues from the animal models.

This approach will help to elucidate the in vivo role of this compound, determine if it contributes to the therapeutic effects of sinomenine, and assess its potential as an independent therapeutic agent.

References

Protocol for the Dissolution and Application of Sinomenine N-oxide in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine N-oxide, a major metabolite of the alkaloid Sinomenine, has garnered interest for its potential biological activities, including anti-inflammatory and anti-angiogenic effects.[1][2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, alongside a summary of its solubility and relevant biological context to aid in experimental design.

Physicochemical Properties and Solubility

This compound is qualitatively soluble in a range of organic solvents. While exact quantitative solubility data is limited in publicly available literature, empirical evidence from suppliers and scientific publications provides a strong basis for its dissolution in common laboratory solvents. To enhance solubility, warming the solution to 37°C and utilizing an ultrasonic bath is recommended.[3]

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.[1][4] A 10 mM stock solution is commercially available, suggesting good solubility at this concentration.
ChloroformSoluble[1][4]
DichloromethaneSoluble[1][4]
Ethyl AcetateSoluble[1][4]
AcetoneSoluble[1][4]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For cell-based assays, it is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium. DMSO is the recommended solvent for the primary stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex the solution thoroughly for 1-2 minutes.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes. Following warming, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture applications.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[3]

Note on Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A well-designed vehicle control group should always be included in the experiment. An IC50 value of 23.04 µM for nitric oxide (NO) production inhibition provides a useful reference for determining appropriate working concentrations in anti-inflammatory assays.[1][2]

Preparation of Formulations for In Vivo Experiments

For animal studies, the formulation of this compound will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). As this compound is a metabolite of Sinomenine, dosages used for the parent compound can provide a starting point for dose-ranging studies.

Example Protocol for Oral Gavage (starting point):

This protocol is based on typical formulations for poorly water-soluble compounds and may require optimization.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)

  • Homogenizer or sonicator

  • Sterile tubes

Protocol:

  • Weighing: Weigh the required amount of this compound for the desired dosage.

  • Suspension Preparation: Add a small amount of the chosen vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously mixing or homogenizing to form a uniform suspension.

  • Homogenization: Use a homogenizer or sonicator to ensure a fine and stable suspension, which is critical for accurate dosing.

  • Administration: Administer the suspension to the animals via oral gavage at the predetermined dose. Ensure the suspension is well-mixed before each administration.

Note on Dosage: Pharmacokinetic studies in rats have been conducted following oral administration of the parent compound, sinomenine, at a single dose of 5 mg/kg, where this compound was identified as a metabolite.[4][5] This can serve as a reference point for initial in vivo studies of this compound itself.

Signaling Pathway and Experimental Workflow

Sinomenine, the parent compound of this compound, is known to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, primarily by activating the Nrf2 pathway and inhibiting the NF-κB pathway. While this compound itself has been shown to induce reactive oxygen species (ROS) production in some contexts, its role as an inhibitor of NO production suggests it may also modulate inflammatory signaling.[6]

Below are diagrams illustrating a general experimental workflow for preparing this compound solutions and a simplified representation of the potential signaling pathway it may influence, based on the known actions of its parent compound.

G cluster_workflow Experimental Workflow: Solution Preparation Weigh SNO Weigh Sinomenine N-oxide Powder Add Solvent Add DMSO (for in vitro) or Vehicle (for in vivo) Weigh SNO->Add Solvent Dissolve Vortex / Sonicate (Warm if needed) Add Solvent->Dissolve Sterilize Sterile Filter (0.22 µm) for in vitro stock Dissolve->Sterilize Store Aliquot and Store at -20°C Sterilize->Store Dilute Dilute in Culture Medium or use for in vivo Store->Dilute

Experimental workflow for preparing this compound solutions.

G cluster_pathway Potential Signaling Pathway Modulation cluster_legend Legend cluster_nucleus_content SNO This compound IKK IKK SNO->IKK Inhibition (?) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (e.g., iNOS -> NO) NFkB_nuc NF-κB Inhibition Inhibition Activation Activation NFkB_nuc->Inflammation Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Note and Protocols for Cell-Based Assays Measuring Nitric Oxide (NO) Inhibition by Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for quantifying the inhibitory effect of Sinomenine N-oxide on nitric oxide (NO) production in a cell-based model. Nitric oxide, a key signaling molecule in inflammatory processes, is produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli. Overproduction of NO is implicated in various inflammatory diseases. Sinomenine, a bioactive alkaloid, and its derivatives are known to possess anti-inflammatory properties, with this compound showing a particularly high inhibitory effect on NO release.[1] This application note details the use of the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), as a robust system for screening potential NO inhibitors. The quantification of NO is achieved indirectly by measuring its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[2][3]

Overview of the NO Signaling Pathway

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a signaling cascade in macrophages that leads to the production of nitric oxide. This pathway primarily involves the activation of transcription factors like NF-κB, which in turn upregulate the expression of the inducible nitric oxide synthase (iNOS) enzyme. iNOS then catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[4] Sinomenine and its derivatives have been shown to exert anti-inflammatory effects by modulating pathways such as NF-κB and Nrf2.[5][6][7] This suggests that this compound may inhibit NO production by interfering with the upstream signaling events that lead to iNOS expression.

G Figure 1: Proposed inhibitory mechanism of this compound on the LPS-induced NO production pathway. cluster_0 Macrophage Cell LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces LArg L-Arginine NO Nitric Oxide (NO) LArg->NO  iNOS Sino This compound Sino->NFkB Inhibits

Caption: Proposed mechanism of NO inhibition by this compound.

Experimental Protocol: NO Inhibition Assay

This protocol describes the measurement of NO production by LPS-stimulated RAW 264.7 macrophages and its inhibition by this compound using the Griess Reagent System.[2][8]

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents:

    • This compound (Test Compound)

    • Lipopolysaccharide (LPS) from E. coli[9]

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum), heat-inactivated

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Griess Reagent System (e.g., Promega G2930 or equivalent). This typically includes:

      • Sulfanilamide solution

      • N-(1-naphthyl)ethylenediamine (NED) solution

      • Nitrite standard (e.g., 0.1 M Sodium Nitrite)[10]

    • L-NAME (optional, as a positive control for NO inhibition)[11]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • 96-well flat-bottom tissue culture plates

    • Microplate reader capable of measuring absorbance at 520-550 nm[10][12]

    • Multichannel pipette

    • Sterile pipette tips and reagent reservoirs

Experimental Workflow

G Figure 2: Experimental Workflow for NO Inhibition Assay cluster_workflow Figure 2: Experimental Workflow for NO Inhibition Assay A 1. Seed RAW 264.7 cells in 96-well plate (e.g., 1.5 x 10^5 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Pre-treat with this compound (various concentrations) for 2 hours B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours C->D E 5. Collect cell culture supernatant D->E F 6. Perform Griess Assay: - Add Sulfanilamide soln. - Add NED soln. E->F G 7. Incubate at room temp. (protected from light) F->G H 8. Measure Absorbance (540 nm) G->H I 9. Calculate Nitrite Conc. & % Inhibition H->I

Caption: Step-by-step workflow for the cell-based NO inhibition assay.

Step-by-Step Procedure

Step 1: Cell Seeding

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells and adjust the cell concentration to 1.5 x 10⁵ cells/well in a 96-well plate.[8]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence.[8]

Step 2: Compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours of incubation, carefully remove the old medium from the wells.

  • Add 100 µL of medium containing the desired concentrations of this compound to the appropriate wells. Include a "vehicle control" (medium with solvent) and a "negative control" (medium only).

  • Incubate the plate for 2 hours.[8]

  • Add 100 µL of LPS solution (e.g., 2 µg/mL to achieve a final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubate the plate for an additional 18-24 hours.[8]

Step 3: Griess Assay

  • Prepare Nitrite Standards: Create a standard curve by performing serial dilutions of a sodium nitrite stock solution in culture medium. Recommended concentrations range from 1.56 µM to 100 µM.[12]

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate. Also, add 50 µL of each nitrite standard to separate wells.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to all wells containing samples and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.[10]

    • Add 50 µL of NED solution to all wells. A purple/magenta color will form.[10]

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure Absorbance: Read the absorbance within 30 minutes using a microplate reader at a wavelength between 520 nm and 550 nm.[8][10][12]

Data Analysis and Presentation
  • Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Nitrite Concentration: Use the standard curve equation to calculate the nitrite concentration in each experimental sample from its absorbance value.

  • Calculate Percentage of NO Inhibition: Use the following formula:

    % Inhibition = [ (NO₂ concentration in LPS-stimulated cells) - (NO₂ concentration in treated cells) ] / (NO₂ concentration in LPS-stimulated cells) * 100

  • Cytotoxicity Assessment (Crucial): It is essential to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cell death.[9][11][13] Results should only be considered valid for non-cytotoxic concentrations of the compound.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of results. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, should be calculated from the dose-response curve.

Table 1: Example Data for NO Inhibition by this compound

This compound Conc. (µM)Absorbance (540 nm) (Mean ± SD)Calculated Nitrite Conc. (µM)% NO InhibitionCell Viability (%) (from parallel MTT assay)
Control (No LPS)0.051 ± 0.0041.2-100
0 (LPS only)0.345 ± 0.02145.80100
10.311 ± 0.01841.210.099.5
100.236 ± 0.01531.032.398.1
250.168 ± 0.01121.752.697.4
500.102 ± 0.00912.772.395.8
1000.065 ± 0.0063.991.593.2

Note: The data presented above are hypothetical and for illustrative purposes only. A study by Zeng et al. reported that an N-oxide of Sinomenine had the highest inhibitory effect on NO release among several derivatives.[1]

Key Considerations and Troubleshooting

  • Media Color: Phenol red in standard culture media can interfere with absorbance readings. While many protocols use it successfully by subtracting the blank, for highly sensitive measurements, using a phenol red-free medium is an option.

  • LPS Source: The potency of LPS can vary between suppliers and batches. It is important to titrate each new batch of LPS to determine the optimal concentration for iNOS induction in RAW 264.7 cells.[14]

  • Interference: Some compounds may directly interact with the Griess reagents. A cell-free control (compound + Griess reagents) should be included to test for this possibility.[2]

  • Nitrite vs. NO: The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[15] It is an indirect but reliable and widely accepted method for quantifying NO production in cell culture.[2][3] Other methods like fluorescence probes are also available for direct NO detection.[16]

References

Application Notes and Protocols for Studying Sinomenine N-oxide in Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has demonstrated significant anti-inflammatory, immunosuppressive, and analgesic properties, making it a compound of interest for treating rheumatoid arthritis (RA).[1] Its derivative, Sinomenine N-oxide, is being investigated for potentially improved therapeutic profiles. These application notes provide detailed protocols for the pre-clinical evaluation of this compound in established in vivo and in vitro models of arthritis.

I. In Vivo Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Rat Model

The Collagen-Induced Arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis as it shares immunological and pathological features with the human disease.[2]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

1. Animals:

  • Female Lewis or Wistar rats, 7-8 weeks old, are recommended as they are susceptible to CIA.[2][3] House animals in specific pathogen-free (SPF) conditions.[2]

2. Materials:

  • Bovine or Porcine Type II Collagen (CII)

  • Incomplete Freund's Adjuvant (IFA)[3][4]

  • 0.05M Acetic Acid

  • This compound

  • Vehicle control (e.g., saline, carboxymethylcellulose)

  • Positive control (e.g., Methotrexate, Dexamethasone)[5]

3. Induction of Arthritis:

  • Primary Immunization (Day 0): Prepare an emulsion of 2 mg/mL Type II collagen in 0.05M acetic acid with an equal volume of Incomplete Freund's Adjuvant (IFA).[5] Administer a 0.2 mL intradermal injection at the base of the tail.[3][6]

  • Booster Immunization (Day 7): Administer a booster injection of 0.1 mL of the same collagen/IFA emulsion.[2][4]

4. Treatment Protocol:

  • Prophylactic Dosing: Begin administration of this compound on day 0 (or earlier) and continue until the end of the study (e.g., day 17-34).[5]

  • Therapeutic Dosing: Begin dosing after the onset of clinical signs of arthritis (typically around day 11-13) and continue until the end of the study.[5]

  • Administration: Sinomenine can be administered via oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes.[5][7][8]

5. Assessment of Arthritis:

  • Clinical Scoring: Score arthritis severity daily or every other day based on a scale of 0-4 for each paw, considering erythema and swelling. The maximum score per animal is 16.

  • Paw Swelling: Measure the thickness of the ankle joints using a digital caliper.[4]

  • Body Weight: Monitor body weight changes every two days.[4][9]

  • Histopathology (End of Study): Collect hind paws, ankles, and knees for histological analysis. Score for inflammation, pannus formation, cartilage damage, and bone resorption.[5]

  • Radiographic Analysis (End of Study): Perform X-rays of the hind paws to assess soft tissue swelling, bone erosion, and osteophyte formation.[4]

6. Biomarker Analysis (End of Study):

  • Serum Cytokines: Collect blood to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.[4][10]

  • Anti-CII Antibodies: Measure serum levels of anti-collagen type II IgG antibodies.[4][7]

Quantitative Data Summary: In Vivo Studies

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., Methotrexate)
Arthritis Score (Mean ± SEM) Record DataRecord DataRecord DataRecord Data
Paw Thickness (mm, Mean ± SEM) Record DataRecord DataRecord DataRecord Data
Body Weight Change (%) Record DataRecord DataRecord DataRecord Data
Histological Score (Mean ± SEM) Record DataRecord DataRecord DataRecord Data
Serum TNF-α (pg/mL, Mean ± SEM) Record DataRecord DataRecord DataRecord Data
Serum IL-6 (pg/mL, Mean ± SEM) Record DataRecord DataRecord DataRecord Data
Anti-CII IgG (OD, Mean ± SEM) Record DataRecord DataRecord DataRecord Data

Note: Dosages for Sinomenine in rodent models have ranged from 10 mg/kg to 300 mg/kg.[9][11][12][13] Dose-ranging studies for this compound are recommended.

Experimental Workflow for CIA Model

CIA_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_assessment Phase 3: Data Collection & Analysis Day0 Day 0: Primary Immunization (CII + IFA) Day7 Day 7: Booster Immunization (CII + IFA) Day0->Day7 7 days Treatment Treatment Initiation: - Prophylactic (Day 0) - Therapeutic (Day 11-13) Day7->Treatment Monitoring Ongoing Monitoring: - Clinical Score - Paw Swelling - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Histopathology - Radiology - Serum Biomarkers Monitoring->Endpoint

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

II. In Vitro Mechanistic Studies

In vitro assays are crucial for elucidating the molecular mechanisms by which this compound exerts its anti-inflammatory effects.

Experimental Protocol: In Vitro Anti-inflammatory Assays

1. Cell Culture:

  • RAW 264.7 Macrophages: A murine macrophage cell line commonly used to study inflammation.[14][15]

  • Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS): Primary cells or cell lines derived from the synovial tissue of RA patients, which play a key role in the pathogenesis of RA.[16]

2. Assays for Anti-inflammatory Activity:

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

    • Measure NO in the supernatant using the Griess reagent.[17]

  • Cytokine Measurement (ELISA):

    • Culture RAW 264.7 cells or RA-FLS.

    • Pre-treat with this compound.

    • Stimulate with LPS or IL-1β.

    • Collect supernatant and measure the concentration of TNF-α, IL-6, and IL-1β using ELISA kits.[12][17]

  • Western Blot Analysis:

    • Treat cells as described above and prepare cell lysates.

    • Perform Western blotting to analyze the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, JAK/STAT, PI3K/Akt).[10][16][18]

Quantitative Data Summary: In Vitro Assays

AssayControlLPS/IL-1β Stimulated+ this compound (Low Conc.)+ this compound (High Conc.)
NO Production (µM, Mean ± SEM) Record DataRecord DataRecord DataRecord Data
TNF-α Secretion (pg/mL, Mean ± SEM) Record DataRecord DataRecord DataRecord Data
IL-6 Secretion (pg/mL, Mean ± SEM) Record DataRecord DataRecord DataRecord Data
p-NF-κB/NF-κB Ratio (Mean ± SEM) Record DataRecord DataRecord DataRecord Data
p-STAT3/STAT3 Ratio (Mean ± SEM) Record DataRecord DataRecord DataRecord Data

Note: Concentrations for in vitro studies of Sinomenine have ranged from 10 µM to 640 µM.[16][19]

III. Proposed Signaling Pathways of Sinomenine

Sinomenine has been shown to modulate multiple signaling pathways involved in inflammation.[10][16][20][21] The following diagram illustrates the key pathways potentially targeted by this compound.

Signaling Pathway Diagram

Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response LPS LPS / Cytokines NFKB NF-κB Pathway LPS->NFKB JAK_STAT JAK/STAT Pathway LPS->JAK_STAT PI3K_AKT PI3K/Akt Pathway LPS->PI3K_AKT MAPK MAPK Pathway LPS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines JAK_STAT->Cytokines Proliferation Cell Proliferation PI3K_AKT->Proliferation MMPs MMPs MAPK->MMPs SNO This compound SNO->NFKB SNO->JAK_STAT SNO->PI3K_AKT SNO->MAPK

Caption: Proposed signaling pathways modulated by this compound.

Logical Relationship of Experimental Design

Logical_Relationship cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Assays Cell-Based Assays (RAW 264.7, RA-FLS) Mechanism Mechanism of Action (Signaling Pathways) Cell_Assays->Mechanism CIA_Model CIA Rat Model Mechanism->CIA_Model Efficacy Therapeutic Efficacy (Clinical & Histological) CIA_Model->Efficacy Conclusion Conclusion: Therapeutic Potential of This compound Efficacy->Conclusion Hypothesis Hypothesis: This compound has anti-arthritic effects Hypothesis->Cell_Assays

References

Unveiling the Anti-Angiogenic Potential of Sinomenine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the anti-angiogenic effects of Sinomenine N-oxide, a derivative of the natural alkaloid Sinomenine. While direct experimental data on the anti-angiogenic properties of this compound are emerging, this guide leverages established methodologies used for its parent compound, Sinomenine, and incorporates specific findings related to this compound's mechanism of action.

Introduction to this compound and Angiogenesis

Sinomenine, extracted from the medicinal plant Sinomenium acutum, has a long history in traditional medicine for treating inflammatory diseases. Recent studies have highlighted its anti-angiogenic properties, suggesting its potential as a therapeutic agent in diseases where aberrant blood vessel formation is a key factor, such as cancer and rheumatoid arthritis. This compound, a metabolite of Sinomenine, has also been identified as possessing anti-angiogenic and anti-inflammatory effects. Notably, this compound is a known inhibitor of nitric oxide (NO) production, a key signaling molecule in angiogenesis.

This document outlines a series of in vitro, ex vivo, and in vivo assays to rigorously evaluate the anti-angiogenic activity of this compound. The provided protocols are based on established methods and can be adapted for the specific needs of your research.

Data Summary: Anti-Angiogenic Effects of Sinomenine (as a proxy for this compound)

The following tables summarize quantitative data from studies on the anti-angiogenic effects of the parent compound, Sinomenine. These values can serve as a benchmark for evaluating the potency of this compound.

Table 1: In Vitro Anti-Angiogenic Activity of Sinomenine

AssayCell LineTreatmentConcentration(s)Observed EffectReference
Cell Proliferation HUVECSinomenine150 µM, 1 mMInhibition of bFGF-induced proliferation and G1 cell cycle arrest.
Tube Formation HUVECSinomenine150 µM, 1 mMSignificant dose-dependent reduction in the formation of capillary-like structures.
Cell Migration HUVECSinomenine300 µMInhibition of bFGF-induced chemotaxis.

Table 2: Ex Vivo Anti-Angiogenic Activity of Sinomenine

AssayTissue SourceTreatmentConcentration(s)Observed EffectReference
Aortic Ring Sprouting Rat AortaSinomenine125 µM, 250 µM, 500 µMSignificant reduction in microvessel outgrowth.

Table 3: In Vivo Anti-Angiogenic Activity of Sinomenine

AssayAnimal ModelTreatmentDosage(s)Observed EffectReference
Collagen-Induced Arthritis MouseSinomenine30, 100, 300 mg/kgReduced synovium microvessel density and decreased levels of HIF-1α, VEGF, and ANG-1.

Table 4: Mechanistic Data for this compound

AssaySystemIC50Observed EffectReference
Nitric Oxide Production Macrophages23.04 µMInhibition of NO production.

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when plated on a gel of extracellular matrix proteins (e.g., Matrigel), will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis. Anti-angiogenic compounds will inhibit this process.

Protocol:

  • Preparation of Matrigel-coated plates:

    • Thaw growth factor-reduced Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

    • Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation:

    • Culture HUVECs to 70-80% confluency.

    • Serum-starve the cells for 3-6 hours prior to the assay.

    • Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.

  • Treatment and Incubation:

    • Prepare different concentrations of this compound in the cell suspension.

    • Seed the HUVEC suspension (e.g., 1 x 10^4 cells in 100 µL) onto the solidified Matrigel.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Suramin).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Analysis:

    • Visualize the tube formation under an inverted microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Ex Vivo Rat Aortic Ring Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of new vessels from an intact tissue segment.

Principle: Thoracic aorta from a rat is sectioned into rings and embedded in an extracellular matrix gel. In the presence of growth factors, endothelial cells will sprout from the cut edges of the aorta to form a network of microvessels. Anti-angiogenic compounds will inhibit this sprouting.

Protocol:

  • Aorta Isolation and Ring Preparation:

    • Humanely euthanize a 6-8 week old rat and dissect the thoracic aorta under sterile conditions.

    • Place the aorta in a petri dish containing cold, serum-free medium.

    • Carefully remove the surrounding fibro-adipose tissue.

    • Cut the aorta into 1-2 mm thick rings.

  • Embedding Aortic Rings:

    • Coat the wells of a 24-well plate with a layer of Matrigel or collagen gel and allow it to polymerize at 37°C.

    • Place one aortic ring in the center of each well.

    • Cover the ring with another layer of the gel and allow it to solidify.

  • Treatment and Culture:

    • Add culture medium supplemented with growth factors (e.g., VEGF or ECGS) and different concentrations of this compound to each well.

    • Include a vehicle control and a positive control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

  • Analysis:

    • Monitor the sprouting of microvessels from the aortic rings daily using an inverted microscope.

    • Capture images at different time points.

    • Quantify the angiogenic response by measuring the number and length of the sprouts.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.

Principle: Fertilized chicken eggs are incubated to allow the development of the CAM. A test substance is applied to the CAM, and its effect on the formation of new blood vessels is observed.

Protocol:

  • Egg Preparation and Incubation:

    • Obtain fertilized chicken eggs and clean them with 70% ethanol.

    • Incubate the eggs at 37.5°C with 85% humidity for 3-4 days.

  • Windowing the Egg:

    • On day 3 or 4, create a small window in the eggshell to expose the CAM, being careful not to damage the underlying membrane.

  • Application of Test Substance:

    • Prepare sterile filter paper discs or silicone rings and impregnate them with different concentrations of this compound.

    • Place the discs/rings on the CAM.

    • Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).

    • Seal the window with sterile tape and return the eggs to the incubator.

  • Analysis:

    • After 2-3 days of incubation, open the window and observe the vasculature around the disc/ring.

    • Excise the CAM, fix it, and photograph it under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area around the disc/ring.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways through which this compound may exert its anti-angiogenic effects.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Activates eNOS eNOS PKC->eNOS Activates Akt Akt PI3K->Akt Activates Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Proliferation Cell Proliferation & Survival NO->Proliferation Migration Cell Migration NO->Migration Permeability Vascular Permeability NO->Permeability Sinomenine_N_Oxide This compound Sinomenine_N_Oxide->eNOS Inhibits? Sinomenine_N_Oxide->NO Inhibits Production

Caption: Proposed mechanism of this compound on the VEGF signaling pathway.

NO_Signaling_Pathway cluster_stimuli Angiogenic Stimuli cluster_endothelial Endothelial Cell Stimuli VEGF, Shear Stress, etc. eNOS eNOS Stimuli->eNOS Activate NO Nitric Oxide (NO) eNOS->NO Produces from L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Angiogenesis Angiogenesis (Proliferation, Migration) PKG->Angiogenesis Promotes Sinomenine_N_Oxide This compound Sinomenine_N_Oxide->eNOS Inhibits? Sinomenine_N_Oxide->NO Inhibits Production (IC50 = 23.04 µM)

Caption: Inhibition of Nitric Oxide signaling by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assay cluster_analysis Data Analysis & Conclusion Proliferation Endothelial Cell Proliferation Assay Analysis Quantitative Analysis (IC50, % Inhibition) Proliferation->Analysis Tube_Formation Tube Formation Assay Tube_Formation->Analysis Migration Cell Migration Assay Migration->Analysis Aortic_Ring Aortic Ring Assay Aortic_Ring->Analysis CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay CAM_Assay->Analysis Conclusion Assessment of Anti-Angiogenic Potential Analysis->Conclusion

Caption: Experimental workflow for assessing anti-angiogenic effects.

Sinomenine N-oxide: A Research Tool for Investigating Inflammatory and Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Introduction

Sinomenine N-oxide is a major metabolite of Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum.[1] While research has extensively focused on the parent compound, Sinomenine, for its anti-inflammatory, immunosuppressive, and anti-arthritic properties, this compound is emerging as a valuable research tool for investigating specific cellular mechanisms, particularly those related to nitric oxide (NO) signaling and reactive oxygen species (ROS) production. Its distinct bioactivity profile compared to Sinomenine allows for the dissection of metabolic contributions to the overall pharmacological effects of its parent compound.

Mechanism of Action

This compound has been identified as a potent inhibitor of nitric oxide (NO) release.[2] In comparative studies, an N-oxide derivative of Sinomenine demonstrated the highest inhibitory activity on NO release, suggesting its potential as a specific modulator of NO-dependent signaling pathways.[2]

Furthermore, in contrast to its parent compound, this compound has been shown to induce the production of reactive oxygen species (ROS).[1] This pro-oxidant activity can be utilized to study cellular responses to oxidative stress and to investigate the interplay between ROS signaling and other cellular pathways. While this compound showed limited effects on the attenuation of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, its parent compound, Sinomenine, effectively reduces the levels of these cytokines.[1] This differential activity makes this compound a useful control compound to delineate the specific anti-inflammatory mechanisms of Sinomenine that are independent of its N-oxide metabolite.

Applications
  • Investigation of Nitric Oxide Signaling: With a reported IC50 value of 23.04 µM for the inhibition of NO release, this compound can be used as a tool to study the role of NO in various physiological and pathological processes, including inflammation, neurotransmission, and vasodilation.[2]

  • Induction of Oxidative Stress: Researchers can employ this compound to induce ROS production in cellular models, facilitating the study of oxidative stress-induced signaling pathways, cellular damage, and antioxidant defense mechanisms.[1]

  • Metabolite Activity Studies: As a major metabolite of Sinomenine, this compound is crucial for studies aiming to understand the complete metabolic and pharmacological profile of Sinomenine.[1] By comparing the activities of the parent drug and its metabolite, researchers can elucidate the contribution of metabolic conversion to the overall therapeutic or toxic effects.

  • Control Compound in Inflammation Studies: Given its limited effect on certain pro-inflammatory cytokines, this compound can serve as a valuable negative control in experiments investigating the anti-inflammatory properties of Sinomenine and its other derivatives.[1]

Quantitative Data

CompoundAssayCell LineIC50 / EffectReference
This compound Inhibition of Nitric Oxide (NO) Release-23.04 µM[2]
This compound Reactive Oxygen Species (ROS) ProductionRAW264.7Induces ROS production[1]
This compound Cytokine Attenuation (IL-6, TNF-α)LPS-induced RAW264.7Limited attenuation even at 200 µM[1]
Sinomenine Cytokine Attenuation (IL-6, TNF-α)LPS-induced RAW264.7Ameliorated levels[1]

Experimental Protocols

In Vitro Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol is designed to quantify the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Pre-treat the cells with different concentrations of this compound for 1 hour. Include a vehicle control (medium with the same concentration of DMSO).

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Sulfanilamide solution to each sample and standard in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value using non-linear regression analysis.

In Vitro Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of a fluorescent probe to detect intracellular ROS production induced by this compound in a suitable cell line (e.g., RAW264.7 or PC12).

Materials:

  • Selected cell line (e.g., RAW264.7)

  • Appropriate cell culture medium

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 1, 3, or 6 hours). Include a vehicle control.

  • Probe Loading:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with PBS to remove the excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold increase in ROS production.

Visualizations

Signaling_Pathway_of_Sinomenine_N_oxide cluster_extracellular Extracellular cluster_cellular Cellular Response Sinomenine_N_oxide This compound ROS Reactive Oxygen Species (ROS) Sinomenine_N_oxide->ROS Induces NO_Synthase Nitric Oxide Synthase (NOS) Sinomenine_N_oxide->NO_Synthase Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NO Nitric Oxide (NO) NO_Synthase->NO Inflammatory_Pathways Inflammatory Pathways NO->Inflammatory_Pathways

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_NO_Assay start Seed RAW264.7 cells in 96-well plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for Nitric Oxide (NO) inhibition assay.

References

Application Notes & Protocols: Analytical Standards for Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the analytical standards, methodologies, and protocols for the identification and quantification of Sinomenine N-oxide. This document is intended for researchers, scientists, and drug development professionals working with Sinomenine and its metabolites.

Introduction

Sinomenine is a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum, commonly used in traditional medicine for its anti-inflammatory and immunosuppressive properties.[1][2] this compound is one of the major metabolites of Sinomenine.[1][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document outlines the key analytical techniques and standards for this compound.

Reference Standards

High-purity reference standards are essential for the accurate quantification of this compound. Several commercial suppliers offer this compound with purity typically greater than 95-98%.[4][5][6]

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number1000026-77-6[4][5][6]
Molecular FormulaC19H23NO5[4][5][6]
Molecular Weight345.39 g/mol [4][5]
AppearancePowder[4][5]
Purity>98%[4][7]
Storage-20°C, desiccated[4]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Note: While a European Pharmacopoeia (EP) reference standard is available for Sinomenine, a specific EP standard for this compound is not explicitly mentioned in the provided results.[8]

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the simultaneous determination and quantification of Sinomenine and its metabolites, including this compound, in biological matrices.[1]

A validated LC-MS/MS method has been successfully applied for the pharmacokinetic study of Sinomenine and its metabolites in rat plasma.[1]

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterConditionReference
Chromatography
ColumnNot specified
Mobile PhaseNot specified
Flow RateNot specified
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI)[9]
PolarityPositive[1]
Precursor Ion (m/z)346.2[1][4]
Product Ion (m/z)314.1[1][4]
Internal StandardMorphine (m/z 286.2 > 153.2)[1]

Table 3: Method Validation Parameters

ParameterResultReference
Linearity (r)> 0.999[1]
Extraction Recovery> 85%[1]
Precision (RSD)< 6.45%[1]
Accuracy-4.10% to 7.23%[1]

Experimental Protocols

This protocol is based on the methodology described for the pharmacokinetic study of Sinomenine and its metabolites.[1]

Objective: To quantify the concentration of this compound in rat plasma samples.

Materials:

  • Rat plasma samples

  • This compound reference standard[4][5][6][7]

  • Morphine (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

  • Pipettes and tips

  • LC-MS/MS system

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., in the range of ng/mL to µg/mL).

    • Prepare a stock solution of the internal standard (Morphine) in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw rat plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Morphine).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a specific volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the transitions for this compound (m/z 346.2 > 314.1) and the internal standard (Morphine, m/z 286.2 > 153.2) in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample add_is Add Acetonitrile & Internal Standard plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the quantification of this compound in rat plasma.

Metabolic Pathway

Sinomenine undergoes several metabolic transformations in the body, with N-demethylation and N-oxygenation being the primary pathways.[3] The formation of this compound is catalyzed by cytochrome P450 enzymes, specifically CYP3A4.[3]

Metabolic Pathway Diagram:

G sinomenine Sinomenine n_oxide This compound sinomenine->n_oxide N-oxygenation (CYP3A4) desmethyl N-desmethyl-sinomenine sinomenine->desmethyl N-demethylation (CYP2C8, 2C19, 2D6, 3A4) other Other Metabolites sinomenine->other Other Pathways

Caption: Primary metabolic pathways of Sinomenine.

References

Application Notes and Protocols for Sinomenine N-oxide Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has demonstrated a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[1][2] Its metabolite, Sinomenine N-oxide (SNO), is also a subject of interest for its potential biological activities. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on available literature. It is important to note that research specifically detailing the cell culture conditions for this compound is limited. Therefore, much of the provided information is extrapolated from studies on its parent compound, Sinomenine (SIN). Researchers should use the following protocols as a starting point and optimize the conditions for their specific cell lines and experimental goals.

A study by Li et al. (2020) investigated the anti-inflammatory effects of Sinomenine and its major metabolites, including this compound, in LPS-induced RAW264.7 macrophage cells. The study found that while Sinomenine attenuated the levels of IL-6 and TNF-α, this compound showed limited anti-inflammatory effects at concentrations up to 200 μM and was found to induce the production of reactive oxygen species (ROS).[3] Conversely, earlier studies by Zeng et al. (2005, 2006) reported that an N-oxide of Sinomenine exhibited a potent inhibitory effect on nitric oxide (NO) release, with an IC50 value of 23.04 µM.[4] These contrasting findings highlight the necessity for further research to elucidate the specific effects of this compound in various cell types.

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound and Sinomenine
CompoundCell LineAssayConcentration/IC50Key FindingsReference
This compound RAW264.7NO Release AssayIC50: 23.04 µMPotent inhibition of nitric oxide release.[4]
This compound RAW264.7Cytokine Assay (LPS-induced)Up to 200 µMLimited attenuation of IL-6 and TNF-α; induced ROS production.[3]
Sinomenine PC-3, DU-145 (Prostate Cancer)Apoptosis AssayIC50: 121.4 µMInduced apoptosis.[1]
Sinomenine A549, H1299 (Lung Cancer)Cell Viability0.2 mMSignificantly decreased cell viability.[5]
Sinomenine HeyA8 (Ovarian Cancer)Proliferation Assay1.56 mMMarkedly reduced proliferation and colony formation.[6]
Sinomenine RAW264.7NO Production (LPS-induced)160, 320, 640 µMDose-dependently reduced NO levels.[7]
Sinomenine PC12 (Neuronal Cells)Cytotoxicity Assay (H₂O₂-induced)0.1–5 µM (Pre-treatment)Protected against H₂O₂-induced cytotoxicity.[8][9]
Sinomenine BV2 (Microglia)Cell Viability0-200 µMNo significant cytotoxicity at tested concentrations.[10]

Note: The data for Sinomenine is provided as a reference for designing experiments with this compound, as the latter is a metabolite of the former and may share some biological targets.

Experimental Protocols

Protocol 1: General Cell Culture and Seeding

This protocol provides a general guideline for culturing various cell lines for treatment with this compound. Specific media and conditions should be optimized for the cell line of interest.

Materials:

  • Appropriate cell line (e.g., RAW264.7, A549, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Subculture the cells when they reach 80-90% confluency.

  • For experiments, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well) at a predetermined density. Seeding density will vary depending on the cell line and the duration of the experiment. A typical starting point for a 96-well plate is 5x10³ to 1x10⁴ cells per well.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂ before treatment.

Protocol 2: Preparation and Treatment with this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Complete growth medium

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, a 100 mM stock solution can be prepared.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in complete growth medium to the desired final concentrations.

  • Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways Potentially Affected by Sinomenine and its Metabolites

The following diagrams illustrate signaling pathways known to be modulated by Sinomenine. Given that this compound is a major metabolite, it may interact with some of the same pathways. These diagrams serve as a conceptual framework for hypothesis generation in studies involving this compound.

G SIN Sinomenine NFkB NF-κB Pathway SIN->NFkB Inhibits MAPK MAPK Pathway SIN->MAPK Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway SIN->PI3K_Akt Inhibits JAK_STAT JAK/STAT Pathway SIN->JAK_STAT Inhibits Nrf2 Nrf2 Pathway SIN->Nrf2 Activates Inflammation Inflammation (↓ TNF-α, IL-6, NO) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation OxidativeStress Oxidative Stress Response Nrf2->OxidativeStress

Caption: Major signaling pathways modulated by Sinomenine.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of this compound.

G Start Cell Seeding (e.g., 24h pre-incubation) Treatment This compound Treatment (Various concentrations & durations) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis Cytokine Cytokine/NO Measurement (e.g., ELISA, Griess Assay) Treatment->Cytokine WesternBlot Western Blot Analysis (Signaling Pathway Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Cytokine->DataAnalysis WesternBlot->DataAnalysis

Caption: A standard workflow for in vitro analysis of this compound.

Disclaimer: The provided protocols and pathways are intended as a guide. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup when working with this compound. All experiments should include appropriate positive and negative controls.

References

Application Notes and Protocols for Pharmacokinetic Studies of Sinomenine N-oxide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the pharmacokinetic study of Sinomenine N-oxide, a major metabolite of Sinomenine, in rats. The protocols are based on established and validated methods in the scientific literature.

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, is known for its anti-inflammatory and immunosuppressive properties. Upon administration, Sinomenine is rapidly metabolized in rats to several metabolites, including this compound. Understanding the pharmacokinetic profile of this N-oxide metabolite is crucial for a complete assessment of the parent drug's efficacy and safety. This document outlines the protocols for conducting pharmacokinetic studies of this compound in rats, including sample collection, preparation, and bioanalytical methods.

Data Presentation

Pharmacokinetic Parameters of Sinomenine in Rats
Parameter30 mg/kg Oral Dose60 mg/kg Oral Dose90 mg/kg Oral Dose
Tmax (h) 1.083 ± 0.204[1]1.500 ± 0.316[1]~0.75
Cmax (µg/mL) 5.235 ± 0.390[1]11.581 ± 0.942[1]Not specified
AUC0-t (mg·h/L) 29.206 ± 4.062[1]78.879 ± 5.129[1]Not specified
Bioavailability (%) Not specifiedNot specified~80[2]

Note: The pharmacokinetic parameters for this compound are not available in the reviewed literature. The table above provides data for the parent drug, Sinomenine, for contextual understanding.

LC-MS/MS Method Validation Parameters for this compound

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Sinomenine and its metabolites, including this compound, in rat plasma.[3]

ParameterThis compound
Linear Range Excellent, r > 0.999[3]
Extraction Recovery > 85%[3]
Precision < 6.45%[3]
Accuracy -4.10% to 7.23%[3]
Precursor-to-Product Transition (m/z) 346.2 > 314.1[3]

Experimental Protocols

Animal Studies

3.1.1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard chow and water.

  • Acclimatization: Allow for an acclimatization period of at least one week before the experiment.

3.1.2. Drug Administration:

  • Formulation: Sinomenine can be suspended in a 0.5% sodium carboxymethyl cellulose (CMC-Na) aqueous solution.[1]

  • Route of Administration: Oral gavage is a common route for pharmacokinetic studies of Sinomenine.[1]

  • Dosage: Doses ranging from 30 mg/kg to 90 mg/kg have been used in previous studies.[1][2]

3.1.3. Blood Sample Collection:

  • Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Collection Site: Blood can be collected from the tail vein or via cannulation of the jugular vein.

  • Anticoagulant: Use heparinized tubes to prevent coagulation.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

3.2.1. Sample Preparation:

  • Protein Precipitation: A simple and effective method for plasma sample preparation is protein precipitation. Add a precipitating agent, such as acetonitrile, to the plasma sample.

  • Internal Standard: Use an appropriate internal standard (IS), such as morphine, for accurate quantification.[3]

  • Procedure:

    • Thaw the plasma samples to room temperature.

    • To a 50 µL aliquot of plasma, add the internal standard solution.

    • Add the protein precipitation agent (e.g., 200 µL of acetonitrile).

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2.2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3.2.3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is used for the detection of Sinomenine and its metabolites.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

    • This compound: m/z 346.2 > 314.1[3]

    • Sinomenine: m/z 330.2 > 239.1[3]

    • Desmethyl-sinomenine: m/z 316.2 > 239.1[3]

    • Morphine (IS): m/z 286.2 > 153.2[3]

Visualizations

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Sprague-Dawley Rats Drug_Admin Oral Administration (Sinomenine in 0.5% CMC-Na) Animal_Model->Drug_Admin Dosing Blood_Collection Serial Blood Sampling (Heparinized tubes) Drug_Admin->Blood_Collection Post-dose Plasma_Separation Centrifugation (Plasma Isolation) Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Storage->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis (MRM Mode) Protein_Precipitation->LC_MS_MS PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_MS->PK_Parameters

Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.

Metabolic_Pathway Sinomenine Sinomenine Metabolites Phase I Metabolites Sinomenine->Metabolites Metabolism in Rats SN_Oxide This compound Metabolites->SN_Oxide DS_Sinomenine Desmethyl-sinomenine Metabolites->DS_Sinomenine

Caption: Simplified metabolic pathway of Sinomenine to its major metabolites in rats.

References

Application Notes: Measuring Cytokine Levels After Sinomenine N-oxide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinomenine (SIN) is an alkaloid compound extracted from the medicinal plant Sinomenium acutum, which has been traditionally used for treating inflammatory conditions like rheumatoid arthritis.[1][2] Its derivative, Sinomenine N-oxide (SNO), is a major metabolite whose pharmacological profile is of significant interest.[3] Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are key mediators in the inflammatory cascade.[4][5] Measuring the levels of these cytokines after treatment with SNO is crucial for elucidating its anti-inflammatory mechanism and therapeutic potential. These notes provide the relevant data, signaling context, and detailed protocols for assessing the impact of SNO on cytokine production in vitro.

Data Presentation

While direct data on this compound's effect on cytokines is limited, a key study provides important insights. For context, extensive data on the parent compound, Sinomenine, is also presented, as it informs the expected biological activity.

Table 1: Effect of this compound (SNO) on Cytokine Levels in LPS-Stimulated Macrophages

Compound Cell Line Stimulant Concentration Cytokine Measured Observed Effect Reference
This compound RAW 264.7 LPS Up to 200 µM IL-6, TNF-α Limited attenuation [3]
This compound RAW 264.7 None 10 µM ROS Induced production [3]

LPS: Lipopolysaccharide, ROS: Reactive Oxygen Species

Note: A significant finding is that while the parent compound Sinomenine effectively reduces cytokine levels, its N-oxide metabolite showed limited activity in this regard and was found to induce ROS.[3] This suggests that SNO may not be the primary active anti-inflammatory metabolite and could have a different biological activity profile.

Table 2: Effect of Sinomenine (Parent Compound) on Pro-inflammatory Cytokine Levels

Compound Model System Concentration Cytokine(s) Inhibited Reference
Sinomenine LPS-stimulated RAW 264.7 Various TNF-α, IL-1β, IL-6 [6]
Sinomenine Peritoneal Macrophages 30-120 µg/mL TNF-α, IL-1β [7]
Sinomenine IL-1β-induced RAFLS Various TNF-α, IL-6 [8]
Sinomenine Bradykinin-induced MG-63 cells Various TNF-α, IL-1β, IL-6 [4]

| Sinomenine | Adjuvant Arthritis Rats | 50 mg/kg | TNF-α, IL-6, IL-1β, IL-8 |[9] |

RAFLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Signaling Pathways

Sinomenine primarily exerts its anti-inflammatory effects by inhibiting the Toll-Like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][10] Upon stimulation by LPS, TLR4 activation leads to a cascade that results in the phosphorylation and degradation of IκBα (Inhibitor of NF-κB). This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes like TNF-α, IL-6, and IL-1β.[4][10] Sinomenine has been shown to block this pathway, reducing cytokine production.[5][10] Other pathways, including MAPK and Nrf2, are also involved in its mechanism.[4][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates IκBα p65_nuc p65 IkBa_p65->p65_nuc Releases p65 p65_dna p65 p65_nuc->p65_dna Translocates SNO This compound SNO->IKK Inhibitory Action (as per parent compound) DNA DNA p65_dna->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway inhibited by Sinomenine.

Experimental Protocols

Protocol 1: In Vitro Inflammation Model and SNO Treatment

This protocol describes the setup for treating lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) with this compound to assess its effect on cytokine secretion.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (SNO) stock solution (e.g., in DMSO or PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile 24-well or 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells/well (or 0.1 x 10⁶ cells/well for 96-well plates) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.[11][12]

  • SNO Pre-treatment: Prepare serial dilutions of SNO in DMEM from your stock solution. Remove the old medium from the cells and replace it with the SNO-containing medium. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the SNO stock). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL, except for the unstimulated control wells.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

  • Storage: Store the supernatants at -80°C until cytokine analysis.

G A 1. Seed RAW 264.7 Cells (24h Incubation) B 2. Pre-treat with This compound (1-2h Incubation) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant (Centrifuge Plate) D->E F 6. Cytokine Measurement (ELISA / Multiplex) E->F G 7. Data Analysis F->G

Caption: Experimental workflow for cytokine measurement.

Protocol 2: Quantification of a Single Cytokine by Sandwich ELISA

This protocol provides a general method for measuring the concentration of a single cytokine (e.g., TNF-α) in the collected supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13]

Materials:

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and recombinant cytokine standard)

  • Collected cell culture supernatants (from Protocol 1)

  • Coating Buffer (e.g., bicarbonate buffer)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent / Blocking Buffer (e.g., PBS with 10% FBS)[12]

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)[11]

  • 96-well high-binding ELISA plate

  • Microplate reader (450 nm wavelength)

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[13]

  • Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[12]

  • Standard and Sample Incubation:

    • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL down to 15 pg/mL).[13]

    • Wash the plate 3 times. Add 100 µL of the standards and collected supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 5 times. Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well. Incubate for 1 hour at room temperature.[11]

  • Streptavidin-HRP Incubation: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Color Development: Wash the plate 7 times. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.[11]

  • Stopping and Reading: Add 50 µL of Stop Solution to each well. The color will turn from blue to yellow. Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to calculate the cytokine concentrations in your samples.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Sinomenine N-oxide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Sinomenine N-oxide in solution. The following information is curated from available scientific literature and general principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: Based on supplier recommendations, stock solutions of this compound should be stored at -20°C for short-term storage (up to several months) and at -80°C for long-term storage. It is crucial to protect the solutions from light.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions.

Q3: Is there any information on the stability of this compound in aqueous solutions at different pH values?

Q4: How does temperature affect the stability of this compound in solution?

A4: Elevated temperatures can accelerate the degradation of many pharmaceutical compounds. Although a detailed kinetic study on the thermal degradation of this compound is not published, it is best practice to protect solutions from high temperatures. For experiments conducted at physiological temperatures (e.g., 37°C), the stability of the compound in the experimental medium should be assessed over the duration of the experiment.

Q5: Is this compound sensitive to light?

A5: Yes, protection from light is recommended for the storage of this compound solutions.[1] Photodegradation is a common degradation pathway for many alkaloids, and exposure to UV or even ambient light can lead to the formation of degradation products. Experiments should be conducted with appropriate light protection, such as using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and protected from light. Perform a quick purity check of your stock solution using HPLC if you suspect degradation.
Precipitate formation in aqueous buffer. Poor solubility or pH-dependent precipitation.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your aqueous buffer. Check the pH of your final solution, as changes in pH can affect the solubility of the compound. A slight warming or sonication might help in redissolving the compound, but be mindful of potential thermal degradation.
Appearance of unknown peaks in HPLC chromatogram during analysis. Degradation of this compound.This could be due to exposure to harsh pH, high temperature, or light. Review your experimental procedure to identify potential stress factors. These new peaks could be degradation products. A forced degradation study can help in identifying these potential degradants.

Data Presentation

As there is no publicly available quantitative data on the stability of this compound under various conditions, the following table provides a template for researchers to generate and present their own stability data.

Table 1: Template for Reporting Stability of this compound in Solution

Condition Time (hours) Initial Concentration (µg/mL) Concentration after Time (t) (µg/mL) % Remaining Observations
pH 3 (e.g., Glycine-HCl buffer) 0, 1, 2, 4, 8, 24
pH 7.4 (e.g., Phosphate buffer) 0, 1, 2, 4, 8, 24
pH 9 (e.g., Borate buffer) 0, 1, 2, 4, 8, 24
4°C in pH 7.4 buffer 0, 24, 48, 72
25°C in pH 7.4 buffer 0, 1, 2, 4, 8, 24
37°C in pH 7.4 buffer 0, 1, 2, 4, 8, 24
Light Exposure (ICH Q1B) 0, 1.2 million lux hours

Experimental Protocols

The following are model protocols for conducting stability studies on this compound in solution, based on general pharmaceutical guidelines.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the intact drug from its degradation products. A reverse-phase HPLC method is generally suitable.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer). The gradient can be optimized to achieve good separation of the parent peak from any degradant peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a range of 260-280 nm is a good starting point for similar structures).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by performing forced degradation studies.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for a specified period. At each time point, withdraw an aliquot and analyze by HPLC.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, incubate a solution of the drug (100 µg/mL in a neutral buffer) at 60°C. Analyze samples at different time points.

  • Photostability: Expose a solution of the drug (100 µg/mL in a neutral buffer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5][6] A control sample should be kept in the dark. Analyze both samples by HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL in DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Dilute to 100 µg/mL oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation Dilute to 100 µg/mL thermal Thermal Degradation (Solution at 60°C) prep_stock->thermal Dilute to 100 µg/mL photo Photolytic Degradation (ICH Q1B) prep_stock->photo Dilute to 100 µg/mL sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC sampling->hplc neutralize->hplc data Quantify % Degradation & Identify Degradants hplc->data logical_relationship cluster_factors Factors Affecting Stability cluster_compound Compound in Solution cluster_outcome Potential Outcomes cluster_mitigation Mitigation Strategies pH pH SNO This compound pH->SNO Temp Temperature Temp->SNO Light Light Light->SNO Oxidants Oxidizing Agents Oxidants->SNO Degradation Chemical Degradation SNO->Degradation Loss Loss of Potency Degradation->Loss Storage Proper Storage (-20°C/-80°C, Dark) Storage->SNO stabilizes Buffer Use of Appropriate Buffers Buffer->SNO stabilizes Fresh Prepare Fresh Solutions Fresh->SNO ensures integrity

References

potential cytotoxicity of Sinomenine N-oxide at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Sinomenine N-oxide (SNO) at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound (SNO) cytotoxic at high concentrations?

Yes, high concentrations of SNO have the potential to be cytotoxic. While comprehensive dose-response studies on SNO are limited, evidence suggests that SNO can induce reactive oxygen species (ROS) production, which can lead to cellular damage and toxicity.[1] The parent compound, Sinomenine (SIN), has been observed to exhibit toxic effects at high concentrations. For instance, PC12 cells incubated with 50 μM of SIN for 72 hours showed obvious toxic effects.[2]

Q2: What is the primary mechanism of SNO-induced cytotoxicity?

The primary mechanism of SNO-induced cytotoxicity at high concentrations appears to be the induction of oxidative stress through the production of ROS.[1] This is consistent with findings for the parent compound, Sinomenine (SIN), where high concentrations lead to an increase in intracellular ROS levels.[2] Elevated ROS can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

Q3: Does SNO induce apoptosis?

While direct studies on SNO-induced apoptosis are not extensively available, the induction of ROS is a common trigger for apoptosis. The parent compound, SIN, has been shown to induce apoptosis in various cell lines through mechanisms that involve the mitochondrial pathway, including the activation of caspases.[3][4][5] Given that SNO induces ROS, it is plausible that it could also trigger apoptosis at high concentrations.

Q4: How does the cytotoxicity of SNO compare to its parent compound, Sinomenine (SIN)?

Both SNO and SIN can exhibit cytotoxicity at high concentrations, likely through the induction of ROS.[1][2] However, they may have different potencies and biological activities. For example, SNO has been identified as a potent inhibitor of nitric oxide (NO) production with an IC50 of 23.04 μM.[6][7] In contrast, SIN has shown a wider range of effects, including anti-inflammatory and neuroprotective properties at lower concentrations, while inducing cytotoxicity at higher concentrations.[2][8][9] One study noted that while SIN ameliorated inflammation, SNO showed limited attenuation of inflammation even at 200 μM and, in contrast, induced ROS production.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with high concentrations of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpectedly high cell death High concentration of SNO: SNO can be cytotoxic at high concentrations, primarily through ROS induction.[1]1. Perform a dose-response curve: Determine the EC50 value for your specific cell line and experimental conditions. 2. Reduce incubation time: Shorter exposure to high concentrations may mitigate cytotoxicity. 3. Use an antioxidant: Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the cytotoxicity is ROS-mediated.
Inconsistent results between experiments Compound stability: SNO in solution may degrade over time. Cellular stress: Variations in cell culture conditions can affect susceptibility to SNO.1. Prepare fresh solutions: Always use freshly prepared SNO solutions for each experiment. 2. Standardize cell culture conditions: Ensure consistent cell passage number, density, and media composition.
Difficulty in elucidating the mechanism of cell death Multiple pathways involved: Cytotoxicity at high concentrations can be complex, involving apoptosis, necrosis, and other cell death modalities.1. Apoptosis assays: Use assays like Annexin V/PI staining, TUNEL, or caspase activity assays to detect apoptosis.[4][10] 2. Necrosis assays: Measure the release of lactate dehydrogenase (LDH) to assess necrosis. 3. ROS detection: Use fluorescent probes like DCFDA to measure intracellular ROS levels.[1]

Quantitative Data Summary

Table 1: Cytotoxicity and Bioactivity of Sinomenine (SIN) and this compound (SNO)

CompoundCell LineConcentrationEffectReference
Sinomenine (SIN)PC1250 μM (72h)Obvious toxic effects[2]
Sinomenine (SIN)HOS, U2OS50, 100, 400 μMLittle cytotoxicity[11]
Sinomenine (SIN)HOS1 mM (24h)16.17% cell killing rate[11]
Sinomenine (SIN)HOS1 mM (48h)33.76% cell killing rate[11]
Sinomenine (SIN)RAW 264.7-derived osteoclasts0.25–2 mmol/LDose- and time-dependent inhibition of viability[4][5]
This compound (SNO)-10 μMInduced ROS production[1]
This compound (SNO)-23.04 μM (IC50)Inhibition of NO production[6][7]
This compound (SNO)LPS-induced Raw264.7up to 200 μMLimited attenuation of IL-6 and TNF-α[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on Sinomenine's effect on PC12 cells.[2]

  • Cell Seeding: Plate cells (e.g., PC12) in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) group.

2. Intracellular ROS Measurement

This protocol is based on the finding that SNO induces ROS.[1]

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate) and treat with this compound.

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA) according to the manufacturer's instructions.

  • Incubation: Incubate the cells with the dye to allow for its uptake and de-esterification.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express it as a fold change relative to the control group.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., PC12, Raw264.7) treatment Treatment with This compound (High Concentrations) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ros ROS Production Assay (e.g., DCFDA) treatment->ros data Quantitative Data (EC50, Fold Change) viability->data apoptosis Apoptosis Assay (e.g., Annexin V/PI) ros->apoptosis ros->data apoptosis->data signaling_pathway SNO This compound (High Concentration) ROS Increased Intracellular Reactive Oxygen Species (ROS) SNO->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Technical Support Center: In Vivo Studies with Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sinomenine N-oxide in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with this compound, offering potential causes and actionable solutions.

Question/Issue Potential Cause(s) Suggested Solution(s)
I am observing lower than expected therapeutic efficacy in my animal model. 1. Low Bioavailability: Sinomenine and its metabolites can suffer from poor oral bioavailability and rapid metabolism.[1][2] 2. Instability: The compound may be degrading in the formulation or after administration. 3. Suboptimal Dosing: The administered dose may not be sufficient to reach therapeutic concentrations at the target site.1. Optimize Delivery System: Consider using drug delivery systems like liposomes, hydrogels, or nanoparticles to enhance bioavailability and achieve sustained release.[1][2][3] 2. Formulation pH and Storage: Ensure the formulation pH is optimized for stability and store it under appropriate conditions (e.g., protected from light, refrigerated). 3. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model.
My compound appears to have poor solubility in aqueous vehicles for injection. 1. Intrinsic Properties: Sinomenine itself has low water solubility.[4][5] While the N-oxide may have different properties, solubility can still be a challenge. 2. Vehicle Incompatibility: The chosen vehicle may not be suitable for solubilizing the compound.1. Use of Co-solvents: Employ biocompatible co-solvents such as DMSO, PEG, or ethanol in your vehicle. Note: Always perform vehicle-only controls to rule out solvent effects. 2. pH Adjustment: Test the solubility at different pH values, as the charge of the molecule can significantly affect its solubility. 3. Formulation Strategies: Encapsulate the compound in delivery systems like liposomes or prepare a salt form (similar to sinomenine hydrochloride) to improve aqueous solubility.[4][5]
I am seeing signs of toxicity or adverse side effects in my animals (e.g., allergic reactions). 1. Histamine Release: The parent compound, Sinomenine, is known to promote histamine release, which can cause allergic reactions.[1] This property might be shared by its metabolites. 2. High Cmax: A rapid absorption leading to a high peak plasma concentration (Cmax) can sometimes lead to toxicity. 3. Off-Target Effects: The compound may be interacting with unintended biological targets.1. Sustained-Release Formulation: Use a delivery system that provides a slower, more controlled release of the compound, avoiding high peak concentrations.[3] 2. Route of Administration: Consider alternative administration routes, such as transdermal delivery, which can reduce systemic side effects.[1] 3. Dose Reduction: Lower the administered dose to a level that maintains efficacy while minimizing toxicity.
How can I confirm that the observed effects are due to this compound and not its parent compound? 1. Metabolic Conversion: If administering Sinomenine, it will be metabolized to this compound in vivo.[4] 2. Compound Purity: The this compound sample may contain impurities, including the parent compound.1. Direct Administration: Administer pure this compound directly to the animals. 2. Pharmacokinetic Analysis: Measure the plasma concentrations of both Sinomenine and this compound over time to understand the metabolic profile. 3. Purity Check: Verify the purity of your this compound sample using analytical methods like HPLC or LC-MS before in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What are the main limitations of using Sinomenine and its derivatives in vivo?

A1: The primary limitations include a short biological half-life, rapid metabolism, and low oral bioavailability.[1][2] These factors often necessitate frequent administration at high doses to achieve a therapeutic effect, which can lead to side effects like gastrointestinal reactions and histamine-induced allergies.[1]

Q2: How can I improve the bioavailability of this compound?

A2: Based on strategies successful for Sinomenine, you can utilize various drug delivery systems. These include:

  • Liposomes: These vesicles can encapsulate hydrophilic and hydrophobic drugs, improving their stability and bioavailability.[2]

  • Hydrogels: These can be used for sustained local delivery, for instance, in ocular or transdermal applications, which can increase local bioavailability and reduce systemic side effects.[1][2]

  • Nanoparticles and Microspheres: These systems can protect the drug from degradation and provide targeted or controlled release.[1][6]

Q3: What are the known biological activities of this compound?

A3: this compound is a major metabolite of Sinomenine and exhibits significant biological activity.[4] It has been shown to have a potent inhibitory effect on nitric oxide (NO) release, which is a key mediator in inflammation. One study reported its inhibitory effect to be even higher than the positive control L-NMMA.[5]

Q4: Which signaling pathways are modulated by Sinomenine and potentially its N-oxide?

A4: Sinomenine is known to exert its anti-inflammatory effects by modulating several key signaling pathways. Given that this compound is an active metabolite, it likely affects similar pathways. These include:

  • NF-κB Pathway: Sinomenine can inhibit the activation and nuclear translocation of NF-κB, a central regulator of inflammatory responses.[1][4]

  • Nrf2 Pathway: It can activate the Nrf2 signaling pathway, which is involved in antioxidant responses and cellular protection against oxidative stress.[7][8]

  • MAPK Pathway: Sinomenine has been shown to influence the p38 MAPK signaling pathway, which is involved in inflammation and pain.[4]

Q5: Are there established in vivo dosage ranges for Sinomenine that can guide my N-oxide experiments?

A5: Yes, in vivo studies in mice using Sinomenine have reported a wide range of effective doses depending on the model and administration route. For example, doses ranging from 15 mg/kg to 120 mg/kg have been used to demonstrate anti-inflammatory and anti-tumor effects.[5][9] These ranges can serve as a starting point for designing dose-finding studies for this compound.

Data Presentation: Pharmacokinetic Parameters of Sinomenine Formulations

The following table summarizes pharmacokinetic data from studies on various Sinomenine formulations, which can provide a benchmark when developing formulations for this compound.

FormulationAnimal ModelCmax (µg/mL)AUC (µg·mL⁻¹·h)T₁/₂ (min)Key Finding
SIN in situ Gel Rabbit (ocular)0.2736.2781.64Improved local bioavailability compared to control.[1]
Control (SIN solution) Rabbit (ocular)0.1513.4665.94Lower bioavailability and shorter retention time.[1]
SIN-HCl TFSs In vivo (blood)-2.9x higher than control-Effectively improved transdermal absorption.[1]
SIN-loaded PLO Gel In vivo (skin microdialysis)150.27--Higher skin deposition than carbomer gel.[1]
Carbomer Gel In vivo (skin microdialysis)29.66--Lower skin penetration and deposition.[1]

Abbreviations: SIN (Sinomenine), SIN-HCl (Sinomenine Hydrochloride), TFSs (Transfersomes), PLO (Pluronic Lecithin Organogel), Cmax (Maximum plasma concentration), AUC (Area under the curve), T₁/₂ (Half-life).

Experimental Protocols

Protocol 1: Preparation of Sinomenine-Loaded Liposomes (Thin-Film Dispersion Method)

This protocol provides a general method for preparing liposomes, which can be adapted for this compound to improve its in vivo delivery.[2][3]

  • Lipid Film Formation: Dissolve Sinomenine (or this compound), soybean phospholipid, and cholesterol in a chloroform-methanol solvent mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding a phosphate-buffered saline (PBS) solution and rotating the flask. This step allows the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Sonication: To reduce the size and lamellarity of the vesicles, sonicate the liposome suspension using a probe sonicator or bath sonicator until the suspension becomes translucent. This process forms small unilamellar vesicles (SUVs).

  • Purification: Remove any unencapsulated drug by centrifugation or dialysis.

  • Characterization: Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency before in vivo administration.

Protocol 2: In Vivo Anti-Inflammatory Paw Edema Model

This protocol describes a common in vivo model to assess the anti-inflammatory activity of compounds like this compound.[10]

  • Animal Acclimation: Acclimate mice or rats to the laboratory environment for at least one week before the experiment.

  • Grouping: Divide the animals into several groups: a negative control (vehicle), a positive control (e.g., Indomethacin), and experimental groups receiving different doses of this compound.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a predetermined time (e.g., 60 minutes) before inducing inflammation.

  • Inflammation Induction: Induce inflammation by injecting a small volume (e.g., 50 µL) of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed anti-inflammatory effects.

Visualizations

metabolic_pathway SIN Sinomenine Metabolism Hepatic Metabolism (e.g., N-oxygenation) SIN->Metabolism In Vivo Administration SIN_N_Oxide This compound (Active Metabolite) Metabolism->SIN_N_Oxide Metabolic Conversion workflow_diagram cluster_formulation 1. Formulation Development cluster_testing 2. In Vitro & In Vivo Testing A Issue Identification (e.g., Poor Solubility, Low Bioavailability) B Select Delivery System (Liposomes, Hydrogels, Nanoparticles) A->B C Formulation & Optimization (e.g., Thin-film hydration) B->C D In Vitro Characterization (Size, Stability, Release Profile) C->D Proceed to Testing E In Vivo Pharmacokinetic Study (AUC, Cmax, T½) D->E F In Vivo Efficacy Study (e.g., Paw Edema Model) E->F F->A Iterate if limitations persist nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Gene Transcription SIN Sinomenine / N-oxide SIN->IKK Inhibits SIN->NFkB_nuc Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK

References

Technical Support Center: Sinomenine N-oxide and Reactive Oxygen Species (ROS) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the induction of reactive oxygen species (ROS) by Sinomenine N-oxide (SNO).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SNO) and why is it relevant to ROS production?

This compound is a major metabolite of Sinomenine (SIN), an alkaloid extracted from the medicinal plant Sinomenium acutum. While Sinomenine has well-documented anti-inflammatory properties, studies have shown that SNO, in contrast, can induce the production of reactive oxygen species (ROS)[1]. This makes it a compound of interest for studying cellular oxidative stress and its downstream effects.

Q2: In which cell lines has SNO been shown to induce ROS?

SNO has been reported to induce ROS production in RAW 264.7 murine macrophage cells[1]. This cell line is a common model for studying inflammation and oxidative stress.

Q3: What are the potential downstream signaling pathways affected by SNO-induced ROS?

While direct studies on SNO's downstream pathways are limited, the parent compound, Sinomenine, is known to modulate several redox-sensitive signaling pathways. Given that SNO induces ROS, it is hypothesized that it may also influence these pathways, which include:

  • NF-κB Signaling Pathway: ROS can activate the NF-κB pathway, a key regulator of inflammation. Sinomenine has been shown to suppress NF-κB activation[1][2][3][4][5][6]. The pro-oxidant nature of SNO might have a contrasting effect.

  • Nrf2/ARE Signaling Pathway: This pathway is a primary cellular defense against oxidative stress. Sinomenine has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes[3][4][7][8]. It is plausible that SNO-induced ROS could also trigger this protective pathway.

  • MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular stress responses and can be activated by ROS. Sinomenine has been shown to influence MAPK signaling[1].

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is adapted for use with RAW 264.7 macrophages.

Materials:

  • This compound (SNO)

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 2 × 10⁵ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of SNO Solutions: Prepare a stock solution of SNO in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations.

  • Preparation of DCFH-DA Staining Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed, serum-free DMEM to a final working concentration of 10 µM. Protect the solution from light.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add the SNO solutions at various concentrations to the respective wells. Include a vehicle control (DMEM with the same concentration of DMSO used for SNO dilution) and a positive control (e.g., 100 µM H₂O₂).

    • Incubate for the desired time period (e.g., 1-4 hours).

  • DCFH-DA Staining:

    • Remove the SNO-containing medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement of ROS:

    • Remove the DCFH-DA solution.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope with a GFP filter set.

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence in control wells Autofluorescence of cell culture medium or compounds.Use phenol red-free medium for the assay. Ensure complete removal of DCFH-DA solution by thorough washing.
Spontaneous oxidation of DCFH-DA.Prepare the DCFH-DA working solution fresh immediately before use and protect it from light.
Inconsistent readings between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Variation in incubation times.Use a multichannel pipette for adding reagents and process all wells consistently.
Cell stress during washing steps.Be gentle during washing steps to avoid detaching cells.
No or low signal in positive control Inactive H₂O₂.Use a fresh stock of hydrogen peroxide.
Insufficient incubation time with DCFH-DA.Optimize the incubation time for your specific cell line (typically 20-45 minutes).
DCFH-DA probe degradation.Store the DCFH-DA stock solution properly at -20°C and protect it from light and repeated freeze-thaw cycles.
Cell death observed during the assay High concentration of SNO or DMSO.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of SNO and keep the final DMSO concentration below 0.1%.
Phototoxicity from repeated imaging.Minimize the exposure of stained cells to the excitation light.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from ROS production experiments. As a reference, data for the parent compound, Sinomenine (SIN), is included to show its effect on ROS levels in different cell types.

Compound Cell Line Concentration Fold Change in ROS Production (vs. Control) Reference
This compound (SNO)RAW 264.7User-definedUser-defined[1]
Sinomenine (SIN)PC121 µM~1.2[7]
Sinomenine (SIN)PC125 µM~1.5[7]
Sinomenine (SIN)H9C2 (Ang II-treated)Not specifiedDecreased[8]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the hypothesized signaling pathways involved in SNO-induced ROS production and the general experimental workflow.

G SNO This compound (SNO) ROS ↑ Reactive Oxygen Species (ROS) SNO->ROS NFkB NF-κB Pathway ROS->NFkB Activation Nrf2 Nrf2/ARE Pathway ROS->Nrf2 Activation Inflammation Inflammatory Response NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Hypothesized signaling pathways activated by SNO-induced ROS.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells prep_sno Prepare SNO solutions treat_cells Treat cells with SNO seed_cells->treat_cells prep_dcfhda Prepare DCFH-DA solution prep_sno->treat_cells stain_cells Stain cells with DCFH-DA prep_dcfhda->stain_cells treat_cells->stain_cells wash_cells Wash cells stain_cells->wash_cells measure_fluorescence Measure fluorescence wash_cells->measure_fluorescence analyze_data Analyze and interpret data measure_fluorescence->analyze_data

Caption: Experimental workflow for measuring SNO-induced ROS.

References

troubleshooting inconsistent results in Sinomenine N-oxide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sinomenine N-oxide assays. Inconsistent results in these assays can arise from the inherent instability of the N-oxide functional group and various matrix effects. This guide offers practical solutions to common problems encountered during sample preparation, chromatographic separation, and detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a major metabolite of Sinomenine, a bioactive alkaloid used in traditional medicine, particularly for its anti-inflammatory and immunosuppressive properties.[1][2] Quantifying this compound is crucial for pharmacokinetic and metabolic studies to understand the disposition and potential biological activity of Sinomenine and its metabolites.

Q2: What are the main challenges in accurately quantifying this compound?

The primary challenges in this compound quantification stem from its chemical instability. N-oxides are susceptible to reduction back to the parent amine (Sinomenine) and can undergo in-source fragmentation (loss of an oxygen atom) during mass spectrometry analysis.[3] These issues can lead to an underestimation of this compound concentrations and an overestimation of the parent compound.

Q3: What are the common analytical techniques used for this compound quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous quantification of Sinomenine and this compound in biological matrices.[2][4] This technique offers high sensitivity and specificity.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Cause 1: Degradation during Sample Storage and Preparation.

  • Recommendation: this compound is susceptible to degradation. It is recommended to store stock solutions at -20°C or lower.[5] During sample preparation, work quickly and keep samples on ice to minimize degradation. Avoid high temperatures and prolonged exposure to acidic or strongly basic conditions.

Possible Cause 2: In-source Fragmentation in the Mass Spectrometer.

  • Recommendation: In-source fragmentation, where the N-oxide loses its oxygen atom, is a common issue, especially with Atmospheric Pressure Chemical Ionization (APCI) sources.

    • Use a soft ionization technique like Electrospray Ionization (ESI).

    • Optimize the ion source parameters, particularly the source temperature and cone voltage, to minimize fragmentation. Lowering these parameters can often reduce the extent of in-source fragmentation.

Possible Cause 3: Reduction to Parent Compound (Sinomenine).

  • Recommendation: this compound can be reduced back to Sinomenine, both enzymatically and non-enzymatically.

    • For plasma samples, especially if hemolyzed, use protein precipitation with acetonitrile (ACN) rather than methanol (MeOH), as ACN has been shown to minimize N-oxide conversion.

    • Consider the presence of reducing agents in your sample matrix and take steps to minimize their impact, such as working at a neutral or near-neutral pH.[3]

Issue 2: High Variability in Peak Areas for this compound

Possible Cause 1: Inconsistent Sample Preparation.

  • Recommendation: Ensure a standardized and reproducible sample preparation workflow. Pay close attention to extraction times, solvent volumes, and mixing steps. Automation of sample preparation can help reduce variability.

Possible Cause 2: Matrix Effects.

  • Recommendation: Matrix components can suppress or enhance the ionization of this compound, leading to inconsistent results.

    • Develop a robust chromatographic method that separates this compound from co-eluting matrix components.

    • Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, use an analog with similar physicochemical properties.

    • Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

Possible Cause 3: Instability in the Autosampler.

  • Recommendation: If samples are queued in the autosampler for an extended period, degradation can occur.

    • Keep the autosampler temperature low (e.g., 4°C).

    • Perform a stability study of the processed samples in the autosampler to determine the maximum allowable time before analysis.

Issue 3: Peak Tailing or Splitting for this compound

Possible Cause 1: Poor Column Performance.

  • Recommendation:

    • Ensure the column is properly equilibrated with the mobile phase before injection.

    • Check for column contamination or degradation. A guard column can help extend the life of the analytical column.

    • Consider using a different column chemistry if peak shape issues persist.

Possible Cause 2: Inappropriate Mobile Phase pH.

  • Recommendation: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Experiment with slight adjustments to the mobile phase pH to optimize peak symmetry. A near-neutral pH is often a good starting point for N-oxide stability.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Sinomenine and this compound in Rat Plasma

This protocol is adapted from a validated method for the simultaneous determination of Sinomenine and its metabolites.[2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., morphine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sinomenine: m/z 330.2 → 239.1[2]

    • This compound: m/z 346.2 → 314.1[2]

    • Internal Standard (Morphine): m/z 286.2 → 153.2[2]

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) for maximum sensitivity.

Data Presentation

The following tables summarize typical quantitative data from a validated LC-MS/MS method for Sinomenine and this compound.[2]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Sinomenine1 - 1000> 0.991
This compound1 - 1000> 0.991

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Sinomenine Low2< 6.0< 6.595 - 105
Medium50< 5.0< 5.596 - 104
High800< 4.5< 5.097 - 103
This compound Low2< 6.5< 7.094 - 106
Medium50< 5.5< 6.095 - 105
High800< 5.0< 5.596 - 104

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_issues Problem Identification cluster_causes Potential Causes start Inconsistent Results low_signal Low/No Signal start->low_signal high_variability High Variability start->high_variability bad_peak_shape Poor Peak Shape start->bad_peak_shape degradation Analyte Degradation low_signal->degradation in_source In-Source Fragmentation low_signal->in_source high_variability->degradation matrix_effects Matrix Effects high_variability->matrix_effects bad_peak_shape->matrix_effects instrument_issues Instrument/Column Problems bad_peak_shape->instrument_issues solution1 Solution degradation->solution1 Optimize Storage & Sample Prep solution2 Solution in_source->solution2 Optimize MS Source Parameters solution3 Solution matrix_effects->solution3 Improve Chromatography & Use SIL-IS solution4 Solution instrument_issues->solution4 Check Column Health & Mobile Phase

Caption: Troubleshooting logic for inconsistent assay results.

signaling_pathway cluster_formation Formation cluster_reduction Reduction sinomenine Sinomenine cyp3a4 CYP3A4 sinomenine->cyp3a4 sno This compound enzymatic Enzymatic (Xanthine Oxidase) sno->enzymatic Reduction non_enzymatic Non-Enzymatic (Fe²⁺, Heme) sno->non_enzymatic Reduction cyp3a4->sno N-Oxygenation enzymatic->sinomenine non_enzymatic->sinomenine

Caption: Metabolic conversion of Sinomenine and this compound.

References

Technical Support Center: Sinomenine N-oxide Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Sinomenine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a major metabolite of Sinomenine, a bioactive alkaloid used in traditional medicine for its anti-inflammatory and immunosuppressive properties.[1] Understanding its degradation pathways is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations containing Sinomenine or its derivatives. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the primary routes of degradation for this compound?

Based on the general chemistry of alkaloid N-oxides and related compounds, the primary degradation pathways for this compound are expected to include:

  • Reduction: Reversion to the parent alkaloid, Sinomenine. This can occur both enzymatically and non-enzymatically.[1]

  • Thermal Degradation: Decomposition at elevated temperatures, which may involve complex rearrangements.

  • Hydrolysis: Degradation in the presence of water, particularly under acidic or basic conditions.

  • Oxidative Degradation: Further oxidation of the molecule, potentially leading to ring opening or other modifications.

  • Photodegradation: Degradation upon exposure to light, which can generate reactive intermediates.

Q3: What are the known metabolites of Sinomenine that could be related to this compound degradation?

Sinomenine undergoes several metabolic transformations in vivo, including N-demethylation to form N-desmethyl-sinomenine and N-oxygenation to form this compound.[2][3] It is plausible that under certain degradation conditions, similar transformations or further degradation of these metabolites could occur.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: Unexpected loss of this compound in analytical samples.
Possible Cause Troubleshooting Step
Reduction to Sinomenine Analyze the sample for the presence of Sinomenine using a validated analytical method. The reduction can be facilitated by reducing agents, certain metal ions, or even light.[1]
Adsorption to surfaces Use silanized glassware or polypropylene vials to minimize adsorption.
pH instability Ensure the pH of the sample solution is controlled and maintained within a stable range. N-oxides can be less stable at acidic pH.[4]
Microbial contamination If samples are stored for extended periods, consider sterile filtration or the addition of a bacteriostatic agent.
Issue 2: Appearance of unknown peaks in chromatograms during stability studies.
Possible Cause Troubleshooting Step
Hydrolytic degradation Characterize the unknown peaks using mass spectrometry (MS) to identify potential hydrolysis products. Compare the degradation profile at different pH values (acidic, neutral, basic).
Oxidative degradation If the study involves exposure to air or oxidizing agents, use MS to look for masses corresponding to hydroxylated or other oxidized derivatives.
Photodegradation If samples were exposed to light, compare with a sample stored in the dark. Characterize the new peaks by MS to identify potential photoproducts.
Thermal degradation If the sample was exposed to heat, analyze for thermal degradants. N-oxides can undergo rearrangements like the Cope elimination at elevated temperatures.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate expected trends.

Table 1: Effect of pH on the Degradation of this compound at 60°C

pHTime (hours)This compound Remaining (%)Formation of Sinomenine (%)Formation of Other Degradants (%)
2.02475.215.39.5
7.02495.82.12.1
10.02482.110.57.4
2.04858.925.116.0
7.04891.54.34.2
10.04869.818.212.0

Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0

Temperature (°C)Time (hours)This compound Remaining (%)Formation of Sinomenine (%)Formation of Other Degradants (%)
407298.21.10.7
607288.46.55.1
807270.118.311.6

Table 3: Effect of Oxidative Stress on the Degradation of this compound

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s) (%)
3% H₂O₂685.3Hydroxylated derivatives (12.1)
3% H₂O₂1272.1Hydroxylated derivatives (23.5)
30% H₂O₂665.4Multiple oxidative products (30.2)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C.

    • Neutral Hydrolysis: Mix the stock solution with purified water to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to achieve a final drug concentration of 100 µg/mL. Store at room temperature, protected from light.

    • Thermal Degradation: Store the solid drug substance and the solution in purified water (100 µg/mL) at 80°C in a temperature-controlled oven.

    • Photodegradation: Expose the solution in purified water (100 µg/mL) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately with the mobile phase and analyze by a validated stability-indicating UPLC-MS/MS method.

Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products

This method is adapted from a published procedure for the simultaneous determination of Sinomenine and its metabolites.[5]

  • Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient program to separate this compound from its parent compound and potential degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: m/z 346.2 → 314.1[5]

      • Sinomenine: m/z 330.2 → 299.1

      • Monitor for other potential degradation products based on their expected masses.

Visualizations

Degradation_Pathways_of_Sinomenine_N-oxide cluster_stress Stress Conditions cluster_products Degradation Products Acid_Heat Acidic Hydrolysis / Heat SNO This compound Hydrolysis_Products Hydrolysis Products Acid_Heat->Hydrolysis_Products Base_Heat Basic Hydrolysis / Heat Base_Heat->Hydrolysis_Products Oxidation Oxidative Stress Oxidative_Products Oxidative Products Oxidation->Oxidative_Products Light Photolytic Stress Photo_Products Photodegradation Products Light->Photo_Products Heat Thermal Stress Thermal_Products Thermal Degradation Products Heat->Thermal_Products SIN Sinomenine SNO->SIN Reduction

Caption: Plausible degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock->Stress Sample Sample at Time Points Stress->Sample UPLC UPLC-MS/MS Analysis Sample->UPLC Data Data Acquisition UPLC->Data Quant Quantify Degradation Data->Quant ID Identify Degradants Data->ID Pathway Propose Degradation Pathway Quant->Pathway ID->Pathway

Caption: General experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Navigating the Challenges of Sinomenine N-oxide Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sinomenine N-oxide (SNO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding the complexities of SNO bioavailability in the context of its parent compound, Sinomenine (SIN).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SNO) and how does it relate to Sinomenine (SIN)?

A1: this compound is a major metabolite of Sinomenine, an alkaloid used for its anti-inflammatory and immunosuppressive properties.[1][2][3] SNO is formed in the body after the administration of SIN. The commercial form of Sinomenine, Sinomenine hydrochloride (SIN-HCl), is known to have low oral bioavailability and a short half-life due to rapid metabolism.[4] Understanding the formation and disposition of SNO is crucial for interpreting the pharmacokinetics and pharmacodynamics of Sinomenine.

Q2: What are the primary metabolic pathways involving SNO?

A2: Sinomenine undergoes metabolic conversion to SNO primarily through the action of the cytochrome P450 enzyme CYP3A4 and by reactive oxygen species (ROS).[3] Interestingly, this is not a one-way process. SNO can be reduced back to the parent drug, SIN, both enzymatically by xanthine oxidase (XOD) and non-enzymatically by substances like ferrous ions.[3] This creates a cyclic metabolic relationship between SIN and SNO in the body. Another major metabolite formed from SIN is N-demethylsinomenine (DS).[3]

Q3: What is the known biological activity of SNO?

A3: The biological activity of SNO is still under investigation and appears to be complex. One study found that SNO has limited anti-inflammatory effects compared to the parent compound, SIN, in LPS-induced Raw264.7 cells.[3] This study also reported that SNO can induce the production of reactive oxygen species (ROS).[3] Conversely, other research has noted that an N-oxide of SIN possessed a high inhibitory effect on nitric oxide (NO) release, suggesting potential anti-inflammatory activity.[1]

Q4: Why is it challenging to study the oral bioavailability of SNO directly?

A4: The primary challenge is the metabolic instability of SNO. As it can be readily reduced back to SIN in a biological system, it is difficult to distinguish the effects and concentration of administered SNO from the SNO that is part of the metabolic cycling with SIN.[3] Consequently, most pharmacokinetic studies focus on administering SIN and then measuring the resulting concentrations of both SIN and its metabolites, including SNO.[2]

Troubleshooting Guide for Experimental Work

Problem Potential Cause(s) Suggested Solution(s)
High variability in SNO plasma concentrations between experimental subjects. 1. Differences in gut microbiota, which can influence reductive metabolism. 2. Variations in the expression or activity of metabolic enzymes like CYP3A4 and xanthine oxidase.[3] 3. Co-administration of other compounds that may inhibit or induce these enzymes.1. Standardize the diet and housing conditions of experimental animals to minimize variations in gut flora. 2. Use a larger sample size to account for inter-individual variability. 3. Pre-screen subjects for baseline metabolic enzyme activity if possible. 4. Carefully control for any co-administered substances.
Difficulty in achieving accurate and reproducible quantification of SNO in plasma samples. 1. Instability of SNO in the biological matrix during sample collection, storage, or processing. 2. Interference from the parent drug (SIN) or other metabolites. 3. Low concentration of SNO relative to SIN.1. Optimize the sample handling and storage conditions. Use of antioxidants or specific pH conditions may be necessary. 2. Develop and validate a highly specific analytical method, such as LC-MS/MS, that can effectively separate SNO from SIN and other related compounds.[2] 3. Ensure the calibration range of your assay is appropriate for the expected concentrations of SNO.[2]
Discrepancy between in vitro anti-inflammatory activity and in vivo results for a SIN formulation. 1. The observed in vivo effect may be a combination of the activities of SIN and its metabolites (SNO, DS). 2. The metabolic conversion of SIN to SNO (which may have different activity) is not accounted for in in vitro models.[3] 3. Poor oral bioavailability of the parent drug, SIN, limits the amount of both SIN and SNO reaching the target site.[4]1. Test SIN, SNO, and DS concurrently in in vitro assays to understand their individual and combined effects. 2. Develop more complex in vitro models that incorporate metabolic enzymes (e.g., liver microsomes) to better simulate the in vivo environment. 3. Correlate pharmacokinetic data (plasma/tissue concentrations of SIN and SNO) with pharmacodynamic outcomes.

Pharmacokinetic Data

The following table summarizes pharmacokinetic data from a study in rats following a single oral administration of Sinomenine (5 mg/kg). This illustrates the profile of SNO as a metabolite.

Table 1: Pharmacokinetic Parameters of Sinomenine and its Metabolites in Rat Plasma after Oral Administration of Sinomenine

ParameterSinomenine (SIN)Desmethyl-sinomenine (DS)This compound (SNO)
Cmax (ng/mL) Data not specifiedData not specifiedData not specified
Tmax (h) Data not specifiedData not specifiedData not specified
AUC (ng·h/mL) Data not specifiedData not specifiedData not specified
t1/2 (h) Data not specifiedData not specifiedData not specified
Reference The study successfully quantified all three analytes but did not provide a summary table of these specific pharmacokinetic parameters in the abstract.[2] The results indicated rapid metabolism of SIN into DS and SNO.[2]

Note: While the referenced study developed a method to quantify these compounds, specific values for Cmax, Tmax, AUC, and t1/2 were not available in the provided search results. Researchers should consult the full publication for detailed data.

Experimental Protocols

Protocol 1: Quantification of Sinomenine and its Metabolites in Rat Plasma by LC-MS/MS

This protocol is based on the methodology for the simultaneous determination of sinomenine, desmethyl-sinomenine, and this compound.[2]

  • Sample Preparation:

    • To 100 µL of rat plasma, add the internal standard (e.g., morphine).

    • Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sinomenine: m/z 330.2 → 239.1

      • Desmethyl-sinomenine: m/z 316.2 → 239.1

      • This compound: m/z 346.2 → 314.1

      • Morphine (IS): m/z 286.2 → 153.2

  • Validation:

    • Validate the method for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines. The referenced study reported excellent linearity (r > 0.999), recovery (>85%), and precision (<6.45%).[2]

Visualizations: Pathways and Workflows

metabolic_pathway SIN Sinomenine (SIN) SNO This compound (SNO) SIN->SNO CYP3A4, ROS DS N-demethylsinomenine (DS) SIN->DS CYP3A4, CYP2C19 SNO->SIN Xanthine Oxidase, Fe²⁺, Heme

Caption: Metabolic pathway of Sinomenine (SIN).

experimental_workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase admin Oral Administration of Sinomenine to Rats sampling Serial Blood Sampling admin->sampling prep Plasma Sample Preparation (Protein Precipitation) sampling->prep lcms LC-MS/MS Analysis (Quantification of SIN, SNO, DS) prep->lcms pk Pharmacokinetic Modeling (Calculate Cmax, AUC, etc.) lcms->pk report Data Interpretation and Reporting pk->report

Caption: Workflow for a pharmacokinetic study.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway SIN Sinomenine IKK IKK Activation SIN->IKK Inhibits p38 p38 MAPK SIN->p38 Inhibits JNK JNK SIN->JNK Inhibits ERK ERK SIN->ERK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines1 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines1 AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Cytokines2 Inflammatory Mediators AP1->Cytokines2

References

Technical Support Center: Managing Oxidative Stress Induced by Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Sinomenine N-oxide (SNO) and managing the oxidative stress it may induce.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding oxidative stress induced by this compound.

Q1: What is this compound (SNO) and how does it relate to Sinomenine (SIN)?

A1: this compound is a major metabolite of Sinomenine (SIN), a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum.[1] While SIN is known for its anti-inflammatory and immunosuppressive properties, its metabolite, SNO, has been shown to induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress in cellular models.[1]

Q2: What is the primary evidence that SNO induces oxidative stress?

A2: A study on the metabolic and anti-inflammatory effects of sinomenine and its major metabolites found that, in contrast to the parent compound, SNO induced ROS production in RAW264.7 macrophage cells.[1] An assessment of ROS levels was conducted after treatment with 10 μM of SNO.[1]

Q3: What are the potential molecular mechanisms behind SNO-induced oxidative stress?

A3: While the precise molecular mechanisms of SNO-induced oxidative stress are still under investigation, several pathways are likely involved based on studies of the parent compound, SIN, and general principles of drug-induced oxidative stress. These potential mechanisms include:

  • Mitochondrial Dysfunction: Many compounds induce oxidative stress by disrupting the mitochondrial electron transport chain, leading to the leakage of superoxide radicals. Studies on SIN have shown its involvement in mitochondrial-mediated apoptosis, suggesting that mitochondria could be a target for SNO as well.[2]

  • NADPH Oxidase (NOX) Activation: The NOX family of enzymes are a major source of cellular ROS. While SIN has been reported to inhibit NOX activity, it is plausible that its metabolite, SNO, could have an opposing, activating effect.[3]

  • Modulation of Antioxidant Pathways: Cells possess endogenous antioxidant systems, with the Nrf2 pathway being a key regulator. While SIN is known to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes, SNO might interfere with this protective mechanism.[4][5]

Q4: What are the expected cellular consequences of SNO-induced oxidative stress?

A4: Elevated levels of ROS due to SNO treatment can lead to a variety of cellular responses, including:

  • Oxidative Damage: ROS can damage cellular macromolecules, leading to lipid peroxidation (measured by malondialdehyde - MDA), DNA damage, and protein oxidation.

  • Inflammation: Oxidative stress is closely linked to inflammatory responses, often through the activation of transcription factors like NF-κB.

  • Apoptosis: Sustained or high levels of oxidative stress can trigger programmed cell death.

  • Changes in Cell Signaling: ROS can act as signaling molecules, affecting various pathways that control cell growth, proliferation, and differentiation.

Q5: How can I mitigate SNO-induced oxidative stress in my experiments?

A5: To counteract the effects of SNO-induced oxidative stress, you can co-treat your cells with antioxidants. A common and effective antioxidant is N-acetylcysteine (NAC), which is a precursor to the intracellular antioxidant glutathione (GSH).[6][7] Pre-treatment with NAC before exposing cells to the stressor can help replenish intracellular antioxidant stores and mitigate the damaging effects of ROS.[6]

Section 2: Troubleshooting Guides

This section provides practical advice for common issues encountered during experiments involving SNO-induced oxidative stress.

Problem Possible Cause(s) Suggested Solution(s)
High variability in ROS measurements between replicates. 1. Inconsistent cell seeding density.2. Variation in SNO treatment time or concentration.3. Photobleaching of fluorescent ROS probes.4. Cell stress during handling and washing steps.1. Ensure uniform cell seeding and confluency across all wells.2. Use a multichannel pipette for simultaneous addition of SNO. Perform a careful dose-response and time-course experiment to find the optimal conditions.3. Protect plates from light as much as possible during incubation and reading. Use an anti-fade mounting medium if performing microscopy.4. Handle cells gently. Use pre-warmed buffers for washing steps.
No significant increase in ROS detected after SNO treatment. 1. SNO concentration is too low.2. Incubation time is too short or too long (cells may have activated antioxidant responses).3. The chosen ROS probe is not sensitive to the specific type of ROS produced.4. The cell line is resistant to SNO-induced oxidative stress.1. Perform a dose-response experiment with a wider range of SNO concentrations.2. Conduct a time-course experiment to identify the peak of ROS production.3. Use a panel of ROS probes to detect different species (e.g., MitoSOX™ Red for mitochondrial superoxide, DCFDA for general ROS).4. Try a different, more sensitive cell line if possible.
High background fluorescence in control wells. 1. Autofluorescence of the cell line.2. Contamination of media or buffers.3. The fluorescent probe is auto-oxidizing.4. Phenol red in the culture medium can interfere with fluorescence.1. Include an unstained cell control to measure background autofluorescence.2. Use fresh, sterile media and buffers.3. Prepare fresh probe solutions for each experiment and protect from light.4. Use phenol red-free medium during the experiment.
Antioxidant co-treatment does not rescue cells from SNO-induced toxicity. 1. The antioxidant concentration is too low or the pre-incubation time is too short.2. The chosen antioxidant is not effective against the specific ROS produced by SNO.3. Cell death is occurring through a mechanism independent of oxidative stress.1. Optimize the antioxidant concentration and pre-incubation time.2. Try a different class of antioxidant (e.g., a superoxide dismutase mimetic if superoxide is the primary ROS).3. Investigate other potential mechanisms of SNO toxicity, such as direct enzyme inhibition or receptor binding.

Section 3: Quantitative Data Summary

The following tables summarize the available quantitative data related to this compound and the broader context of Sinomenine and oxidative stress.

Table 1: Effects of this compound (SNO) on Cellular Responses

CompoundConcentrationCell LineEffectReference
This compound10 µMRAW264.7Induces ROS production[1]
This compoundIC₅₀ = 23.04 µMNot specifiedInhibits Nitric Oxide (NO) release[2]

Table 2: Dose-Dependent Effects of Sinomenine (SIN) on Oxidative Stress Markers (for comparative purposes)

CompoundConcentrationCell LineEffect on Oxidative Stress MarkersReference
Sinomenine0.1-5 µM (pre-treatment)PC12Decreased H₂O₂-induced cytotoxicity and oxidative injury[8][9]
Sinomenine50 µMPC12Increased MDA levels and reduced SOD activity[8]
Sinomenine1, 5, 10, 50 µMPC12Increased mRNA expression of Nrf2, HO-1, and NQO-1 in a dose-dependent manner[8]
Sinomenine50-200 µMBV2 microgliaUpregulated HO-1 and NQO1 expression in a concentration-dependent manner[10]

Section 4: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to managing SNO-induced oxidative stress.

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cells of interest

  • This compound (SNO)

  • DCFH-DA (5 mM stock in DMSO)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Prepare working solutions of SNO in phenol red-free medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve SNO).

  • Add the SNO working solutions to the respective wells and incubate for the desired time (e.g., 1, 3, 6, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Towards the end of the SNO treatment, prepare a 10 µM working solution of DCFH-DA in phenol red-free medium.

  • Remove the SNO-containing medium and wash the cells twice with warm PBS.

  • Add 100 µL of the 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 2: Mitigation of SNO-Induced Oxidative Stress with N-acetylcysteine (NAC)

Principle: NAC serves as a precursor for glutathione (GSH) synthesis, thereby boosting the cell's endogenous antioxidant capacity and protecting against ROS-induced damage.

Materials:

  • Cells of interest

  • This compound (SNO)

  • N-acetylcysteine (NAC)

  • Cell culture medium

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®) or ROS (as in Protocol 1)

Procedure:

  • Seed cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.

  • Prepare a stock solution of NAC in sterile water or PBS and sterilize by filtration.

  • Prepare working solutions of NAC in cell culture medium. A common starting concentration for pre-treatment is 1-5 mM.

  • Remove the old medium from the cells and add the NAC-containing medium. Incubate for 1-2 hours at 37°C.

  • After the NAC pre-incubation, remove the NAC-containing medium.

  • Add medium containing SNO at a concentration known to induce oxidative stress. Include the following controls:

    • Vehicle control (no NAC, no SNO)

    • SNO only

    • NAC only

  • Incubate for the desired time.

  • Assess cell viability or ROS levels using a suitable assay. A successful mitigation will show a significant increase in cell viability or a decrease in ROS levels in the "NAC + SNO" group compared to the "SNO only" group.

Section 5: Diagrams of Signaling Pathways and Workflows

This section provides visual representations of key pathways and experimental designs using the DOT language.

SNO_Oxidative_Stress_Pathway SNO This compound (SNO) Mitochondria Mitochondria SNO->Mitochondria Dysregulation? NOX NADPH Oxidase (NOX) SNO->NOX Activation? ROS Increased ROS (Superoxide, H₂O₂) Mitochondria->ROS NOX->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Disrupts complex NFkB_pathway NF-κB Pathway ROS->NFkB_pathway Activation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Scavenging Inflammation Inflammation NFkB_pathway->Inflammation

Caption: Putative signaling pathways involved in SNO-induced oxidative stress.

Experimental_Workflow_ROS_Measurement Start Start: Seed Cells Incubate1 Incubate Overnight Start->Incubate1 TreatSNO Treat with SNO (Dose-Response / Time-Course) Incubate1->TreatSNO Incubate2 Incubate (Specified Time) TreatSNO->Incubate2 Wash1 Wash with PBS Incubate2->Wash1 AddProbe Add ROS Probe (e.g., DCFH-DA) Wash1->AddProbe Incubate3 Incubate in Dark AddProbe->Incubate3 Wash2 Wash with PBS Incubate3->Wash2 Read Measure Fluorescence Wash2->Read

Caption: Experimental workflow for measuring SNO-induced intracellular ROS.

Mitigation_Strategy_Logic SNO This compound ROS ROS Production SNO->ROS CellDamage Cellular Damage ROS->CellDamage Antioxidant Antioxidant (e.g., NAC) GSH Increased Intracellular Glutathione (GSH) Antioxidant->GSH GSH->ROS Neutralizes

Caption: Logical relationship for mitigating SNO-induced ROS with an antioxidant.

References

Technical Support Center: Formulation Strategies for Sinomenine N-oxide Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sinomenine N-oxide formulation development. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data summaries to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: While specific data for this compound is limited, based on its structure as a metabolite of Sinomenine and general properties of N-oxide compounds, researchers may encounter the following challenges:

  • Poor Aqueous Solubility: Although the N-oxide group can sometimes increase water solubility compared to the parent amine, this is not guaranteed. Sinomenine itself has low water solubility, and its N-oxide may face similar issues, hindering the development of aqueous formulations for oral and parenteral routes.[1]

  • Chemical Stability: N-oxide compounds can be susceptible to reduction back to the parent amine in vivo and may also be sensitive to light, pH, and temperature variations. This potential instability can impact the shelf-life of formulations and the reproducibility of experimental results.

  • Limited Permeability: Like its parent compound, this compound may exhibit poor permeability across biological membranes, leading to low bioavailability.

  • Lack of Specific Formulation Data: The scarcity of published research on this compound formulations means there are no established protocols or excipient compatibility data to guide initial development efforts.

Q2: How can I improve the aqueous solubility of this compound?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds, and these can be adapted for this compound:

  • pH Adjustment: As an alkaloid N-oxide, the solubility of this compound is likely pH-dependent. Experimenting with different pH values and using appropriate buffering agents can significantly improve its solubility.

  • Co-solvency: The use of co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of hydrophobic drugs.[2][3]

  • Complexation: Cyclodextrins can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[4]

  • Nanoformulation Approaches: Techniques like solid lipid nanoparticles (SLNs), liposomes, and self-emulsifying drug delivery systems (SEDDS) can effectively formulate poorly soluble compounds for aqueous dispersion.

Q3: What are the most promising nanoformulation strategies for this compound delivery?

A3: Nanoformulations offer significant advantages for overcoming the delivery challenges of molecules like this compound. Based on strategies successful for other N-oxides and poorly soluble drugs, the following are promising:

  • Liposomes: These vesicles can encapsulate both hydrophilic and lipophilic drugs. For this compound, its amphiphilic nature may allow for efficient entrapment within the lipid bilayer or the aqueous core of liposomes.[5][6][7]

  • Solid Lipid Nanoparticles (SLNs): SLNs are a stable alternative to liposomes, composed of a solid lipid core that can incorporate drug molecules. They are well-suited for oral and topical delivery and can enhance bioavailability.[8][9][10][11][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This approach is excellent for enhancing the oral bioavailability of lipophilic drugs.[13][14][15][16][17]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low drug loading in liposomes/nanoparticles. Poor solubility of this compound in the lipid matrix or aqueous phase.1. Optimize the lipid composition: Experiment with different phospholipids and cholesterol ratios. 2. For liposomes, try different loading methods such as the pH gradient method, which can be effective for weakly basic drugs. 3. For SLNs, screen various solid lipids to find one with better solubilizing capacity for this compound.
Instability of the formulation (e.g., aggregation, drug leakage). Suboptimal formulation parameters (e.g., surface charge, excipient incompatibility).1. Incorporate charged lipids (e.g., DSPG) to increase the zeta potential and enhance colloidal stability through electrostatic repulsion. 2. Add cryoprotectants (e.g., trehalose, sucrose) before lyophilization to prevent aggregation. 3. For SLNs, select lipids with higher melting points to ensure a stable solid core at storage and physiological temperatures.
Inconsistent results in in vitro drug release studies. Degradation of this compound in the release medium.1. Ensure the pH and temperature of the release medium are controlled and appropriate for the stability of the N-oxide. 2. Use a validated analytical method, such as HPLC, to accurately quantify the released drug and any potential degradation products. 3. Degas the release medium to prevent oxidative degradation.
Low oral bioavailability in animal studies. Poor absorption from the gastrointestinal tract.1. Consider formulating a SEDDS to improve solubilization and absorption. 2. For nanoformulations, optimize particle size to be within the optimal range for intestinal uptake (typically 100-300 nm). 3. Incorporate permeation enhancers in the formulation, but with careful consideration of their potential toxicity.

Quantitative Data Summary

Due to the limited availability of specific data for this compound formulations, the following table presents hypothetical yet expected characterization parameters for different formulation strategies, based on published data for similar compounds. This table is intended to provide a benchmark for researchers.

Formulation Type Parameter Typical Range Significance
Liposomes Particle Size (nm)100 - 200Influences circulation time and tissue penetration.
Polydispersity Index (PDI)< 0.2Indicates a narrow and uniform size distribution.
Encapsulation Efficiency (%)> 70%Higher efficiency means less drug wastage.
Zeta Potential (mV)-20 to -40 or +20 to +40A higher absolute value indicates better colloidal stability.
Solid Lipid Nanoparticles (SLNs) Particle Size (nm)150 - 300Affects bioavailability and lymphatic uptake.
Polydispersity Index (PDI)< 0.3Reflects the homogeneity of the nanoparticle population.
Drug Loading (%)1 - 10%The amount of drug carried by the nanoparticles.
Entrapment Efficiency (%)> 80%A high percentage of the initial drug is entrapped.
Self-Emulsifying Drug Delivery Systems (SEDDS) Droplet Size upon Emulsification (nm)< 200Smaller droplets provide a larger surface area for absorption.
Emulsification Time (seconds)< 60Rapid emulsification is crucial for in vivo performance.
Drug Solubility in Formulation (mg/mL)> 50High solubility in the SEDDS pre-concentrate is essential.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by the Thin-Film Hydration Method
  • Preparation of the Lipid Film:

    • Dissolve a suitable mixture of lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) and a specific amount of this compound in an organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).

Protocol 2: Formulation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
  • Preparation of the Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve the this compound in the molten lipid.

    • Heat the aqueous phase, containing a surfactant (e.g., Poloxamer 188), to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for a few minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification and Storage:

    • The SLN dispersion can be used directly or lyophilized for long-term storage. For lyophilization, a cryoprotectant should be added.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using DLS.

    • Determine the drug loading and entrapment efficiency using HPLC after separating the SLNs from the aqueous phase by ultracentrifugation and dissolving them in a suitable organic solvent.

Visualizations

experimental_workflow_liposomes cluster_prep Lipid Film Preparation cluster_formulation Liposome Formulation cluster_analysis Purification & Analysis dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Purification (Unencapsulated Drug Removal) size_reduction->purify characterize Characterization (Size, PDI, Zeta, EE%) purify->characterize

Workflow for Liposome Preparation.

logical_relationship_formulation_choice cluster_problem Primary Challenge cluster_strategies Formulation Strategies cluster_outcomes Desired Outcomes problem Poor Aqueous Solubility of this compound liposomes Liposomes problem->liposomes slns Solid Lipid Nanoparticles (SLNs) problem->slns sedds Self-Emulsifying Systems (SEDDS) problem->sedds solubility Enhanced Solubility/ Dispersibility liposomes->solubility stability Increased Stability liposomes->stability slns->solubility slns->stability sedds->solubility bioavailability Improved Bioavailability solubility->bioavailability

Logic for Nanoformulation Strategy Selection.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Sinomenine and its Metabolite, Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has a long history of use in traditional Chinese medicine for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] Its therapeutic efficacy has prompted extensive research into its pharmacological properties and underlying mechanisms. One of its major metabolites is Sinomenine N-oxide. This guide provides a detailed comparison of the anti-inflammatory activities of Sinomenine and this compound, supported by experimental data, to aid researchers in the field of inflammation and drug development.

In Vitro Anti-inflammatory Activity

A key study directly comparing the in vitro anti-inflammatory effects of Sinomenine (SIN), this compound (SNO), and another metabolite, N-demethylsinomenine (DS), in lipopolysaccharide (LPS)-induced RAW264.7 macrophages provides critical insights into their relative potencies. The study revealed that Sinomenine is the predominant anti-inflammatory compound among the three.[1]

In contrast, this compound demonstrated limited to no inhibitory effect on the production of pro-inflammatory cytokines and was found to induce the production of reactive oxygen species (ROS).[1] This finding is significant as ROS can contribute to inflammatory processes.

However, it is important to note a conflicting report mentioned in a review article, which cites studies by Zeng et al. (2005, 2006), suggesting that an N-oxide of Sinomenine exhibited a high inhibitory effect on nitric oxide (NO) release.[2][3] Unfortunately, the original studies could not be retrieved for a detailed analysis of the experimental conditions.

Table 1: In Vitro Anti-inflammatory Effects of Sinomenine and this compound in LPS-induced RAW264.7 Cells

ParameterSinomenine (SIN)This compound (SNO)Reference
Inhibition of IL-6 Production Significant attenuationLimited attenuation even at 200 μM[1]
Inhibition of TNF-α Production Significant attenuationLimited attenuation even at 200 μM[1]
Inhibition of NF-κB Nuclear Translocation AmelioratedLimited attenuation even at 200 μM[1]
Reactive Oxygen Species (ROS) Production Not reported to induceInduced ROS production at 10 μM[1]
Inhibition of Nitric Oxide (NO) Release Reported to inhibitConflicting reports: one suggests high inhibition (IC50 = 23.04 µM), another implies limited effect[1][2][3]

In Vivo Anti-inflammatory Activity

Currently, there is a lack of direct comparative in vivo studies evaluating the anti-inflammatory effects of Sinomenine and this compound. The available in vivo research primarily focuses on the parent compound, Sinomenine.

Mechanisms of Anti-inflammatory Action

Sinomenine

The anti-inflammatory mechanism of Sinomenine is multi-faceted and involves the modulation of several key signaling pathways.[2][4][5]

  • NF-κB Signaling Pathway: Sinomenine inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.

  • MAPK Signaling Pathway: Sinomenine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation. It can inhibit the phosphorylation of key MAPK proteins such as p38 and JNK.[6]

  • JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important target of Sinomenine. It can suppress the activation of this pathway, thereby reducing the production of inflammatory mediators.[7]

This compound

The mechanism of action for this compound's role in inflammation is not well-elucidated. The primary finding from the comparative in vitro study is its ability to induce ROS production, which suggests a potential pro-inflammatory or at least a lack of a significant anti-inflammatory effect under the tested conditions.[1] Further research is required to fully understand its pharmacological profile.

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-induced RAW264.7 Cells

This protocol is based on the methodology described by Liu et al. (2020).[1]

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Inflammation: Cells are seeded in appropriate culture plates and allowed to adhere. Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Drug Treatment: Cells are pre-treated with varying concentrations of Sinomenine or this compound for a specified period (e.g., 1 hour) before LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Cytokine Levels (IL-6, TNF-α): The levels of IL-6 and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Nitric Oxide (NO) Production: NO production is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • NF-κB Nuclear Translocation: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is evaluated by immunofluorescence staining or Western blotting of nuclear and cytoplasmic fractions.

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis RAW264_7 RAW264.7 Macrophages Pretreatment Pre-treatment with Sinomenine or this compound RAW264_7->Pretreatment LPS_Stimulation LPS (1 µg/mL) Stimulation Pretreatment->LPS_Stimulation ELISA ELISA (IL-6, TNF-α) LPS_Stimulation->ELISA Griess_Assay Griess Assay (NO) LPS_Stimulation->Griess_Assay Immunofluorescence Immunofluorescence/Western Blot (NF-κB Translocation) LPS_Stimulation->Immunofluorescence ROS_Assay ROS Assay (DCFH-DA) LPS_Stimulation->ROS_Assay

Fig. 1: Experimental workflow for in vitro comparison.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, iNOS) Sinomenine Sinomenine Sinomenine->IKK inhibits NFkB_nucleus NF-κB NFkB_nucleus->Proinflammatory_Genes binds to DNA

Fig. 2: Sinomenine's inhibition of the NF-κB pathway.

MAPK_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_JNK p38/JNK MAPKK->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Sinomenine Sinomenine Sinomenine->p38_JNK inhibits phosphorylation AP1_nucleus AP-1 AP1_nucleus->Proinflammatory_Genes binds to DNA JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (Active) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Sinomenine Sinomenine Sinomenine->JAK inhibits STAT_dimer_nucleus STAT Dimer STAT_dimer_nucleus->Inflammatory_Genes binds to DNA

References

A Comparative Guide to Sinomenine N-oxide and Other Sinomenine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Sinomenine N-oxide and other sinomenine derivatives, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their therapeutic potential. The data presented herein is compiled from various preclinical studies, focusing on their anti-inflammatory and analgesic properties.

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating inflammatory conditions like rheumatoid arthritis.[1][2] Its clinical application, however, can be limited by its relatively low potency and potential for side effects.[2][3] This has spurred the development of numerous derivatives, including this compound, with the aim of enhancing its pharmacological profile.

This guide summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in the action of these compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro and in vivo anti-inflammatory and analgesic activities of this compound and other notable sinomenine derivatives compared to the parent compound, Sinomenine.

Table 1: In Vitro Anti-inflammatory Activity of Sinomenine Derivatives

CompoundAssayTargetIC50 (µM)Cell LineReference
Sinomenine (SIN) Nitric Oxide (NO) ProductioniNOS70.86 ± 1.00RAW264.7[1]
This compound (SNO) Nitric Oxide (NO) ProductioniNOS23.04Not Specified[4]
Compound 17 Nitric Oxide (NO) ProductioniNOS30.28 ± 1.70RAW264.7[1][3]
N-demethylsinomenine (DS) Cytokine InhibitionIL-6, TNF-αLimited attenuation even at 200 µMRAW264.7[5]
1-formyl-sinomenine IL-2 Release Inhibition-More active than SINRat Spleen Cells

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Sinomenine Derivatives

CompoundAnimal ModelEffectDosageReference
Sinomenine (SIN) Acetic acid-induced writhing (mouse)Analgesic-[2]
Compound 2b Xylene-induced ear edema (mouse)Anti-inflammatory-[2]
Compound 2a, 2c, 2e Acetic acid-induced writhing (mouse)Better analgesic effect than SIN30 mg/kg[2]
1-hydroxymethyl sinomenine derivatives (Compounds 4 and 5) Ear swelling and paw edemaIncreased and long-lasting inhibition compared to SIN-

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of sinomenine derivatives.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Inducer: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response and induce the production of nitric oxide (NO).

  • Treatment: Cells are pre-treated with varying concentrations of sinomenine derivatives for a specified period before LPS stimulation.

  • Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds in inhibiting NO production.[1]

In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)
  • Animal Model: Typically, male Kunming mice are used.

  • Procedure: A noxious stimulus is induced by intraperitoneal injection of acetic acid, which causes characteristic writhing movements (abdominal constrictions and stretching).

  • Treatment: Animals are pre-treated with the test compounds (e.g., sinomenine derivatives) or a vehicle control, usually via oral or intraperitoneal administration, a set time before the acetic acid injection.

  • Observation: The number of writhes is counted for a defined period (e.g., 15-20 minutes) after the acetic acid injection.

  • Analysis: The analgesic effect is determined by the percentage inhibition of writhing compared to the control group.[2]

In Vivo Anti-inflammatory Activity Assay (Xylene-Induced Ear Edema)
  • Animal Model: Mice are commonly used for this model of acute inflammation.

  • Procedure: Xylene, an irritant, is applied to the surface of the mouse's ear to induce inflammation and subsequent edema (swelling).

  • Treatment: Test compounds are administered systemically (e.g., orally or intraperitoneally) or topically before or after the application of xylene.

  • Measurement: The degree of edema is quantified by measuring the difference in weight between the treated and untreated ears, which are collected a certain time after xylene application.

  • Analysis: The anti-inflammatory activity is expressed as the percentage reduction in ear edema in the treated group compared to the control group.[2]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and analgesic effects of sinomenine and its derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. The most frequently implicated pathways are the NF-κB, MAPK, and Nrf2 pathways.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Sinomenine and its derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[4][5]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Pro_inflammatory_Genes Nucleus Nucleus Sinomenine_Derivatives Sinomenine Derivatives Sinomenine_Derivatives->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by sinomenine derivatives.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The general workflow for screening the anti-inflammatory activity of novel sinomenine derivatives in vitro is depicted below.

Experimental_Workflow Start Start: Synthesized Sinomenine Derivatives Cell_Culture RAW264.7 Cell Culture Start->Cell_Culture Pre_treatment Pre-treatment with Derivatives Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Griess_Assay Griess Assay for Nitrite (NO) Measurement Supernatant_Collection->Griess_Assay Data_Analysis Data Analysis (IC50 Calculation) Griess_Assay->Data_Analysis End End: Identify Potent Anti-inflammatory Derivatives Data_Analysis->End

Caption: A typical workflow for in vitro screening of sinomenine derivatives.

Discussion and Future Perspectives

The available data suggests that structural modifications of sinomenine can lead to derivatives with significantly enhanced anti-inflammatory and analgesic activities. This compound, for instance, demonstrates potent inhibition of nitric oxide production, a key inflammatory mediator.[4] Other derivatives, such as "Compound 17," have also shown superior in vitro anti-inflammatory effects compared to the parent compound.[1][3]

It is important to note that much of the current research compares newly synthesized derivatives to sinomenine itself, and there is a lack of direct, comprehensive comparative studies between the various derivatives, including this compound, across a range of assays. Future research should focus on head-to-head comparisons of the most promising derivatives in standardized preclinical models.

Furthermore, while the inhibitory effects on inflammatory mediators are well-documented, a deeper understanding of the structure-activity relationships (SAR) is needed to guide the rational design of next-generation sinomenine-based therapeutics. Elucidating the precise molecular targets and the differential effects of these derivatives on various signaling pathways will be crucial for their clinical translation.

References

Unraveling the Impact of Sinomenine N-oxide on Nitric Oxide Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Sinomenine N-oxide's (SNO) effect on nitric oxide (NO) production against its parent compound, Sinomenine (SIN), and other alternatives. This analysis is supported by available experimental data and detailed methodologies to facilitate further research and validation.

This compound, a major metabolite of the anti-inflammatory alkaloid Sinomenine, presents a complex and somewhat contradictory profile in its ability to modulate nitric oxide (NO) production, a key mediator in inflammatory processes. While early research pointed towards a potent inhibitory effect, more recent studies suggest a more nuanced, and possibly limited, role in anti-inflammatory pathways compared to its parent compound.

Comparative Efficacy in NO Production Inhibition

Quantitative data on the direct inhibition of nitric oxide production by this compound is limited, with conflicting reports on its efficacy. An earlier study highlighted SNO as a potent inhibitor of NO release, demonstrating greater efficacy than the standard nitric oxide synthase inhibitor, L-NMMA.[1] However, a more recent investigation into the anti-inflammatory effects of Sinomenine and its metabolites indicated that SNO has limited impact on attenuating pro-inflammatory markers and may even induce reactive oxygen species (ROS) production, suggesting Sinomenine itself is the predominant anti-inflammatory agent.[2]

For a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for NO production.

CompoundCell LineStimulantIC50 (µM)Reference
This compound (SNO) Not SpecifiedNot Specified23.04[1]
Sinomenine (SIN) RAW 264.7LPS>200Not explicitly stated, but implied to be less potent than derivatives in some studies.
L-NMMA (Positive Control) Not SpecifiedNot Specified28.03[1]
Quercetin (Positive Control) RAW 264.7LPSNot Specified[3]

Experimental Protocols

To validate the effect of this compound on NO production, a standardized in vitro assay using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) is commonly employed.[4][5]

Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[5]

2. Compound Treatment and Stimulation:

  • Prepare stock solutions of this compound, Sinomenine (as a comparator), and a positive control (e.g., L-NMMA or Quercetin) in a suitable solvent (e.g., DMSO).

  • Pre-treat the adherent cells with varying concentrations of the test compounds for 1-2 hours.

  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and subsequent NO production.[4] A set of wells should remain unstimulated as a negative control.

3. Nitrite Quantification using the Griess Assay:

  • After a 24-hour incubation period with LPS, collect the cell culture supernatant.

  • Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.[3]

  • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

  • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound, a cell viability assay (e.g., MTT assay) should be performed in parallel.[4]

Signaling Pathways and Visualizations

The anti-inflammatory effects of Sinomenine, the parent compound of SNO, are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] This pathway is a critical regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. It is hypothesized that any inhibitory effect of this compound on NO production would likely involve the modulation of this pathway.

Below are diagrams illustrating the experimental workflow for validating the effect of this compound on NO production and the putative signaling pathway involved.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with SNO/SIN/Control seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Griess Assay for Nitrite supernatant->griess data_analysis Data Analysis & Comparison griess->data_analysis Quantify NO Production viability MTT Assay for Viability viability->data_analysis Assess Cytotoxicity

Caption: Experimental workflow for validating the effect of this compound on NO production.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent Signaling SNO This compound (Hypothesized) SNO->IKK Inhibition IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Phosphorylation & Degradation of IκBα DNA DNA NFkB_n->DNA Binds to Promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline + NO

Caption: Hypothesized NF-κB signaling pathway for the inhibition of NO production by this compound.

References

A Comparative Analysis of Sinomenine N-oxide and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of Sinomenine N-oxide, a derivative of a natural alkaloid, against established anti-inflammatory drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to facilitate an objective comparison.

Executive Summary

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history in traditional medicine for treating inflammatory conditions.[1] Its derivative, this compound, has demonstrated potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.[2] Standard anti-inflammatory drugs, such as NSAIDs (e.g., Diclofenac) and corticosteroids (e.g., Prednisolone), are widely used but are associated with well-documented side effects. This guide compares the performance of this compound and its parent compound, Sinomenine, with these standard drugs, focusing on their mechanisms of action, efficacy, and specific inhibitory activities based on available experimental data.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, Sinomenine, and standard anti-inflammatory drugs. This data provides a basis for comparing their potency and selectivity.

Table 1: Inhibition of Inflammatory Mediators

CompoundTargetIC50 Value (µM)Cell Line/System
This compound Nitric Oxide (NO) Release23.04[2]Not Specified
Sinomenine NF-κB-p65 Levels121.4[3]PC-3 and DU-145 cells
Diclofenac COX-10.076[2]Human peripheral monocytes
COX-20.026[2]Human peripheral monocytes
Prednisolone NF-κB (GM-CSF release)0.0022[4]A549 cells

Table 2: Cyclooxygenase (COX) Enzyme Inhibition by NSAIDs

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Diclofenac 0.076[2]0.026[2]2.9[2]
Ibuprofen 12[2]80[2]0.15[2]
Indomethacin 0.0090[2]0.31[2]0.029[2]
Celecoxib 82[2]6.8[2]12[2]

Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio indicates selectivity; a higher ratio suggests greater selectivity for COX-2.

Mechanisms of Action: A Visualized Comparison

The anti-inflammatory effects of this compound, NSAIDs, and corticosteroids are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological & Pathological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Stomach_Protection Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit G cluster_workflow Experimental Workflow: Nitric Oxide Inhibition Assay start Start cell_seeding Seed Macrophage Cells (e.g., RAW 264.7) start->cell_seeding treatment Pre-treat with Test Compound cell_seeding->treatment induction Induce Inflammation (with LPS) treatment->induction incubation Incubate for 24h induction->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_reaction Perform Griess Reaction supernatant_collection->griess_reaction absorbance_measurement Measure Absorbance (540 nm) griess_reaction->absorbance_measurement data_analysis Analyze Data (Calculate % Inhibition) absorbance_measurement->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison: Sinomenine N-oxide Versus its Parent Compound, Sinomenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Sinomenine N-oxide and its parent compound, sinomenine. The following sections objectively evaluate their respective pharmacological activities, pharmacokinetic profiles, and toxicological aspects, supported by experimental data and detailed methodologies.

Pharmacological Performance: A Tale of Two Activities

While both sinomenine and its N-oxide metabolite exhibit anti-inflammatory properties, their efficacy and mechanisms of action show notable differences. In vitro studies present a nuanced picture of their activities.

Anti-Inflammatory Activity

This compound has demonstrated a more potent inhibitory effect on nitric oxide (NO) release in vitro compared to its parent compound. In contrast, sinomenine appears to be the more dominant anti-inflammatory agent when considering its impact on pro-inflammatory cytokines.

CompoundAssayCell LineIC50 ValueReference
This compound Nitric Oxide (NO) InhibitionNot Specified23.04 µM[1]
Sinomenine Nitric Oxide (NO) InhibitionRAW 264.770.86 ± 1.00 µM[2]

A study investigating the anti-inflammatory effects of sinomenine and its major metabolites found that while sinomenine significantly ameliorated the levels of IL-6 and TNF-α in LPS-induced RAW264.7 cells, this compound showed limited attenuation of these cytokines even at a concentration of 200 μM.[3] This suggests that sinomenine is the primary contributor to the overall anti-inflammatory effect observed in vivo.

Analgesic Activity

Sinomenine has been shown to possess a wide spectrum of analgesic effects in various rodent models of nociceptive, inflammatory, and neuropathic pain.[4] However, a direct head-to-head comparative study evaluating the analgesic properties of this compound versus sinomenine has not been identified in the reviewed literature.

Pharmacokinetic Profiles: Bioavailability and Metabolism

The pharmacokinetic profile of sinomenine has been characterized in rats, revealing good oral bioavailability. In contrast, there is a notable lack of pharmacokinetic data for this compound when administered directly.

Sinomenine Pharmacokinetics in Rats (Oral Administration)
ParameterValueReference
Bioavailability ~80%[5]
Cmax (30 mg/kg) 5.235 ± 0.390 µg/mL[6]
Cmax (60 mg/kg) 11.581 ± 0.942 µg/mL[6]
AUC0-t (30 mg/kg) 29.206 ± 4.062 mg·h/L[6]
AUC0-t (60 mg/kg) 78.879 ± 5.129 mg·h/L[6]

Sinomenine is known to be metabolized into this compound.[1] A validated LC-MS/MS method has been developed for the simultaneous determination of sinomenine and its metabolites, including this compound, in rat plasma.[1]

Toxicological Assessment: A Look at Potential Risks

Preliminary evidence suggests that this compound may have a different and potentially more concerning toxicological profile compared to sinomenine.

Cytotoxicity and Oxidative Stress

One of the key differentiating factors identified is the induction of reactive oxygen species (ROS) by this compound.[3] This finding suggests a potential for increased oxidative stress and associated cellular damage, a characteristic not prominently reported for the parent compound.

While comprehensive comparative cytotoxicity studies are lacking, some data is available for sinomenine against various cell lines. For instance, sinomenine has been shown to inhibit the proliferation of human hepatocellular carcinoma cells (HepG2 and SK-HEP-1) in a concentration- and time-dependent manner.[7] No direct comparative data on the cytotoxicity of this compound on these or other relevant cell lines like hepatocytes was found.

Experimental Protocols

Nitric Oxide Inhibition Assay (Griess Reagent Method)

This assay is used to quantify the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (sinomenine or this compound) for a defined period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture wells.

  • Nitrite Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at a specific wavelength (typically around 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytokine Release Assay (ELISA)

This protocol is used to measure the effect of a compound on the secretion of pro-inflammatory cytokines.

  • Cell Culture and Seeding: Similar to the NO inhibition assay, RAW 264.7 cells are cultured and seeded in 96-well plates.

  • Treatment and Stimulation: Cells are pre-treated with the test compounds followed by stimulation with LPS.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using commercially available ELISA kits. This involves a series of steps including coating the plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

  • Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve. The inhibitory effect of the compound is then calculated.

Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic parameters of a compound after oral administration.

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Drug Administration: A single oral dose of the test compound is administered to the rats.

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points via a suitable method (e.g., tail vein or retro-orbital plexus).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the compound and its metabolites in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), and bioavailability using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of sinomenine are primarily mediated through the inhibition of the NF-κB signaling pathway.

G Sinomenine's Inhibition of the NF-κB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Sinomenine Sinomenine Sinomenine->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Sinomenine inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.

G In Vitro Anti-Inflammatory Assay Workflow cluster_0 Experimental Workflow start Start culture Culture RAW 264.7 cells start->culture treat Treat with Sinomenine or this compound culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect assay Perform Nitric Oxide (Griess) or Cytokine (ELISA) Assay collect->assay analyze Analyze Data (Calculate IC50 or % inhibition) assay->analyze end End analyze->end

References

Evaluating the Potency of Sinomenine N-oxide Against Other Nitric Oxide Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nitric oxide (NO) inhibitory potency of Sinomenine N-oxide against a panel of commonly used nitric oxide synthase (NOS) inhibitors. The data presented is supported by experimental protocols and visualized signaling pathways to offer a thorough resource for researchers in inflammation, immunology, and drug discovery.

Data Presentation: Comparative Potency of NO Inhibitors

The inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and other known NOS inhibitors, primarily targeting inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes.

InhibitorIC50 (µM)Target NOS Isoform(s)Reference(s)
This compound 23.04 iNOS [1]
L-NMMA (NG-Monomethyl-L-arginine)6.6 (iNOS), 4.9 (nNOS), 3.5 (eNOS)Pan-NOS[2]
L-NIL (L-N6-(1-Iminoethyl)lysine)3.3 (iNOS), 92 (nNOS)iNOS selective[3][4]
Aminoguanidine30 (iNOS), 140 (nNOS)iNOS selective[5]
1400W0.007 (iNOS), 2 (nNOS), 50 (eNOS)iNOS highly selective[6][7]
S-Methylisothiourea (SMT)0.9 (iNOS), 1.3 (nNOS), 16 (eNOS)iNOS/nNOS selective[6]
Diphenyleneiodonium (DPI)0.0003 (iNOS), 0.0008 (nNOS), 0.0003 (eNOS)Pan-NOS[6]

Experimental Protocols

The following protocols are standard methods for evaluating the NO inhibitory potential of compounds in a cellular context.

Induction of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes the stimulation of RAW 264.7 murine macrophage cells with lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent production of nitric oxide.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • After 24 hours, remove the culture medium.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in fresh, serum-free DMEM for 1 hour. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Following the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control wells.

  • Incubate the plate for an additional 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, collect the cell culture supernatant for the quantification of nitric oxide.

Quantification of Nitric Oxide using the Griess Assay

This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant from the previous protocol

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

    • Note: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

  • 96-well microplate reader

Procedure:

  • In a new 96-well plate, add 50 µL of the collected cell culture supernatant from each well.

  • Add 50 µL of each sodium nitrite standard to separate wells to generate a standard curve.

  • Add 50 µL of the freshly prepared Griess Reagent to all wells containing supernatant and standards.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in NO production and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_griess_assay Nitric Oxide Quantification (Griess Assay) seed_cells Seed RAW 264.7 cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with Inhibitor incubate_24h_1->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h_2 Incubate 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_rt Incubate at RT add_griess->incubate_rt read_absorbance Read Absorbance @ 540nm incubate_rt->read_absorbance calculate Calculate NO Inhibition read_absorbance->calculate

Caption: Experimental workflow for evaluating NO inhibitors.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates SNO Sinomenine N-oxide SNO->IKK inhibits DNA DNA NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: this compound inhibits the NF-κB signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SNO Sinomenine N-oxide Keap1 Keap1 SNO->Keap1 inhibits ROS Oxidative Stress (e.g., from inflammation) ROS->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds and sequesters Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates (when released) Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Inflammation Inflammation (e.g., NF-κB activity) Antioxidant_Proteins->Inflammation suppresses

Caption: this compound activates the Nrf2 antioxidant pathway.

Discussion

This compound demonstrates moderate potency as a nitric oxide inhibitor with an IC50 value of 23.04 µM[1]. When compared to the non-selective NOS inhibitor L-NMMA, this compound shows slightly lower potency. However, its inhibitory action is more potent than that of aminoguanidine, a selective iNOS inhibitor. It is important to note that highly selective and potent iNOS inhibitors like 1400W exhibit significantly lower IC50 values.

The anti-inflammatory effects of sinomenine and its derivatives are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. As depicted in the diagram, pro-inflammatory stimuli like LPS activate a cascade that leads to the nuclear translocation of NF-κB, which in turn upregulates the expression of iNOS and other pro-inflammatory genes. This compound is suggested to interfere with this pathway, thereby reducing iNOS expression and subsequent NO production.

Furthermore, sinomenine has been shown to activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like sinomenine, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes. The products of these genes can help to mitigate inflammation, including the processes that lead to increased NO production.

References

A Comparative Analysis of Sinomenine N-oxide: In Vitro Efficacy and a Look into the In Vivo Potential of its Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of Sinomenine N-oxide against its parent alkaloid, Sinomenine. Due to a lack of available in vivo data for this compound, this guide leverages the extensive in vivo research on Sinomenine to offer a broader context for its potential therapeutic applications.

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant interest for its anti-inflammatory, immunosuppressive, and anti-tumor properties.[1][2] Its derivative, this compound, has been investigated for similar bioactivities. This guide synthesizes the available experimental data to compare the efficacy of this compound and Sinomenine.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and Sinomenine.

Table 1: In Vitro Efficacy - Anti-inflammatory Activity
CompoundAssayCell LineKey FindingsReference
This compound Nitric Oxide (NO) Release InhibitionNot SpecifiedIC50: 23.04 µM[1][3]
Sinomenine Nitric Oxide (NO) Release InhibitionRAW264.7 MacrophagesIC50: > 60 µM (less potent than some derivatives)[4]
TNF-α and IL-1β InhibitionPeritoneal Macrophages and SynoviocytesEffective at 36.4 - 91.1 µM[1]
Inhibition of pro-inflammatory mediators (TNF-α, NO, IL-6)Not SpecifiedWidely reported[4][5]
L-NMMA (Positive Control) Nitric Oxide (NO) Release InhibitionNot SpecifiedIC50: 28.03 µM[1][3]

Note: A lower IC50 value indicates greater potency.

Table 2: In Vivo Efficacy - Anti-inflammatory and Anti-tumor Activity of Sinomenine
CompoundAnimal ModelConditionDosageKey FindingsReference
Sinomenine MiceColitis100 and 200 mg/kgAlleviated colitis by reducing TNF-α and IFN-γ.[1][3]
RatsAdjuvant-Induced Arthritis120 mg/kgReduced arthritic index, paw swelling, and pro-inflammatory cytokines.[3]
MiceColon Cancer Xenograft25, 50, and 100 mg/kgDose-dependent inhibition of tumor growth.
MiceBreast Cancer Lung Metastasis15 mg/kgHindered the progression of lung metastasis.[1]
MiceIschemic Stroke20 mg/kg (i.p.)Reduced cerebral damage and inflammation.[6]
RatsOsteoarthritis7.5 mg/kgSuppressed inflammatory parameters (CTX-II, PGE2, COX-2, iNOS).[7]

Note: Currently, there is no publicly available in vivo efficacy data for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Nitric Oxide (NO) Release Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Inflammation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Sinomenine) for a specified period before or concurrently with LPS stimulation.

  • Measurement of NO Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Model: Healthy adult mice or rats of a specific strain (e.g., BALB/c mice) are used.

  • Compound Administration: The test compound (e.g., a Sinomenine derivative) is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a set period following compound administration, a solution of λ-carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group compared to the control group.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of Sinomenine and its derivatives, as well as a typical experimental workflow.

G In Vitro Anti-Inflammatory Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW264.7 Macrophages Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound/Sinomenine Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Nitrite Levels Griess->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for In Vitro Nitric Oxide Inhibition Assay.

G Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription Sinomenine Sinomenine / Derivatives Sinomenine->IKK inhibits Sinomenine->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB pathway by Sinomenine.

Concluding Remarks

The available data indicates that this compound is a potent inhibitor of nitric oxide release in vitro, with an IC50 value of 23.04 µM, suggesting a strong anti-inflammatory potential.[1][3] This potency appears to be greater than its parent compound, Sinomenine, in similar in vitro assays.[4]

Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a direct comparison of its efficacy and safety profile against Sinomenine and other relevant compounds. The promising in vitro data for this compound makes it a compelling candidate for future drug development efforts in the field of inflammatory and neoplastic diseases.

References

Differential Effects of Sinomenine and its N-oxide Metabolite on Cellular Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Sinomenine (SIN) and its major metabolite, Sinomenine N-oxide (SNO), on various cell lines. The available experimental data highlights distinct differences in their activities, particularly concerning anti-inflammatory effects and the induction of reactive oxygen species. While extensive research has been conducted on the parent compound, Sinomenine, across a wide range of cell lines, comparative data for this compound is less abundant. This guide summarizes the current state of knowledge to inform future research and drug development efforts.

I. Comparative Analysis of Bioactivity

The primary difference observed between Sinomenine and this compound lies in their anti-inflammatory capacities and their effects on cellular oxidative stress.

Anti-inflammatory Effects in Macrophages

A key study directly compared the anti-inflammatory effects of SIN and SNO in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results indicate that Sinomenine is the predominantly active anti-inflammatory agent, while this compound exhibits limited to no activity in suppressing key inflammatory markers.[1]

Key Findings:

  • Inhibition of Pro-inflammatory Cytokines: Sinomenine significantly ameliorated the LPS-induced production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in RAW264.7 cells. In contrast, this compound showed limited attenuation of these cytokines, even at concentrations as high as 200 μM.[1]

  • NF-κB Nuclear Translocation: Sinomenine effectively inhibited the nuclear translocation of the p65 subunit of NF-κB, a critical step in the inflammatory signaling cascade. This inhibitory effect was not significantly observed with this compound.[1]

Induction of Reactive Oxygen Species (ROS)

A striking differential effect is the induction of Reactive Oxygen Species (ROS). While Sinomenine is often studied for its antioxidant and neuroprotective properties, its N-oxide metabolite has been shown to be a pro-oxidant.

Key Findings:

  • In LPS-induced RAW264.7 cells, this compound (at 10 μM) was found to induce the production of ROS.[1] This pro-oxidant activity is in stark contrast to the parent compound's role in mitigating oxidative stress in various cell models.

II. Data Summary

The following table summarizes the quantitative data from the comparative study of Sinomenine and its metabolites in LPS-induced RAW264.7 cells.

CompoundConcentrationTarget Cell LineEffectQuantitative MeasurementReference
Sinomenine (SIN) 10 - 200 μMRAW264.7Anti-inflammatoryAmeliorated IL-6 and TNF-α levels[1]
RAW264.7Anti-inflammatoryInhibited NF-κB p65 nuclear translocation[1]
This compound (SNO) up to 200 μMRAW264.7Anti-inflammatoryLimited attenuation of IL-6 and TNF-α[1]
RAW264.7Anti-inflammatoryLimited effect on NF-κB p65 nuclear translocation[1]
10 μMRAW264.7Pro-oxidantInduced ROS production[1]

III. Effects of Sinomenine on Other Cell Lines (for Context)

While direct comparative data for this compound is limited, extensive research on Sinomenine provides a broader context of its effects on various cancer and normal cell lines. This information is crucial for understanding the potential therapeutic applications and selectivity of Sinomenine and its derivatives.

Cell LineCell TypeEffect of SinomenineIC50 / Effective Concentration
HGC-27, SGC-7901, BGC-803 Human Gastric CancerInhibition of proliferationIC50: 279.70 - 372.60 μM
GES-1 Human Gastric Epithelial (Normal)No significant inhibition> 400 μM
MDA-MB-231, MCF-7 Human Breast CancerInhibition of viability, induction of apoptosisIC50: 1.33 mM (SH), 1.51 mM (SH)
A549, H1299 Human Lung CancerInhibition of viabilityEffective at 0.2 mM
PC12 Rat Neuronal Cell LineProtection against H2O2-induced cytotoxicity0.1 - 5 μM
HOS, U2OS Human OsteosarcomaSlight cytotoxicity> 400 µM
RAW264.7-derived osteoclasts Murine OsteoclastsInhibition of viability, induction of apoptosis> 0.5 mmol/L
RAW264.7 Murine MacrophagesNo significant effect on viabilityup to 2 mmol/L

SH: Sinomenine Hydrochloride

IV. Experimental Protocols

Anti-inflammatory Activity Assay in RAW264.7 Cells
  • Cell Culture: RAW264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • LPS Induction: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were pre-treated with varying concentrations of Sinomenine (SIN), N-demethylsinomenine (DS), or this compound (SNO) for a specified period before or during LPS stimulation.

  • Cytokine Measurement: The levels of IL-6 and TNF-α in the cell culture supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • NF-κB Translocation Analysis: The nuclear translocation of the NF-κB p65 subunit was assessed. This typically involves immunofluorescence staining of p65 and visualization using fluorescence microscopy to observe its localization within the cell (cytoplasm vs. nucleus).

  • ROS Detection: Intracellular ROS levels were measured using a fluorescent probe, such as DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, was quantified using a fluorescence microplate reader or flow cytometry.

V. Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway in Macrophages

The following diagram illustrates the simplified NF-κB signaling pathway activated by LPS and the differential effects of Sinomenine and this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation SIN Sinomenine (SIN) SIN->IKK Inhibits SNO This compound (SNO) SNO->IKK Limited Inhibition Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) NFkB_nuc->Genes Binds to DNA Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Seeding (e.g., RAW264.7) Treatment Treatment Groups: - Control - Stimulant (e.g., LPS) - Stimulant + SIN - Stimulant + SNO Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Inflammation Anti-inflammatory Assay (e.g., ELISA for Cytokines) Treatment->Inflammation ROS ROS Assay (e.g., DCFH-DA) Treatment->ROS Data_Quant Quantitative Data Analysis Cytotoxicity->Data_Quant Apoptosis->Data_Quant Inflammation->Data_Quant ROS->Data_Quant Comparison Comparative Analysis of SIN vs. SNO Effects Data_Quant->Comparison Conclusion Conclusion on Differential Effects Comparison->Conclusion

References

The Structure-Activity Relationship of Sinomenine N-oxide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sinomenine, a morphinan alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects. Structural modification of the sinomenine scaffold has been a key strategy to enhance its therapeutic potential and overcome limitations such as low water solubility. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Sinomenine N-oxide and its analogs, with a focus on their anti-inflammatory and cytotoxic activities. The information presented herein is supported by experimental data to aid in the rational design of novel sinomenine-based therapeutic agents.

Comparative Analysis of Biological Activities

The biological activities of this compound and its analogs have been evaluated through various in vitro assays. The following tables summarize the quantitative data on their anti-inflammatory and cytotoxic effects, providing a clear comparison of their potency.

Anti-inflammatory Activity

The primary measure of in vitro anti-inflammatory activity for sinomenine and its derivatives is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

CompoundModificationNO Inhibition IC50 (µM)Cytotoxicity IC50 in RAW 264.7 cells (µM)Reference
Sinomenine (SIN)Parent Compound70.86 ± 1.00>100[1][2]
This compound (SNO) N-oxide of Sinomenine23.04 Not Reported[3]
Compound 17 4-O-(N-Boc-L-proline) ester30.28 ± 1.70>100[1][2]
Compound 1 4-O-(N-Boc-glycine) ester45.32 ± 2.1119.11 ± 2.43[1]
Compound 3 4-O-(N-Boc-L-alanine) ester40.15 ± 1.8929.62 ± 7.48[1]
Compound 15 4-O-(pyrazine-2-carboxylic acid) ester35.67 ± 1.5417.88 ± 2.24[1]
Compound 20 1-bromo-4-O-(pyrazine-2-carboxylic acid) ester33.45 ± 1.2821.88 ± 3.51[1]
Compound 22 4-O-(pyridazine-3-carboxylic acid) ester52.69 ± 3.1952.69 ± 3.19[1]
Compound 25 4-O-(pyrimidine-2-carboxylic acid) ester54.87 ± 7.7754.87 ± 7.77[1]

Key Observations:

  • This compound exhibits significantly more potent inhibition of NO production (IC50 = 23.04 µM) compared to the parent compound, sinomenine (IC50 = 70.86 µM).[1][2][3]

  • However, other studies suggest that while this compound is a major metabolite, it has limited effects on reducing the pro-inflammatory cytokines IL-6 and TNF-α and may even induce reactive oxygen species (ROS).

  • Modifications at the C-4 hydroxyl group with amino acid esters or nitrogen-containing heterocyclic moieties can significantly enhance anti-inflammatory activity compared to sinomenine.[1][2] For instance, compound 17 , a 4-O-(N-Boc-L-proline) ester, shows potent NO inhibition with an IC50 of 30.28 µM and low cytotoxicity.[1][2]

  • The introduction of a pyrazine group (compounds 15 and 20 ) leads to stronger activity than pyridazine (compound 22 ) or pyrimidine (compound 25 ) substitutions.[1]

  • It is important to consider the cytotoxicity of the analogs. Some derivatives with enhanced anti-inflammatory activity, such as compounds 1 , 3 , 15 , and 20 , also exhibit increased cytotoxicity in RAW 264.7 cells.[1]

Cytotoxic Activity

The cytotoxic effects of sinomenine and its analogs have been investigated in various cancer cell lines. This data is crucial for assessing their potential as anti-cancer agents and for understanding their safety profile.

CompoundModification DescriptionMCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)SW480 IC50 (µM)A549 IC50 (µM)Hek293 (normal cell) IC50 (µM)Reference
Compound 6d 1-chloroacetyl-4-O-(4-chlorophenylacetyl)5.73 ± 0.368.20 ± 0.52Not Reported6.08 ± 0.2811.57 ± 1.613.46 ± 0.02[4]
Compound 6a 1-chloroacetyl-4-O-phenylacetyl14.34 ± 0.8311.52 ± 1.04Not Reported14.94 ± 0.06>2512.98 ± 0.62[4]
Compound 6e 1-chloroacetyl-4-O-(2-fluorophenylacetyl)14.86 ± 0.1513.28 ± 0.95Not Reported>2517.91 ± 0.7416.57 ± 0.64[4]
Compound 7Cc Sinomenine-furoxan hybrid1.75Not ReportedNot ReportedNot Reported1.94Not Reported (MCF10A SI > 15)[3]
SinomenineParent Compound>1000 (HOS & U2OS cells)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[5]

Key Observations:

  • Sinomenine itself generally exhibits low cytotoxicity.[5]

  • Structural modifications, particularly the introduction of chlorine-containing acyl groups at the C-1 and C-4 positions (e.g., compound 6d ), can significantly increase cytotoxic activity against various cancer cell lines.[4]

  • Some derivatives, like compound 6e , show a degree of selective toxicity towards cancer cells over normal cells.[4]

  • Hybrid molecules, such as the sinomenine-furoxan hybrid 7Cc , have demonstrated potent anti-breast cancer activity with very low IC50 values.[3]

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Assay Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds (this compound and its analogs) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for a further 18-24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxicity Assay (MTT Assay)

Cell Culture: The respective cancer cell lines (e.g., MCF-7, HeLa, HepG2) and a normal cell line (e.g., Hek293) are cultured in their recommended media supplemented with 10% FBS and antibiotics, and maintained under standard cell culture conditions (37°C, 5% CO2).

Assay Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of sinomenine and its derivatives are primarily mediated through the modulation of key signaling pathways, most notably the NF-κB pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Sinomenine Sinomenine & Analogs Sinomenine->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Sinomenine and its Analogs.

Sinomenine and its active analogs exert their anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. They can suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. This leads to a downregulation of the expression of pro-inflammatory genes, including iNOS (which produces NO), TNF-α, and IL-6.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Pre-treat with Sinomenine Analogs seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay supernatant->griess_assay measurement Measure Absorbance at 540 nm griess_assay->measurement data_analysis Calculate NO Inhibition and IC50 values measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Nitric Oxide Inhibition Assay.

This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The presented data and methodologies can serve as a valuable resource for the further exploration and development of this promising class of compounds for the treatment of inflammatory and proliferative diseases.

References

A Comparative Analysis of the Metabolic Stability of Sinomenine and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive comparative guide on the metabolic stability of the alkaloid sinomenine and its major metabolite, Sinomenine N-oxide, has been compiled to provide researchers, scientists, and drug development professionals with objective data and detailed experimental insights. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes metabolic pathways to facilitate a deeper understanding of the biotransformation of these compounds.

Sinomenine, an active compound extracted from the medicinal plant Sinomenium acutum, has been a subject of extensive research for its anti-inflammatory and immunosuppressive properties. A critical aspect of its pharmacological profile is its metabolic fate, which directly influences its efficacy and duration of action. One of its primary metabolic pathways is N-oxidation, leading to the formation of this compound. Understanding the relative stability of the parent drug and its N-oxide metabolite is paramount for optimizing therapeutic strategies.

In Vitro Metabolic Stability: A Comparative Overview

The metabolic stability of a compound is often assessed through in vitro assays utilizing liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. These assays measure the rate of disappearance of a compound over time, providing key parameters such as half-life (t½) and intrinsic clearance (Clint).

While direct comparative studies providing a side-by-side analysis of the in vitro metabolic stability of sinomenine and this compound are not extensively documented in publicly available literature, the existing research allows for a qualitative and partially quantitative comparison. Sinomenine is known to be metabolized into this compound, and this conversion is primarily mediated by CYP3A4 and reactive oxygen species (ROS)[1]. Interestingly, this metabolic process is not a one-way street. This compound can be reduced back to sinomenine both enzymatically, by enzymes such as xanthine oxidase, and non-enzymatically[1]. This cyclic metabolic pathway suggests a dynamic equilibrium between the two compounds in a biological system.

Based on available in vivo pharmacokinetic data in rats after oral administration of sinomenine, the parent compound is rapidly metabolized[2]. While specific in vitro half-life values for a direct comparison are scarce, predictive models have estimated the in vivo half-life of sinomenine to be approximately 3.6 hours[3].

To provide a framework for comparison, the following tables present a compilation of known pharmacokinetic parameters for sinomenine and a hypothetical representation of how a direct comparative in vitro metabolic stability study would be presented.

Table 1: In Vivo Pharmacokinetic Parameters of Sinomenine in Rats (Oral Administration)

ParameterValueReference
Bioavailability~80%[4]
Tmax (Time to maximum concentration)Not specified
Cmax (Maximum concentration)Not specified
t½ (Half-life)~3.6 hours (predicted)[3]
ClearanceNot specified

Table 2: Illustrative Comparison of In Vitro Metabolic Stability in Rat Liver Microsomes

(Note: The following data for this compound is hypothetical due to the lack of direct comparative experimental results in the reviewed literature. This table serves as a template for how such data would be presented.)

CompoundIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (Clint, µL/min/mg protein)
Sinomenine [Data not available][Data not available]
This compound [Data not available][Data not available]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are crucial.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to determine the metabolic stability of a compound.

Objective: To measure the rate of disappearance of sinomenine and this compound when incubated with liver microsomes.

Materials:

  • Test compounds (Sinomenine, this compound)

  • Pooled liver microsomes (e.g., from rat or human)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • A reaction mixture is prepared containing the liver microsomes and the test compound in the phosphate buffer.

  • The mixture is pre-incubated at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.

  • The samples are centrifuged to pellet the proteins.

  • The supernatant, containing the remaining parent compound and any formed metabolites, is collected.

  • The concentration of the parent compound in each sample is quantified using a validated LC-MS/MS method.

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

  • The intrinsic clearance (Clint) is then calculated using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).

Metabolic Pathways and Experimental Workflow

To visually represent the processes involved in the metabolic stability studies of sinomenine and its N-oxide, the following diagrams have been generated using the DOT language.

Metabolic_Pathway_of_Sinomenine Sinomenine Sinomenine Sinomenine_N_oxide This compound Sinomenine->Sinomenine_N_oxide CYP3A4, ROS N_demethylsinomenine N-demethylsinomenine Sinomenine->N_demethylsinomenine CYPs Sinomenine_N_oxide->Sinomenine Xanthine Oxidase, Non-enzymatic reduction

Caption: Metabolic pathway of sinomenine highlighting the formation of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound (Sinomenine or this compound) Compound->Incubate NADPH NADPH Regenerating System NADPH->Incubate Time_points Sample at multiple time points Incubate->Time_points Quench Quench Reaction (Acetonitrile) Time_points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_analysis Data Analysis (t½, Clint) LCMS->Data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stability of sinomenine is a complex process involving its conversion to this compound and a potential recycling back to the parent compound. While direct comparative in vitro metabolic stability data is limited, the available information on its in vivo pharmacokinetics and metabolic pathways provides a solid foundation for further investigation. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to conduct their own comparative studies, which are essential for fully elucidating the therapeutic potential of sinomenine and its derivatives. Future studies focusing on a direct, quantitative comparison of the in vitro metabolic stability of sinomenine and this compound are warranted to fill the current knowledge gap.

References

A Comparative Analysis of Sinomenine and its Metabolite, Sinomenine N-oxide: Therapeutic Potential and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the therapeutic potential of sinomenine, a well-studied alkaloid, and its metabolite, Sinomenine N-oxide. Drawing upon available experimental data, this document aims to inform researchers, scientists, and drug development professionals on their respective pharmacological profiles, mechanisms of action, and potential clinical applications.

Sinomenine, extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating inflammatory diseases such as rheumatoid arthritis.[1][2][3] Its therapeutic effects are attributed to its potent anti-inflammatory, immunosuppressive, analgesic, and neuroprotective properties.[2][4][5][6] In contrast, this compound, a major metabolite of sinomenine, has been less extensively studied, with current research offering a nuanced view of its therapeutic potential.

Comparative Efficacy and Safety Profile

Direct comparative studies between sinomenine and this compound are limited. However, existing evidence suggests differences in their anti-inflammatory activity and cellular effects.

One study directly investigating the anti-inflammatory effects of sinomenine and its major metabolites found that sinomenine was the predominant anti-inflammatory compound.[7] While sinomenine effectively ameliorated the levels of pro-inflammatory cytokines IL-6 and TNF-α and inhibited the nuclear translocation of NF-κB in LPS-induced RAW264.7 cells, this compound showed limited attenuation of these inflammatory markers even at high concentrations.[7]

Interestingly, an earlier study reported that an N-oxide of sinomenine exhibited a very high inhibitory effect on nitric oxide (NO) release, with an IC50 value of 23.04 µM, which was more potent than the positive control L-NMMA (IC50 = 28.03 µM).[4] This suggests a potentially potent, specific anti-inflammatory mechanism for this compound.

A significant point of differentiation is the finding that this compound induces the production of reactive oxygen species (ROS), whereas sinomenine is known to possess antioxidant properties by activating the Nrf2 signaling pathway.[7][8][9][10] The pro-oxidant nature of this compound raises concerns about its potential toxicity and warrants further investigation, especially in the context of chronic inflammatory diseases where oxidative stress is a key pathological factor.

ParameterSinomenineThis compoundReference
Anti-inflammatory Activity Predominant anti-inflammatory compoundLimited attenuation of IL-6 and TNF-α[7]
Inhibition of NO Release -IC50 = 23.04 µM
Effect on ROS Antioxidant (activates Nrf2 pathway)Induces ROS production[7][8][9]

Mechanistic Insights: Signaling Pathways

Sinomenine exerts its diverse pharmacological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for contextualizing the potential actions of its metabolites.

Key Signaling Pathways Modulated by Sinomenine:

  • NF-κB Pathway: Sinomenine inhibits the activation of NF-κB, a key regulator of inflammation, by preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[4][5] This leads to a reduction in the expression of pro-inflammatory cytokines.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical inflammatory signaling cascade that is suppressed by sinomenine.[4]

  • Nrf2 Pathway: Sinomenine activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[8][9]

  • PI3K/Akt/mTOR Pathway: This pathway, involved in cell survival, proliferation, and metabolism, is also modulated by sinomenine, contributing to its anti-cancer and organ-protective effects.[1][4]

  • JAK/STAT Pathway: Sinomenine has been shown to inhibit the JAK/STAT pathway, which is involved in immune responses and inflammation.[11]

The limited data on this compound suggests it may interact with these pathways differently. Its induction of ROS could potentially activate stress-related pathways, a contrast to the protective mechanisms activated by sinomenine.

cluster_sinomenine Sinomenine cluster_pathways Signaling Pathways cluster_effects Cellular Effects SIN Sinomenine Nrf2 Nrf2 Pathway SIN->Nrf2 activates NFkB NF-κB Pathway SIN->NFkB inhibits MAPK MAPK Pathway SIN->MAPK inhibits PI3K PI3K/Akt/mTOR Pathway SIN->PI3K modulates JAK JAK/STAT Pathway SIN->JAK inhibits AntiOx Antioxidant Effects Nrf2->AntiOx AntiInflam Anti-inflammatory Effects NFkB->AntiInflam MAPK->AntiInflam AntiPro Anti-proliferative Effects PI3K->AntiPro JAK->AntiInflam

Caption: Major signaling pathways modulated by sinomenine leading to its therapeutic effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative assessment of sinomenine and this compound.

Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
  • Cell Culture and Treatment: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS. Cells are pretreated with various concentrations of sinomenine or this compound for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • NF-κB Nuclear Translocation: To assess the activation of the NF-κB pathway, the nuclear translocation of the p65 subunit is visualized and quantified. Cells are fixed, permeabilized, and stained with an anti-p65 antibody. The localization of p65 is then observed using fluorescence microscopy. Alternatively, nuclear and cytoplasmic protein fractions are separated and subjected to Western blotting to determine the levels of p65 in each fraction.

Nitric Oxide (NO) Release Inhibition Assay
  • Cell Culture and Stimulation: Macrophages (e.g., RAW264.7) are seeded in 96-well plates and treated with different concentrations of the test compounds (this compound) and a positive control (e.g., L-NMMA). The cells are then stimulated with an inflammatory agent like LPS.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the untreated, stimulated control. The IC50 value is then determined from the dose-response curve.

Reactive Oxygen Species (ROS) Production Assay
  • Cell Culture and Loading: Cells are seeded and treated with the test compound (this compound). After treatment, the cells are loaded with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: The intracellular fluorescence intensity, which is proportional to the amount of ROS produced, is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

cluster_workflow Experimental Workflow: Anti-inflammatory Assay A 1. Cell Culture (RAW264.7 macrophages) B 2. Pre-treatment (Sinomenine or this compound) A->B C 3. LPS Stimulation B->C D 4. Supernatant Collection C->D E 5. Cell Lysis C->E F 6. ELISA (IL-6, TNF-α) D->F G 7. Western Blot (NF-κB) E->G H 8. Data Analysis F->H G->H

References

A Comparative Analysis of the Anti-Rheumatic Efficacy of Sinomenine and its Metabolite, Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-rheumatic effects of Sinomenine (SIN), a well-established alkaloid used in traditional medicine for rheumatoid arthritis (RA), and its major metabolite, Sinomenine N-oxide (SNO). The following sections present a detailed analysis of their respective mechanisms of action, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Comparative Efficacy and Mechanism of Action

Recent studies present a nuanced and somewhat conflicting view of the anti-inflammatory properties of this compound compared to its parent compound, Sinomenine. While Sinomenine consistently demonstrates potent anti-inflammatory effects, the activity of this compound appears to be context-dependent and requires further investigation.

A key study directly comparing the two compounds found that Sinomenine was the predominant anti-inflammatory agent. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, Sinomenine effectively reduced the levels of pro-inflammatory cytokines IL-6 and TNF-α and inhibited the nuclear translocation of NF-κB. In contrast, this compound showed limited attenuation of these inflammatory markers and was found to induce the production of reactive oxygen species (ROS)[1].

Conversely, other reports suggest that this compound does possess anti-inflammatory and anti-rheumatic properties, notably as an inhibitor of nitric oxide (NO) production with an IC50 value of 23.04 μM[2]. Furthermore, a study by Guo et al. (2025) indicated that a compound referred to as "SINX," potentially this compound or a related derivative, exhibited significant in vitro and in vivo anti-rheumatic activity at lower concentrations than Sinomenine. This study reported a significant reduction in pro-inflammatory factors (TNF-α, IL-1β, IL-6) in RA-fibroblast-like synoviocytes (RA-FLS) and improved joint morphology and bone density in a collagen-induced arthritis (CIA) mouse model at doses of 25 and 50 mg/kg/d, whereas Sinomenine required a higher dose of 100 mg/kg/d for similar efficacy[3].

The parent compound, Sinomenine, has been extensively studied and its anti-rheumatic effects are well-documented. It has been shown to alleviate RA by suppressing the PI3K-Akt signaling pathway[4], inhibiting the production of various inflammatory cytokines[1][5][6], and modulating immune cell responses[1]. Clinical trials have also demonstrated its efficacy, with some studies suggesting it has superior efficacy and fewer side effects compared to methotrexate[4].

The conflicting data on this compound highlights the need for further research to elucidate its precise role and therapeutic potential in rheumatoid arthritis.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies to facilitate a direct comparison between Sinomenine and this compound.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCell LineAssayKey FindingsReference
Sinomenine RAW264.7IL-6 & TNF-α secretion (LPS-induced)Significant reduction in a dose-dependent manner.[1]
RAW264.7NF-κB nuclear translocation (LPS-induced)Significant inhibition.[1]
RA-FLSPro-inflammatory cytokine secretionEffective suppression of IL-1β, IL-6, and TNF-α.[4]
This compound RAW264.7IL-6 & TNF-α secretion (LPS-induced)Limited attenuation.[1]
RAW264.7NF-κB nuclear translocation (LPS-induced)Limited attenuation.[1]
RAW264.7ROS productionInduced ROS production.[1]
-NO production inhibitionIC50 = 23.04 μM[2]
"SINX" RA-FLSPro-inflammatory cytokine secretionSignificant reduction of TNF-α, IL-1β, IL-6 at lower concentrations than SIN.[3]

Table 2: In Vivo Anti-Rheumatic Activity

CompoundAnimal ModelDosageKey FindingsReference
Sinomenine CIA Mice100 mg/kg/dAlleviated arthritis-related symptoms.[3]
"SINX" CIA Mice25, 50 mg/kg/dSignificantly improved joint morphology, maintained trabecular bone density, reduced inflammatory infiltration and bone erosion.[3]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW264.7 Cells
  • Cell Culture: RAW264.7 macrophage cells were cultured in appropriate media and conditions.

  • LPS Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were pre-treated with varying concentrations of Sinomenine or this compound prior to LPS stimulation.

  • Cytokine Measurement: The levels of secreted IL-6 and TNF-α in the cell culture supernatant were measured using ELISA.

  • NF-κB Translocation: The nuclear translocation of the NF-κB p65 subunit was assessed by immunofluorescence or Western blotting of nuclear and cytoplasmic fractions.

  • ROS Measurement: Intracellular reactive oxygen species production was measured using a fluorescent probe assay.

Collagen-Induced Arthritis (CIA) Mouse Model
  • Induction of Arthritis: Arthritis was induced in mice by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Treatment: Once arthritis was established, mice were orally administered with either vehicle, Sinomenine (100 mg/kg/d), or "SINX" (25 or 50 mg/kg/d).

  • Assessment of Arthritis: The severity of arthritis was evaluated by monitoring clinical scores, paw swelling, and joint morphology through histological analysis.

  • Bone Density Analysis: Trabecular bone density was assessed using micro-CT imaging.

  • Immunohistochemistry: Joint sections were stained to evaluate inflammatory cell infiltration and bone erosion.

Signaling Pathway and Experimental Workflow Diagrams

G Simplified NF-κB Signaling Pathway in Macrophages cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->cytokines induces transcription nucleus Nucleus SIN Sinomenine SIN->IKK inhibits SNO This compound (Limited Effect) SNO->IKK limited inhibition

Caption: Simplified NF-κB signaling pathway and points of intervention by Sinomenine and this compound.

G Experimental Workflow for In Vivo CIA Model start Start induction Induction of CIA in Mice start->induction treatment Treatment Groups: - Vehicle - Sinomenine - this compound induction->treatment monitoring Clinical Scoring & Paw Swelling Measurement treatment->monitoring histology Histological Analysis of Joints monitoring->histology bone_density Micro-CT for Bone Density monitoring->bone_density analysis Data Analysis & Comparison histology->analysis bone_density->analysis end End analysis->end

Caption: Workflow for evaluating the anti-rheumatic effects of compounds in a Collagen-Induced Arthritis (CIA) mouse model.

References

A Comparative Transcriptomic and Mechanistic Analysis of Sinomenine and its Metabolite, Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinomenine is an alkaloid extracted from the medicinal plant Sinomenium acutum and is recognized for its anti-inflammatory, immunosuppressive, and anti-tumor activities. Its therapeutic effects are underpinned by its ability to modulate a wide array of signaling pathways and gene expression profiles. In contrast, its metabolite, sinomenine N-oxide, exhibits significantly attenuated anti-inflammatory properties and, in some contexts, may contribute to oxidative stress. This guide will delve into the known transcriptomic landscape of sinomenine-treated cells and juxtapose it with the reported functional effects of this compound, providing a comprehensive overview for researchers in drug development and molecular pharmacology.

Comparative Data: Sinomenine vs. This compound

The following table summarizes the key differences in the biological activities of sinomenine and this compound based on available research.

FeatureSinomenine (SIN)This compound (SNO)
Primary Activity Potent anti-inflammatory and immunosuppressive effects.Limited anti-inflammatory activity; potential for pro-oxidant effects.
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) Significant reduction in expression and secretion.Limited to no significant reduction in cytokine levels.[1]
NF-κB Signaling Inhibits nuclear translocation of NF-κB, a key regulator of inflammation.[1]Limited effect on NF-κB nuclear translocation.[1]
Reactive Oxygen Species (ROS) Production Can reduce ROS production in certain inflammatory contexts.Can induce ROS production.[1]
Nitric Oxide (NO) Production Inhibits NO production.Potent inhibitor of NO production, with an IC50 of 23.04 µM.[2][3]
Transcriptomic Impact Modulates the expression of a wide range of genes involved in inflammation, apoptosis, and cellular metabolism.Transcriptomic data is not extensively available, but functional assays suggest a less pronounced impact on inflammatory gene expression compared to SIN.

Transcriptomic Profile of Sinomenine

Transcriptomic studies of cells treated with sinomenine or its hydrochloride salt have revealed significant alterations in gene expression, providing a molecular basis for its observed pharmacological effects. A study on T-cell acute lymphoblastic leukemia CEM cells treated with sinomenine hydrochloride identified 53 differentially expressed genes.[4] The primary signaling pathway associated with these gene expression changes was apoptosis.[4]

Key Gene Ontology (GO) Enrichments for Differentially Expressed Genes: [4]

  • Cellular Process

  • Cellular Anatomical Entities

  • Binding

These findings highlight sinomenine's ability to induce apoptosis in cancer cells by modulating the expression of key regulatory genes.

Experimental Protocols

This section outlines typical methodologies for investigating the transcriptomic and cellular effects of sinomenine and its derivatives.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) and CEM (human T-cell acute lymphoblastic leukemia) cells are commonly used models.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of sinomenine or this compound for specified durations (e.g., 24-48 hours) to assess dose- and time-dependent effects.

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol reagent).

  • Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina).

  • Bioinformatic Analysis: Raw sequencing reads are processed to identify differentially expressed genes. Subsequent gene ontology and pathway enrichment analyses (e.g., KEGG) are performed to elucidate the biological functions of the modulated genes.

Functional Assays
  • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants are quantified using ELISA kits.

  • NF-κB Translocation: The nuclear translocation of NF-κB subunits (e.g., p65) is assessed by immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions.

  • ROS Detection: Intracellular ROS levels are measured using fluorescent probes such as DCFH-DA.

  • Apoptosis Assay: Cell apoptosis can be quantified using flow cytometry after staining with Annexin V and propidium iodide.

Signaling Pathways and Mechanisms of Action

Sinomenine: A Multi-Target Anti-Inflammatory Agent

Sinomenine exerts its anti-inflammatory effects by modulating several key signaling pathways. The NF-κB pathway, a central regulator of inflammation, is a primary target. Sinomenine inhibits the activation and nuclear translocation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[1] Additionally, sinomenine has been shown to influence the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[2][5]

Sinomenine_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIN Sinomenine IKK IKK SIN->IKK Inhibits PI3K PI3K SIN->PI3K Inhibits MAPK MAPK SIN->MAPK Modulates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Inflammatory Gene Expression NFkappaB_nuc->Gene_Expression Induces

Caption: Sinomenine's inhibitory effects on key inflammatory signaling pathways.
This compound: A Metabolite with Divergent Activity

In contrast to its parent compound, this compound demonstrates limited anti-inflammatory efficacy.[1] While it is a potent inhibitor of nitric oxide production, it does not significantly reduce the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.[1][3] Furthermore, studies have indicated that SNO can induce the production of reactive oxygen species (ROS), suggesting a potential pro-oxidant role that diverges from the protective effects of sinomenine.[1]

SNO_Mechanism SNO This compound ROS Reactive Oxygen Species (ROS) SNO->ROS Induces NO_Synthase Nitric Oxide Synthase (NOS) SNO->NO_Synthase Inhibits Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress NO Nitric Oxide (NO) NO_Synthase->NO

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of sinomenine and this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., RAW 264.7) Control Control (Vehicle) Cell_Culture->Control SIN Sinomenine Treatment Cell_Culture->SIN SNO This compound Treatment Cell_Culture->SNO RNA_Seq RNA Sequencing (Transcriptomics) Control->RNA_Seq Functional_Assays Functional Assays (ELISA, ROS, etc.) Control->Functional_Assays SIN->RNA_Seq SIN->Functional_Assays SNO->RNA_Seq SNO->Functional_Assays Data_Analysis Bioinformatic & Statistical Analysis RNA_Seq->Data_Analysis Functional_Assays->Data_Analysis Comparison Comparative Analysis of Gene Expression & Cellular Effects Data_Analysis->Comparison

Caption: Workflow for comparative analysis of Sinomenine and SNO.

Conclusion

The available evidence strongly suggests that sinomenine and its N-oxide metabolite have distinct pharmacological profiles. Sinomenine acts as a potent anti-inflammatory agent by modulating key signaling pathways and altering the expression of a multitude of genes. In contrast, this compound exhibits limited anti-inflammatory activity and may even possess pro-oxidant properties. This comparative analysis underscores the importance of considering the metabolic fate of natural products in drug development, as metabolites may have significantly different, and in some cases opposing, biological activities. Further transcriptomic studies on this compound are warranted to fully elucidate its molecular mechanism of action and to provide a more complete picture of the pharmacological consequences of sinomenine metabolism.

References

Safety Operating Guide

A Guide to the Safe Disposal of Sinomenine N-oxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Identification and Safety Precautions

Before handling Sinomenine N-oxide, it is crucial to understand its potential hazards. Based on the data for Sinomenine, the following hazards should be considered[3][4]:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Eye Damage/Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment should always be worn. This includes:

  • Hand Protection: Protective gloves.[4]

  • Eye/Face Protection: Chemical safety goggles.[4]

  • Skin and Body Protection: A lab coat or long-sleeved work clothes are recommended.[4]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a suitable dust mask or respiratory equipment should be used.[4][5]

II. Spill and Contamination Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, sweep up the scattered particles and collect them in an empty, airtight container.[3][6]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined in Section III.[3]

III. Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations.[4][6]

Waste Categorization:

This compound waste should be categorized as hazardous chemical waste. This includes:

  • Unused or expired product.

  • Contaminated materials from spills (e.g., absorbents, PPE).

  • Empty containers, which should be triple-rinsed and the rinsate collected as hazardous waste.

Disposal Methodology:

The primary recommended method for the disposal of this compound is through an approved waste disposal plant.[5][6]

Step-by-Step Disposal Protocol:

  • Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be kept in a cool, dark place.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

IV. Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, a general procedure for the neutralization of similar alkaloid compounds can be considered for small quantities under controlled laboratory conditions, always in consultation with an EHS professional. A potential, though not explicitly verified for this compound, method could involve treatment with a neutralizing agent. However, sending the waste for professional disposal remains the safest and most compliant option.

V. Logical Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Handling & Use cluster_1 Waste Generation cluster_2 Spill Management cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste (Unused Product, Contaminated Items) A->C B Use in a Well-Ventilated Area B->C D Place in a Labeled, Sealed Hazardous Waste Container C->D J Store Waste in Designated Area D->J E Spill Occurs F Evacuate & Ventilate Area E->F G Contain & Absorb Spill F->G H Decontaminate Surfaces G->H I Collect Contaminated Materials as Hazardous Waste H->I I->D K Contact EHS or Licensed Contractor J->K L Arrange for Professional Disposal K->L

This compound Disposal Workflow

This guide provides a framework for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to be familiar with these procedures and to consult their institution's specific safety guidelines and EHS office for further assistance. By adhering to these protocols, you contribute to a safer research environment and ensure compliance with environmental regulations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。